molecular formula C34H40N4O7S B613324 Fmoc-D-Arg(Pbf)-OH CAS No. 187618-60-6

Fmoc-D-Arg(Pbf)-OH

Cat. No.: B613324
CAS No.: 187618-60-6
M. Wt: 648.8 g/mol
InChI Key: HNICLNKVURBTKV-MUUNZHRXSA-N
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Description

Fmoc-D-Arg(Pbf)-OH, also known as this compound, is a useful research compound. Its molecular formula is C34H40N4O7S and its molecular weight is 648.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICLNKVURBTKV-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673966
Record name (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187618-60-6
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187618-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]
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Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Arg(Pbf)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Arg(Pbf)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of therapeutic peptides and complex peptidomimetics.[1] This pseudopeptide is the protected form of the D-enantiomer of arginine, a critical basic and polar amino acid. The incorporation of D-amino acids into peptide sequences is a widely employed strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for the effective utilization of this compound in peptide synthesis.

Core Concepts

The structure of this compound is meticulously designed for seamless integration into the Fmoc/tBu SPPS strategy.[1] It comprises three key functional units:

  • Fmoc Group (Nα-9-fluorenylmethyloxycarbonyl): This bulky aromatic group protects the α-amino functionality of the D-arginine. Its lability to weak bases, such as piperidine (B6355638), allows for selective deprotection of the N-terminus at each coupling cycle, a hallmark of Fmoc-based SPPS.[1][2]

  • D-Arginine Residue: As the D-enantiomer of the naturally occurring L-arginine, its inclusion in a peptide chain can dramatically alter the peptide's secondary structure and confer resistance to proteases, which are stereospecific for L-amino acids.[1]

  • Pbf Group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The highly basic and nucleophilic guanidino side chain of arginine necessitates robust protection to prevent unwanted side reactions during peptide synthesis. The Pbf group serves as the gold standard for this purpose, offering excellent stability throughout the synthesis and being readily cleavable under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage step.[1][3]

The orthogonal protection scheme, where the Fmoc group is base-labile and the Pbf group is acid-labile, is fundamental to the stepwise and controlled assembly of the peptide chain.[1]

Quantitative Data

A summary of the key quantitative and physical properties of this compound is presented in the tables below for easy reference and comparison.

Identifier Value
CAS Number 187618-60-6
Molecular Formula C₃₄H₄₀N₄O₇S
Molecular Weight 648.77 g/mol
Appearance White to off-white solid
Property Value
Solubility Soluble in DMF (Sparingly), DMSO (Slightly), Methanol (Slightly)
Storage Temperature -20°C
Purity ≥98.0% (TLC)

Experimental Protocols

The successful incorporation of this compound into a growing peptide chain involves a cyclical process of deprotection, coupling, and washing. The following protocols provide detailed methodologies for these key steps.

Resin Preparation and Swelling

Prior to initiating peptide synthesis, the solid support (resin) must be adequately prepared to ensure optimal reaction kinetics.

  • Materials:

    • Appropriate resin (e.g., Rink Amide, 2-Chlorotrityl)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Reaction vessel (fritted glass or automated synthesizer vessel)

  • Procedure:

    • Transfer the desired amount of resin to the reaction vessel.

    • Add DMF to completely cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4] This step is critical for exposing the reactive sites within the resin beads.

    • After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.[4]

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the subsequent coupling reaction.

  • Materials:

    • Fmoc-protected peptide-resin

    • Deprotection solution: 20% (v/v) piperidine in DMF[2][4]

    • DMF, peptide synthesis grade

  • Procedure:

    • Add the 20% piperidine in DMF solution to the swollen and washed peptide-resin.

    • Agitate the mixture for 15-30 minutes at room temperature.[2]

    • Drain the deprotection solution.

    • Wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene byproduct.[4]

    • A ninhydrin (B49086) test can be performed on a small sample of the resin to confirm the completion of the deprotection step (a blue color indicates the presence of a free primary amine).[2]

Amino Acid Coupling

This protocol details the activation and coupling of this compound to the deprotected peptide-resin.

  • Materials:

    • Deprotected peptide-resin

    • This compound

    • Coupling reagent (e.g., HATU, HBTU)

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • DMF, peptide synthesis grade

  • Procedure:

    • Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HATU, 3-5 equivalents) in a minimal amount of DMF.[4]

    • Activation: Add DIPEA (6-10 equivalents) to the amino acid solution.[4] The solution may change color, indicating activation. Allow the activation to proceed for 1-2 minutes.[4]

    • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time may need to be optimized depending on the sequence.

    • After the coupling is complete, drain the reaction solution.

    • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and simultaneously removes the Pbf side-chain protecting group.

  • Materials:

    • Dry peptide-resin

    • Cleavage Cocktail: A common and effective cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v).[2] TIS acts as a scavenger to trap the reactive cations generated during the cleavage process.

    • Cold diethyl ether

  • Procedure:

    • Ensure the N-terminal Fmoc group of the final amino acid has been removed.

    • Wash the peptide-resin with a non-polar solvent like dichloromethane (B109758) (DCM) and dry it thoroughly under vacuum.[4]

    • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[4]

    • Gently agitate the mixture at room temperature for 2-3 hours.[2]

    • Filter the cleavage mixture to separate the resin from the solution containing the peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Peptide Precipitation: Add the TFA filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).[4] A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Isolation: Pellet the peptide by centrifugation and carefully decant the ether.

    • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide product.

Visualizations

The following diagrams illustrate the key workflows in solid-phase peptide synthesis utilizing this compound.

SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Peptide Crude Peptide Cleavage->Peptide

SPPS workflow with this compound.

Cleavage_Deprotection start Peptide-Resin (Fully Protected) reagents TFA / TIS / H2O (95 : 2.5 : 2.5) start->reagents cleavage_step Cleavage from Resin Pbf Group Removal reagents->cleavage_step scavenging Scavenging of Cations (by TIS) cleavage_step:f0->scavenging cleavage_step:f1->scavenging precipitation Precipitation in Cold Ether scavenging->precipitation product Crude Peptide (Deprotected) precipitation->product

Cleavage and deprotection process.

Conclusion

This compound is an indispensable reagent for the synthesis of arginine-containing peptides, particularly those intended for therapeutic applications where enhanced stability is paramount. Its well-defined chemical properties and the robustness of the associated SPPS protocols make it a reliable choice for researchers in both academic and industrial settings. By following the detailed methodologies outlined in this guide, scientists can confidently incorporate this valuable building block into their synthetic strategies to produce high-quality peptides for a wide range of applications.

References

Fmoc-D-Arg(Pbf)-OH chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-D-Arg(Pbf)-OH for Researchers and Drug Development Professionals

Introduction

This compound is a highly specialized amino acid derivative that serves as a critical building block in modern peptide synthesis, particularly within the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] It is the protected form of the D-enantiomer of Arginine, a fundamental basic and polar amino acid.[1] The incorporation of non-natural D-amino acids is a key technique in medicinal chemistry used to create peptides with enhanced stability against enzymatic degradation, leading to improved pharmacokinetic properties.[1] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols for its use.

Chemical Structure and Properties

The structure of this compound is comprised of three essential components that enable its function in peptide synthesis.[1]

  • Fmoc Group (9-fluorenylmethyloxycarbonyl): Attached to the α-amino group (Nα), the Fmoc group provides temporary protection.[1] It is stable under acidic conditions but is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in DMF, allowing for selective deprotection of the N-terminus at each step of the synthesis.[1]

  • D-Arginine Residue: This is the D-enantiomer of the natural amino acid Arginine.[1] Incorporating D-amino acids can significantly alter a peptide's secondary structure and increase its resistance to proteases, which are highly specific for L-amino acids.[1]

  • Pbf Group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This group protects the highly basic and reactive guanidino side chain of the arginine residue to prevent unwanted side reactions during synthesis.[1][2] The Pbf group is stable under the basic conditions used for Fmoc removal but is efficiently cleaved during the final step of synthesis using a strong acid, such as trifluoroacetic acid (TFA).[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, solubility testing, and analytical characterization.

PropertyValueReferences
CAS Number 187618-60-6[1][3]
Molecular Formula C₃₄H₄₀N₄O₇S[1][3]
Molecular Weight 648.77 g/mol (or 648.8 g/mol )[1][3]
Appearance White to off-white powder/solid[1][4]
Purity ≥98.0% (by TLC)
Solubility Soluble in polar organic solvents like DMF and DMSO.[1][2][1][2][4]
Storage Temperature 2-8°C or -20°C, in a cool, dark, and dry place.[1][5][1][5]

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for incorporating D-arginine into a peptide sequence using the Fmoc SPPS methodology.[6] The synthesis is performed on an insoluble polymer resin, and the peptide chain is assembled through a series of repetitive cycles. Each cycle consists of two main steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.[7][8]

sps_cycle cluster_cycle SPPS Cycle Deprotection N-α-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 Washing (DMF) Deprotection->Wash1 Exposes N-terminal amine Coupling Amino Acid Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Removes base Wash2 Washing (DMF) Coupling->Wash2 Forms peptide bond Wash2->Deprotection Removes excess reagents End Elongated Peptide (Ready for next cycle) Wash2->End Start Resin-Bound Peptide (N-terminally protected) Start->Deprotection

Fig. 1: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in manual SPPS.

Protocol 1: N-α-Fmoc Group Deprotection

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a primary amine for the subsequent coupling step.[9][10][11]

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF), peptide synthesis grade.[10]

  • Washing Solvent: DMF, peptide synthesis grade.[10]

  • Reaction vessel (e.g., fritted syringe).[11]

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[10]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF deprotection solution (approx. 10 mL per gram of resin).[9][11] Agitate the mixture for 2-3 minutes at room temperature.[9] Drain the solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[9][11]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10][11]

  • Confirmation (Optional): A small sample of the resin can be subjected to a Kaiser (ninhydrin) test to confirm the presence of a free primary amine, which indicates successful deprotection.[10]

deprotection_workflow Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF (30 min) Start->Swell Deprotect1 2. Add 20% Piperidine/DMF (2-3 min) Swell->Deprotect1 Drain1 Drain Solution Deprotect1->Drain1 Deprotect2 3. Add fresh 20% Piperidine/DMF (5-10 min) Drain1->Deprotect2 Drain2 Drain Solution Deprotect2->Drain2 Wash 4. Wash Resin with DMF (5-7 times) Drain2->Wash End End: H₂N-Peptide-Resin Wash->End

Fig. 2: Step-by-step workflow for the N-α-Fmoc deprotection protocol.
Protocol 2: Peptide Coupling

This protocol details the activation of this compound and its subsequent coupling to the deprotected N-terminal amine of the peptide-resin.

Materials:

  • Deprotected peptide-resin (H₂N-Peptide-Resin)

  • This compound (1.5 - 4.5 equivalents relative to resin loading)

  • Coupling/Activating Reagents: e.g., HATU/HOAt or HBTU/HOBt (equivalents matching the amino acid) with a tertiary base like DIPEA (2 equivalents).[7][12]

  • Solvent: DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Methodology:

  • Prepare Activation Solution: In a separate vial, dissolve this compound and the coupling reagents (e.g., HATU and HOAt) in DMF.[7] Add the activator base (e.g., DIPEA or N-methylmorpholine) to begin the activation of the carboxylic acid. Allow this pre-activation to proceed for 1-2 minutes.[7][13]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for a duration of 1-4 hours.[7] The optimal time can vary based on the sequence and steric hindrance.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted amino acid and coupling by-products.[7]

  • Confirmation (Optional): A Kaiser test can be performed. A negative result (beads remain yellow) indicates that all free amines have been successfully acylated, signifying a complete coupling reaction.

coupling_workflow cluster_activation Amino Acid Activation (in separate vial) Dissolve 1. Dissolve this compound + Coupling Reagents in DMF AddBase 2. Add Base (e.g., DIPEA) to start activation Dissolve->AddBase Preactivate 3. Pre-activate (1-2 min) AddBase->Preactivate Add_AA 4. Add Activated Amino Acid Solution to Resin Preactivate->Add_AA Start Start: H₂N-Peptide-Resin Start->Add_AA Agitate 5. Agitate Mixture (1-4 hours) Add_AA->Agitate Wash 6. Wash Resin with DMF (3-5 times) Agitate->Wash End End: Fmoc-Arg(Pbf)-Peptide-Resin Wash->End

Fig. 3: Workflow for the activation and coupling of this compound.
Protocol 3: Final Cleavage and Deprotection

After the full peptide sequence is assembled, this final step cleaves the peptide from the solid support and simultaneously removes the Pbf side-chain protecting group.

Materials:

  • Dry, fully assembled peptide-resin

  • Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[13] TIS acts as a scavenger to prevent side reactions.

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under a vacuum.

  • Cleavage: Place the dry resin in a flask and add the cleavage cocktail (e.g., 95% aqueous TFA). Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[12]

  • Isolation: Collect the precipitated peptide by centrifugation, wash it with more cold ether, and dry it under a vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.

Applications and Handling

Applications: this compound is indispensable in various research and development fields:

  • Medicinal Chemistry: It is used to synthesize therapeutic peptides that require a longer half-life in the bloodstream or oral bioavailability.[1]

  • Drug Discovery: Essential for creating peptide libraries containing D-amino acids to screen for novel compounds with improved pharmacological profiles.[1]

  • Biochemical Research: Used to create stable peptide probes for structural biology and to study the roles of D-amino acids.[1]

  • Enzyme Inhibitor Development: Facilitates the synthesis of highly specific and stable protease inhibitors.[1]

Handling and Storage:

  • Stability: The compound is stable under normal laboratory conditions but is sensitive to prolonged exposure to light, heat, and moisture.[1]

  • Storage: It should be stored in a tightly sealed container in a cool, dark, and dry place, preferably in a freezer or refrigerator (-20°C to 8°C).[1]

  • Safety: Standard laboratory personal protective equipment (eyeshields, gloves, lab coat) should be worn when handling the powder. Handle in a well-ventilated area or fume hood to avoid inhaling dust.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-D-Arg(Pbf)-OH

This compound is a critical building block in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique structural components, including the D-enantiomer of arginine and orthogonal protecting groups, make it an invaluable reagent for the synthesis of custom peptides with enhanced biological stability. This guide provides a detailed overview of its chemical properties, its application in peptide synthesis, and a representative experimental protocol.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid arginine, specifically the D-stereoisomer. It is chemically modified with two key protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS.

PropertyDataReference(s)
Molecular Formula C₃₄H₄₀N₄O₇S[1][2][3][]
Molecular Weight 648.77 g/mol [2][][5]
Synonyms Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine, Nα-Fmoc-Nω-Pbf-D-arginine[1]
Appearance White to off-white solid powder[1][2][][5]
Primary Application Fmoc solid-phase peptide synthesis (SPPS)[1][2][6][7]
Storage Conditions Store at -20°C in a dry, dark environment[1][][5][7]

Role in Peptide Synthesis

The incorporation of D-amino acids, such as D-arginine from this compound, into peptide sequences is a key strategy for enhancing the metabolic stability of peptide-based therapeutics.[1] Proteolytic enzymes, which are highly specific for L-amino acids, are less likely to degrade peptides containing D-enantiomers, leading to a longer in vivo half-life.

The two protecting groups are central to its function:

  • Fmoc Group: This group protects the primary amine at the α-carbon. It is stable to acidic conditions but is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1][6] This allows for the sequential addition of amino acids to the N-terminus of the growing peptide chain.

  • Pbf Group: The guanidino side chain of arginine is highly basic and nucleophilic. The Pbf group effectively shields this functionality to prevent unwanted side reactions during synthesis.[1][6] It is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final step of peptide synthesis using strong acids, such as trifluoroacetic acid (TFA).[1]

This orthogonal stability allows for a precise and controlled stepwise assembly of the peptide on a solid support.

Experimental Protocol: Coupling of this compound in SPPS

The following is a generalized protocol for the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvent: Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This is typically done in two steps: a brief 1-2 minute treatment followed by a longer 15-20 minute treatment.

  • Washing: The resin is thoroughly washed with DMF (5-6 times) to remove the piperidine and the cleaved Fmoc-adduct. A wash with DCM and then DMF is also common.

  • Activation of this compound: In a separate vial, this compound (typically 3-5 equivalents relative to the resin substitution) is dissolved in a minimal amount of DMF. The coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) are added to the amino acid solution. The mixture is allowed to pre-activate for 2-5 minutes.

  • Coupling Reaction: The activated amino acid solution is added to the washed, deprotected resin. The reaction vessel is agitated at room temperature for 1-2 hours.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Upon completion, the resin is drained and washed thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

Visualized Workflows

The diagrams below illustrate the logical flow of incorporating this compound into a peptide chain during SPPS.

spss_workflow cluster_deprotection Fmoc Deprotection Step cluster_coupling Coupling Step Resin_Fmoc Resin-Peptide-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc->Resin_NH2 Cleavage Piperidine 20% Piperidine in DMF Piperidine->Resin_Fmoc Resin_NH2_c Resin-Peptide-NH2 AminoAcid This compound Activated_AA Activated Ester AminoAcid->Activated_AA Activation Activator HBTU / DIPEA Activator->AminoAcid New_Peptide Resin-Peptide-Arg(Pbf)-Fmoc Activated_AA->New_Peptide Resin_NH2_c->New_Peptide Coupling orthogonal_deprotection start This compound α-Amine: Fmoc Side Chain: Pbf product1 H-D-Arg(Pbf)-OH α-Amine: Free Side Chain: Pbf start->product1 Fmoc Cleavage (During Synthesis) product2 Fmoc-D-Arg-OH α-Amine: Fmoc Side Chain: Free start->product2 Pbf Cleavage (Final Step) reagent1 Piperidine (Base) reagent1->product1 reagent2 TFA (Acid) reagent2->product2

References

Synthesis pathway for Fmoc-D-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of Fmoc-D-Arg(Pbf)-OH, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthesis pathway, detailed experimental protocols, and critical data presented in a clear, structured format.

Introduction

This compound is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of therapeutic peptides with enhanced stability against enzymatic degradation.[1] It is a derivative of the non-natural D-enantiomer of arginine, where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidino side chain is protected by an acid-labile 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][2][3] This orthogonal protection scheme allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the Pbf group, which is later removed during the final acid cleavage step.[1] The Pbf group is highly effective at preventing side reactions associated with the reactive guanidine (B92328) moiety and can reduce the alkylation of sensitive residues like tryptophan during final deprotection.[2][4]

Molecular Structure:

  • Chemical Formula: C₃₄H₄₀N₄O₇S[1]

  • Molecular Weight: 648.8 g/mol [1][5]

  • CAS Number: 187618-60-6[1]

Overall Synthesis Pathway

The synthesis of this compound from D-Arginine is a multi-step process designed to sequentially protect the different functional groups. The general strategy involves:

  • Esterification: The carboxylic acid of D-Arginine is first protected as a methyl ester to prevent its participation in subsequent reactions.

  • Intermediate Amino Group Protection: The α-amino group is protected, often with a Boc (tert-butoxycarbonyl) group.

  • Guanidino Group Protection: The Pbf group is introduced onto the side-chain guanidino function.

  • Selective Deprotection: The intermediate Boc group is removed from the α-amino position.

  • Saponification: The methyl ester is hydrolyzed to regenerate the free carboxylic acid.

  • Final Amino Group Protection: The permanent Fmoc group is introduced onto the α-amino group to yield the final product.

This sequence ensures high selectivity and yield, making it suitable for large-scale industrial production.[6]

Synthesis_Pathway D_Arg D-Arginine • HCl Arg_OMe D-Arg-OMe • 2HCl D_Arg->Arg_OMe 1. Esterification SOCl₂, Methanol (B129727) Boc_Arg_OMe Boc-D-Arg-OMe Arg_OMe->Boc_Arg_OMe 2. Boc Protection (Boc)₂O, NaHCO₃ Boc_Arg_Pbf_OMe Boc-D-Arg(Pbf)-OMe Boc_Arg_OMe->Boc_Arg_Pbf_OMe 3. Pbf Introduction Pbf-Cl, K₂CO₃ H_Arg_Pbf_OMe H-D-Arg(Pbf)-OMe Boc_Arg_Pbf_OMe->H_Arg_Pbf_OMe 4. De-Boc HCl / Ethyl Acetate (B1210297) H_Arg_Pbf_OH H-D-Arg(Pbf)-OH H_Arg_Pbf_OMe->H_Arg_Pbf_OH 5. Saponification NaOH Final_Product This compound H_Arg_Pbf_OH->Final_Product 6. Fmoc Protection Fmoc-Osu, Na₂CO₃

Caption: Overall workflow for the synthesis of this compound.

Orthogonal Protection Strategy

The utility of this compound in SPPS stems from its orthogonal protecting groups. The Fmoc group is labile to basic conditions, while the Pbf group is labile to acidic conditions. This allows for the iterative deprotection of the N-terminus for peptide chain elongation without disturbing the side-chain protection, which remains until the final cleavage from the resin.

Orthogonal_Protection Start This compound Peptide-Resin Fmoc_Removal N-Terminus Deprotection (During SPPS cycles) Start->Fmoc_Removal Base (e.g., 20% Piperidine/DMF) Pbf_Removal Side-Chain Deprotection (Final Cleavage) Start->Pbf_Removal Acid (e.g., TFA Cocktail) Product_Fmoc H₂N-D-Arg(Pbf)-OH Peptide-Resin Fmoc_Removal->Product_Fmoc Product_Pbf Fmoc-D-Arg-OH Peptide Pbf_Removal->Product_Pbf

Caption: Orthogonal deprotection scheme for Fmoc and Pbf groups.

Detailed Experimental Protocols

The following protocols are adapted from established industrial synthesis methods.[7][8][9] All operations should be conducted in appropriate reactors by trained personnel, adhering to safety guidelines.

Step 1: Esterification of D-Arginine

This step protects the carboxylic acid as a methyl ester.

  • Procedure:

    • Pre-dry a suitable reaction vessel and add anhydrous methanol (approx. 4.6 L per kg of Arg).

    • Cool the methanol to between -10°C and -5°C.

    • Slowly add thionyl chloride (approx. 0.6 L per kg of Arg) to the cooled methanol while maintaining the temperature.

    • Gradually add D-Arginine hydrochloride (D-Arg.HCl) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Heat the reaction to 35°C and monitor for completion via TLC (typically 48 hours).

    • Concentrate the reaction mixture under reduced pressure to obtain D-Arg-OMe·2HCl as an oil.[7][8]

Step 2: Introduction of the Boc Group

The α-amino group is protected with a Boc group.

  • Procedure:

    • In a separate reactor, add water (approx. 7 L per kg of initial Arg.HCl) and sodium bicarbonate (approx. 1.17 kg per kg of initial Arg.HCl).

    • Stir the mixture and gradually add the D-Arg-OMe·2HCl oil from Step 1.

    • Add tetrahydrofuran (B95107) (THF, approx. 1.4 L per kg of initial Arg.HCl).

    • Add Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in batches and continue stirring at room temperature.

    • Monitor the reaction by TLC. Upon completion, adjust the pH to 3-4 and perform an extraction with a petroleum ether/ethyl acetate mixture.

    • Saturate the aqueous layer with salt, adjust the pH to 6-7, and extract the product with ethyl acetate.

    • Wash the organic phase with saturated brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield Boc-D-Arg-OMe as an oil.[7][9]

Step 3: Introduction of the Pbf Group

The guanidino side chain is protected with Pbf-Cl.

  • Procedure:

    • To a reactor, add the Boc-D-Arg-OMe from Step 2, acetone (B3395972) (approx. 9.3 L per kg of initial Arg.HCl), and potassium carbonate (approx. 1.9 kg per kg of initial Arg.HCl).

    • Add Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride). A key advantage of this method is the reduced requirement for Pbf-Cl, needing only about 1.1 equivalents relative to arginine.[6]

    • Maintain the reaction temperature at 40-45°C and monitor by TLC.

    • Upon completion, filter the mixture to remove insoluble solids.

    • Distill the acetone under reduced pressure and concentrate the solution to obtain Boc-D-Arg(Pbf)-OMe oil.[7][8]

Step 4: De-Boc (Removal of Boc Group)

The temporary Boc group is removed to free the α-amino group.

  • Procedure:

    • In a dry reactor, add a 3N HCl solution in ethyl acetate (approx. 5.6 L per kg of initial Arg.HCl).

    • Under stirring, add the Boc-D-Arg(Pbf)-OMe oil while maintaining the temperature at 10-15°C.

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Add water to wash the product into the aqueous phase.

    • Adjust the aqueous phase to pH 7 with sodium carbonate to yield an aqueous solution of H-D-Arg(Pbf)-OMe.[8]

Step 5: Saponification

The methyl ester is cleaved to regenerate the carboxylic acid.

  • Procedure:

    • To the aqueous solution from Step 4, add 95% ethanol (B145695) (approx. 4.6 L per kg of initial Arg.HCl).

    • Adjust the pH to 11-12 by slowly adding 10N NaOH solution to initiate saponification.[8][9]

    • After 3-4 hours, adjust the pH back to 7 using 6N HCl.[6][9]

    • Cool the solution to between -10°C and 0°C to induce crystallization.

    • Collect the solid by centrifugation, wash with ethyl acetate, and dry. Recrystallization yields pure H-D-Arg(Pbf)-OH solid.[7][9]

Step 6: Synthesis of this compound

The final Fmoc group is attached to the α-amino group.

  • Procedure:

    • In a reactor, add the H-D-Arg(Pbf)-OH solid, water, and THF.

    • Adjust the pH to 8.5 using sodium carbonate.[7][8]

    • Gradually add Fmoc-Osu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), controlling the temperature between 15-20°C and maintaining the pH between 8-9.[7][9]

    • Monitor the reaction by TLC. The reaction is typically complete within 6 hours after the addition of Fmoc-Osu.[7][9]

    • For purification, first extract with a petroleum ether/ethyl acetate (2:1) mixture to remove impurities.

    • Acidify the aqueous phase to pH 3 with HCl at 0-10°C and stir for 2 hours.

    • Extract the product into ethyl acetate. Wash the organic phase with saturated brine until the pH is ~6.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final product is obtained after vacuum drying.[7][8][9]

Quantitative Data Summary

Table 1: Key Reagents and Materials
CompoundAbbreviationMolecular Weight ( g/mol )Role
D-Arginine HydrochlorideD-Arg.HCl210.66Starting Material
Thionyl ChlorideSOCl₂118.97Esterification Reagent
MethanolMeOH32.04Solvent
Di-tert-butyl dicarbonate(Boc)₂O218.25Boc Protecting Group
Pbf-ChloridePbf-Cl302.80Pbf Protecting Group
Sodium BicarbonateNaHCO₃84.01Base
Potassium CarbonateK₂CO₃138.21Base
Fmoc-Osu-337.32Fmoc Protecting Group
Trifluoroacetic AcidTFA114.02Cleavage Reagent (SPPS)
Table 2: Summary of Reaction Conditions
StepReactionKey ReagentsSolvent(s)TemperatureDuration
1EsterificationD-Arg.HCl, SOCl₂Methanol-10°C to 35°C~48 hours
2Boc ProtectionD-Arg-OMe, (Boc)₂O, NaHCO₃Water, THFRoom Temp.TLC Monitored
3Pbf IntroductionBoc-D-Arg-OMe, Pbf-Cl, K₂CO₃Acetone40-45°CTLC Monitored
4De-BocBoc-D-Arg(Pbf)-OMe, HClEthyl Acetate10-15°CTLC Monitored
5SaponificationH-D-Arg(Pbf)-OMe, NaOHWater, EthanolpH 11-123-4 hours
6Fmoc ProtectionH-D-Arg(Pbf)-OH, Fmoc-OsuWater, THF15-20°C~6 hours
Table 3: Final Product Specifications
ParameterSpecificationReference
Purity (HPLC)≥ 99.5%[7][9]
Largest Single Impurity≤ 0.11%[7][9]
L-type Isomer≤ 0.17%[7][9]
AppearanceWhite Solid[5]
Storage Conditions-15°C to -25°C, protect from moisture[5]

References

The Pbf Protecting Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides is a cornerstone of modern drug discovery and biochemical research. The success of Solid-Phase Peptide Synthesis (SPPS) hinges on the strategic use of protecting groups to prevent unwanted side reactions. For the protection of the highly basic guanidinium (B1211019) group of arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as a leading choice. This technical guide provides an in-depth analysis of the Pbf protecting group, its application, and its advantages in peptide synthesis.

The Role and Mechanism of the Pbf Protecting Group

The primary function of the Pbf group is to mask the nucleophilic guanidinium side chain of arginine during peptide synthesis.[1] This prevents side reactions during the activation and coupling of amino acids. The Pbf group is typically introduced onto the arginine side chain before the amino acid is used in SPPS. The resulting derivative, Fmoc-Arg(Pbf)-OH, is a standard building block in Fmoc-based peptide synthesis.[2]

The Pbf group is stable under the basic conditions used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[3] However, it is readily cleaved under strongly acidic conditions, typically using a trifluoroacetic acid (TFA) "cocktail" during the final cleavage of the peptide from the solid support.[4] The mechanism of Pbf removal involves protonation of the sulfonyl group, followed by cleavage of the sulfur-nitrogen bond.[4]

Advantages of the Pbf Protecting Group

The Pbf group offers several advantages over other sulfonyl-based protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).

  • Increased Acid Lability: The Pbf group is more acid-labile than Pmc and Mtr, allowing for faster and more efficient cleavage under milder TFA conditions.[5] This is particularly beneficial for the synthesis of long peptides or those containing multiple arginine residues, where complete deprotection can be challenging.[6]

  • Reduced Side Reactions: A significant advantage of the Pbf group is the reduction of side reactions, particularly the alkylation of tryptophan residues.[6] The carbocation generated from the Pmc group during cleavage can react with the indole (B1671886) ring of tryptophan, leading to impurities. The Pbf group is less prone to this side reaction.[5]

  • Suppression of δ-Lactam Formation: During the activation of Fmoc-Arg(Pbf)-OH for coupling, an intramolecular cyclization can occur to form a stable δ-lactam, which is incapable of coupling and leads to deletion sequences.[7] Studies have shown that the Pbf group, in comparison to other protecting groups like bis-Boc, helps to minimize this side reaction.[7][8]

Data Presentation: Quantitative Comparison of Arginine Protecting Groups

The following tables summarize key quantitative data related to the performance of the Pbf protecting group in comparison to other commonly used protecting groups for arginine.

Protecting GroupCleavage ConditionsCleavage TimePeptide YieldReference
Pbf TFA/TIS/H₂O (95:2.5:2.5)1-4 hours69%[6]
Pmc TFA/TIS/H₂O (95:2.5:2.5)3-4 hours46%[6]
Mtr TFA/thioanisoleUp to 24 hoursVariable[5]

Table 1: Comparison of Cleavage Efficiency and Yield. This table highlights the faster cleavage and higher yield achieved with the Pbf protecting group compared to Pmc for a tryptophan-containing peptide.[6] The Mtr group requires significantly longer cleavage times.

Protecting GroupSolventConditionsδ-Lactam FormationReference
Pbf DMFDIC/OxymaPure, 30 min12%[7]
NO₂ DMFDIC/OxymaPure, 30 minLess than Pbf[7]
(Boc)₂ DMFDIC/OxymaPure, 30 min60%[7]

Table 2: Comparison of δ-Lactam Formation. This table shows that while Pbf is susceptible to δ-lactam formation, it is significantly less prone to this side reaction than the bis-Boc protecting group.[7]

Experimental Protocols

Synthesis of Fmoc-Arg(Pbf)-OH

The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process that involves the protection of the carboxyl, alpha-amino, and finally the guanidinium group of arginine, followed by selective deprotection and introduction of the Fmoc group. A general synthetic scheme is as follows:

  • Esterification: The carboxyl group of arginine is first protected, typically as a methyl or ethyl ester.[3]

  • α-Amino Protection: The α-amino group is then protected with a temporary protecting group, often Boc (tert-butoxycarbonyl).[3]

  • Guanidinium Protection: The Pbf group is introduced onto the guanidinium side chain using Pbf-Cl.[3]

  • Selective Deprotection: The temporary Boc group on the α-amino group is selectively removed.[3]

  • Saponification: The ester group on the carboxyl terminus is removed.[3]

  • Fmoc Group Introduction: The final step is the introduction of the Fmoc group onto the α-amino group using Fmoc-Osu or Fmoc-Cl.[9]

Coupling of Fmoc-Arg(Pbf)-OH in SPPS

The following is a general protocol for the manual coupling of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Arg(Pbf)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC/OxymaPure)

  • N,N-Diisopropylethylamine (DIEA) or Collidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 15-30 minutes.

  • Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and an activating agent like HOBt or OxymaPure (3 eq.) in DMF or NMP. Add DIEA (6 eq.) to the solution and mix for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test or the chloranil (B122849) test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Washing: After complete coupling, wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and byproducts.

Cleavage and Deprotection of the Pbf Group

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Pbf and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: A freshly prepared mixture of Trifluoroacetic acid (TFA), a scavenger, and water. A common cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, 1,2-ethanedithiol (B43112) (EDT) can be added.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the number of arginine residues.

  • Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.

  • Washing: Wash the resin with a small amount of fresh TFA.

  • Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.

  • Drying: Dry the peptide under vacuum.

Mandatory Visualizations

Chemical Structure of Fmoc-Arg(Pbf)-OH

G cluster_arginine Arginine Backbone cluster_fmoc Fmoc Group cluster_pbf Pbf Group H H N N H->N alpha_C N->alpha_C C_term C' alpha_C->C_term beta_C alpha_C->beta_C O O C_term->O =O OH OH C_term->OH gamma_C beta_C->gamma_C Fmoc_ring1 Fluorenyl Ring Fmoc_CH2 Fmoc_CH2 Fmoc_ring1->Fmoc_CH2 Fmoc_O Fmoc_O Fmoc_CH2->Fmoc_O Fmoc_CO Fmoc_CO Fmoc_O->Fmoc_CO =O Fmoc_CO->N Pbf_ring Pentamethyldihydrobenzofuran S S Pbf_ring->S O1 O1 S->O1 =O O2 O2 S->O2 =O guan_N S->guan_N guan_C guan_N->guan_C delta_C gamma_C->delta_C delta_C->guan_N guan_N2 Nη¹ guan_C->guan_N2 =NH guan_N3 Nη² guan_C->guan_N3 -NH₂

Caption: Chemical structure of Fmoc-Arg(Pbf)-OH.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat for each amino acid washing2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last cycle cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification end Final Peptide purification->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Pbf Cleavage Mechanism and Side Reaction

Pbf_Cleavage cluster_cleavage Pbf Cleavage Pathway cluster_side_reaction Potential Side Reaction Arg_Pbf Arg(Pbf)-Peptide Protonation Protonation (TFA) Arg_Pbf->Protonation Cleavage S-N Bond Cleavage Protonation->Cleavage Deprotected_Arg Deprotected Arg-Peptide Cleavage->Deprotected_Arg Pbf_cation Pbf Cation Cleavage->Pbf_cation Alkylation Alkylation Pbf_cation->Alkylation Scavenger Scavenger (e.g., TIS) Pbf_cation->Scavenger Trapped Tryptophan Tryptophan Residue Tryptophan->Alkylation Alkylated_Trp Alkylated Tryptophan Alkylation->Alkylated_Trp

Caption: Simplified mechanism of Pbf cleavage and potential tryptophan alkylation.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to the mild, efficient, and versatile nature of the chemistry it enables. This technical guide provides an in-depth exploration of the function and application of the Fmoc group in SPPS, offering detailed experimental protocols, quantitative data on performance and side reactions, and a comparative analysis of common reagents to inform and empower researchers in their peptide synthesis endeavors.

The Chemistry of Fmoc Protection

The Fmoc group is a base-labile protecting group for the α-amino function of amino acids.[1][2] This property is the foundation of the Fmoc/tBu orthogonal protection strategy, where the temporary Fmoc group is removed under mild basic conditions, while the more permanent side-chain protecting groups (typically tert-butyl based) are cleaved at the end of the synthesis using strong acid.[3][4]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a β-elimination reaction.[3][5] A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[3][4] The reactive DBF is scavenged by the excess amine in the deprotection solution to form a stable adduct.[2]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Piperidine Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Beta_Elimination β-Elimination Intermediate->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Carbamic_Acid Unstable Carbamic Acid Beta_Elimination->Carbamic_Acid DBF->DBF_Adduct + Piperidine Free_Amine H2N-Peptide-Resin Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Fmoc deprotection by piperidine.

The SPPS Cycle Using Fmoc Chemistry

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][6]

SPPS_Cycle Start Start: Resin with C-terminal Fmoc-Amino Acid Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (e.g., DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 4. Washing (e.g., DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage After last amino acid Repeat->Deprotection

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Adherence to optimized protocols is critical for the synthesis of high-purity peptides. The following sections provide detailed methodologies for the key steps in Fmoc-SPPS.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Materials:

  • Peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Reaction vessel

Procedure:

  • Swell the peptide-resin in DMF for 15-30 minutes.

  • Drain the DMF.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for a specified time (typically 2 x 5-10 minutes). A two-step deprotection is often recommended for efficiency.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the DBF-piperidine adduct.

Amino Acid Coupling

Objective: To form a peptide bond between the free N-terminus of the resin-bound peptide and the incoming Fmoc-protected amino acid.

Materials:

  • Deprotected peptide-resin

  • Fmoc-amino acid (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU, HCTU; 3-5 equivalents)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine; 6-10 equivalents)

  • DMF or N-methyl-2-pyrrolidone (NMP)

Procedure:

  • In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent in DMF or NMP.

  • Add the base to the activation mixture and allow it to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times).

Cleavage and Side-Chain Deprotection

Objective: To cleave the synthesized peptide from the resin support and remove the permanent side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)). The composition of the cocktail depends on the amino acid composition of the peptide.[7][8]

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with dichloromethane (B109758) (DCM) and then dry it under vacuum.

  • Add the cleavage cocktail to the resin in a fume hood (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Quantitative Analysis of Performance and Side Reactions

The success of Fmoc-SPPS is often measured by the yield and purity of the final peptide. However, several side reactions can occur, impacting these outcomes.

Coupling Efficiency and Yield

With modern coupling reagents and optimized protocols, the coupling efficiency in each step of Fmoc-SPPS can exceed 99%.[3] This high per-step efficiency is crucial for the synthesis of long peptides, as even small inefficiencies can dramatically reduce the overall yield of the full-length product.

Per-Step Coupling Efficiency Theoretical Yield for a 20-mer Peptide Theoretical Yield for a 50-mer Peptide
98.0%66.8%36.4%
99.0%81.8%60.5%
99.5%90.5%77.8%
99.8%96.1%90.5%
Common Side Reactions

One of the most significant side reactions in Fmoc-SPPS is the formation of aspartimide, particularly at Asp-Gly and Asp-Ser sequences.[9][10] This occurs through the cyclization of the aspartic acid side chain, catalyzed by the basic conditions of Fmoc deprotection. Aspartimide formation can lead to a mixture of byproducts, including α- and β-peptides and racemization of the aspartic acid residue.[9]

Condition Asp-Gly Sequence (% Aspartimide) Asp-Ser(tBu) Sequence (% Aspartimide) Reference
Standard 20% piperidine/DMF15-50%5-20%[9]
20% piperidine/DMF + 0.1 M HOBt5-15%1-5%
20% piperidine/DMF + 1 M Oxyma<5%<1%

Racemization, or the loss of stereochemical integrity at the α-carbon, can occur during the activation and coupling of amino acids.[4][11] Cysteine and histidine are particularly susceptible to racemization.[4][11] The choice of coupling reagent, base, and reaction temperature can significantly influence the extent of racemization.[4]

Amino Acid Coupling Conditions % Racemization (D-isomer) Reference
Fmoc-Cys(Trt)-OHHBTU/DIPEA5-15%[12]
Fmoc-Cys(Trt)-OHDIC/HOBt<1%[9]
Fmoc-His(Trt)-OHHBTU/DIPEA (5 min pre-activation)~8%[4]
Fmoc-His(Trt)-OHDIC/HOBt<1%[4]

Monitoring Fmoc-SPPS

The release of the fluorenyl group during deprotection provides a convenient method for real-time monitoring of the synthesis. The dibenzofulvene-piperidine adduct has a strong UV absorbance at approximately 301 nm.[13]

Protocol for UV Monitoring of Fmoc Deprotection
  • Collect the filtrate from the Fmoc deprotection step in a volumetric flask of known volume.

  • Dilute the solution with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer.

  • Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (A = εcl), where ε (molar extinction coefficient) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[14]

  • This measurement can be used to confirm the completion of the deprotection step and to calculate the loading of the first amino acid on the resin.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical factor in the success of Fmoc-SPPS. A variety of reagents are available, each with its own advantages and disadvantages in terms of efficiency, cost, and potential for side reactions.

Coupling Reagent Class Advantages Disadvantages Typical Purity (ACP 65-74) Reference
HBTU Aminium/UroniumReliable, widely used, cost-effective.Can cause racemization, especially with Cys and His.Lower purity[1]
HATU Aminium/UroniumHighly efficient, fast reaction times, low racemization.More expensive than HBTU.Higher purity[1]
HCTU Aminium/UroniumHigh efficiency similar to HATU, less expensive.High purity[3]
DIC/HOBt Carbodiimide/AdditiveLow cost, minimizes racemization for sensitive amino acids.Slower reaction times, potential for side reactions with carbodiimide.Variable[9]
DIC/OxymaPure Carbodiimide/AdditiveLow racemization, safer alternative to HOBt.Good purity[7]
COMU UroniumHigh efficiency, good solubility, safer byproduct.Higher cost.High purity[5]

Conclusion

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis, enabling the efficient and reliable production of a vast array of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of the underlying chemistry, adherence to optimized protocols, and an informed selection of reagents are paramount to achieving high yields and purities. This guide provides the fundamental knowledge and practical details to empower researchers to harness the full potential of Fmoc-based SPPS. As the field of peptide science continues to evolve, the principles and practices outlined herein will remain a valuable resource for the synthesis of these vital biomolecules.

References

A Technical Guide to the Physicochemical Properties and Applications of Fmoc-Protected D-Arginine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of Fmoc-D-Arg(Pbf)-OH, a critical building block in modern peptide synthesis. The incorporation of D-amino acids like D-arginine into peptide sequences is a key strategy for enhancing enzymatic stability, which can improve the pharmacokinetic profiles and therapeutic efficacy of peptide-based drugs.[1] This guide covers the essential physicochemical properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and its primary applications in research and development.

Core Physicochemical Properties

This compound is the most common derivative of D-arginine used for Fmoc-based solid-phase peptide synthesis.[2] Its structure consists of three key components: the D-arginine core, a base-labile Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, and an acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protecting the reactive guanidino side chain.[3][4] This orthogonal protection scheme is fundamental to stepwise peptide synthesis, allowing for selective deprotection at each stage of the process.[3]

The quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueCitations
Synonyms Nα-Fmoc-Nω-Pbf-D-arginine; Nα-(9-fluorenylmethoxycarbonyl)-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine[2][3][5]
CAS Number 187618-60-6[3][6]
Molecular Formula C₃₄H₄₀N₄O₇S[3][5][6]
Molecular Weight 648.77 g/mol [6]
Appearance White to off-white powder or solid[3][5][6]
Melting Point ~132 °C (decomposes) (data for L-isomer)[][8]
Solubility Soluble in polar organic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide).[4][4][]
Optical Rotation [α]²⁵_D_ = 4.5 ± 1.5° (c=1 in DMF)[6]
Purity (Typical) ≥98.5% (HPLC), ≥99.5% (Chiral HPLC)[6]
Storage Conditions Store in a cool (0–8 °C), dark, and dry place in a tightly sealed container to prevent moisture absorption.[3][6]

Key Experimental Protocols

The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The bulky and basic nature of the arginine side chain presents challenges such as steric hindrance and potential side reactions like δ-lactam formation, making proper protection and optimized protocols essential.[1]

This protocol outlines a standard coupling cycle for incorporating this compound into a growing peptide chain on a solid support resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • Coupling Reagent (e.g., HATU, HBTU, or DIC) (2.9-3.0 equivalents)

  • Base (e.g., DIEA or NMM) (6 equivalents)

  • Solvent: High-purity, peptide-grade DMF

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Washing Solvents (DMF, DCM)

Methodology:

  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.[1] Add DIEA to this solution and allow it to pre-activate for 1-2 minutes.[1]

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.[1] Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation. Due to the steric hindrance of arginine, a "double coupling" strategy—repeating the coupling step with a fresh activation solution—is often recommended to ensure high incorporation efficiency.[1]

  • Washing: After the coupling reaction, drain the vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[3]

  • Reaction Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine.[1] If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat the deprotection, activation, and coupling cycle for each subsequent amino acid in the desired peptide sequence.

This protocol is used after the full peptide sequence has been assembled to cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups, including the Pbf group from D-arginine.

Materials:

  • Dry, fully assembled peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).[1] TIS acts as a scavenger to prevent side reactions with reactive species generated during deprotection.

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Thoroughly dry the final peptide-resin under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the Pbf and other acid-labile side-chain protecting groups.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC is the standard method for assessing the purity of the synthesized peptide and for its purification.

Materials:

  • Crude or purified peptide sample

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • UV Detector

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Chromatographic Separation: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Detection: Monitor the elution profile using a UV detector, typically at 220 nm (for the peptide backbone) or 280 nm (if aromatic residues are present).

  • Purity Assessment: Integrate the area of the main peptide peak and express it as a percentage of the total peak area to determine purity. Chiral HPLC methods can be employed to confirm the enantiomeric purity of the final product.[6][9]

Mandatory Visualizations

The following diagrams illustrate the key chemical structures, workflows, and logical principles involved in the use of this compound.

cluster_M This compound Structure Core D-Arginine Core Fmoc Nα-Fmoc Group (Base-Labile) Fmoc->Core Protects α-amino group Pbf Side-Chain Pbf Group (Acid-Labile) Pbf->Core Protects guanidino group

Caption: Logical structure of this compound.

start Start with Resin-Bound Peptide (Fmoc-AA...-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Activation & Coupling (this compound, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cycle Repeat for next Amino Acid wash2->cycle cycle->deprotection Continue Elongation end Final Cleavage & Deprotection (TFA Cocktail) cycle->end Final Peptide

Caption: Experimental workflow for the Fmoc-SPPS cycle.

cluster_SPPS During SPPS Cycle cluster_Cleavage Final Cleavage Step Peptide Fully Protected Peptide Fmoc-(AA)n-D-Arg(Pbf)-Resin Base Weak Base (Piperidine) Peptide->Base Acid Strong Acid (TFA) Peptide->Acid Fmoc_Removed H₂N-(AA)n-D-Arg(Pbf)-Resin Base->Fmoc_Removed Selectively Removes Fmoc Final_Peptide Free Peptide H₂N-(AA)n-D-Arg-OH Acid->Final_Peptide Removes Pbf & Cleaves from Resin

Caption: Orthogonal protection strategy in Fmoc chemistry.

Applications in Research and Drug Development

This compound is an indispensable reagent for creating pharmacologically valuable peptides.[3] Its primary applications include:

  • Medicinal Chemistry: Synthesizing therapeutic peptides with extended half-lives in the bloodstream, as the D-arginine residue confers resistance to degradation by proteases which are specific to L-amino acids.[3]

  • Drug Discovery: Creating diverse peptide libraries containing D-amino acids to screen for novel compounds with improved pharmacological properties.[3]

  • Enzyme Inhibitor Development: Designing highly specific and stable peptide-based inhibitors for various proteases.[3]

  • Biochemical Research: Developing stable peptide probes to study protein-protein interactions and other biological processes.[3] The substitution of L-Arg with D-Arg has been shown to increase the bioavailability and antibacterial activity of antimicrobial peptides like oncocin.[2]

References

D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of D-amino acids into peptides represents a paradigm shift in peptide-based drug design and development. While nature predominantly utilizes L-amino acids, the strategic substitution with their D-enantiomers offers a powerful approach to overcome the inherent limitations of native peptides, such as poor proteolytic stability and short in vivo half-life. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of D-amino acid chemistry in the development of novel peptide therapeutics. Through a detailed exploration of their synthesis, analysis, and impact on biological activity, this document serves as an essential resource for researchers and scientists seeking to harness the unique advantages of D-amino acids.

Introduction: The Stereochemical Advantage of D-Amino Acids

With the exception of achiral glycine, all amino acids exist as one of two stereoisomers, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms, which are non-superimposable mirror images of each other.[1] While proteins and naturally occurring peptides in higher organisms are almost exclusively composed of L-amino acids, D-amino acids are found in some natural products, such as in the cell walls of bacteria and in the venom of certain animals like snails and spiders.[2][3]

The fundamental advantage of incorporating D-amino acids into therapeutic peptides lies in their ability to confer resistance to enzymatic degradation.[4] Endogenous proteases, the enzymes responsible for breaking down peptides in the body, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[4] By introducing D-amino acids, the peptide backbone becomes sterically hindered and unrecognizable to these proteases, leading to a significant increase in its stability and circulating half-life.[2][4]

Core Benefits of D-Amino Acid Incorporation

The strategic use of D-amino acids in peptide design offers a multitude of benefits that can significantly enhance their therapeutic potential:

  • Enhanced Proteolytic Stability: The primary and most well-documented advantage is the dramatic increase in resistance to degradation by proteases, leading to a longer in vivo half-life.[2][4]

  • Improved Bioavailability: Increased stability against enzymatic breakdown can lead to improved oral and systemic bioavailability of peptide drugs.

  • Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation, which can in turn modulate its binding affinity and selectivity for its target receptor.[5] In some cases, this can lead to the development of superagonists or selective antagonists.

  • Reduced Immunogenicity: As D-peptides are less susceptible to proteolytic processing, they may be less likely to be presented by antigen-presenting cells, potentially leading to a reduced immunogenic response.[4]

Quantitative Impact of D-Amino Acid Substitution

The substitution of L-amino acids with their D-counterparts can have a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key quantitative data from studies comparing L-peptides with their D-amino acid-containing analogs.

Table 1: Comparative Half-Life of L- and D-Enkephalin Analogs

Peptide AnalogHalf-Life in Mouse Brain Homogenate (min)
[L-Ala2]-Leucine-enkephalin2.5
[D-Ala2]-Leucine-enkephalin25.0

Data sourced from a study on the in vitro metabolism of enkephalin analogs.

Table 2: Comparative Receptor Binding Affinity of L- and D-Neurotensin Analogs

Peptide AnalogReceptorBinding Affinity (Kd, nM)
[L-Pro10]-Neurotensin(8-13)Rat Neurotensin (B549771) Receptor1.5 ± 0.2
[D-Pro10]-Neurotensin(8-13)Rat Neurotensin Receptor280 ± 30

Data from a study on the pharmacological profiles of neurotensin analogs.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Fmoc-based solid-phase peptide synthesis is the most common method for preparing peptides containing D-amino acids.[6][7][8][9][10] The general workflow is as follows:

Experimental Workflow for SPPS

SPPS_Workflow Resin_Prep Resin Preparation (e.g., Swelling of Rink Amide resin) First_AA_Coupling First D-Amino Acid Coupling (Fmoc-D-AA-OH, DIC, HOBt) Resin_Prep->First_AA_Coupling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) First_AA_Coupling->Fmoc_Deprotection Washing_1 Washing (DMF, DCM, MeOH) Fmoc_Deprotection->Washing_1 Next_AA_Coupling Coupling of Subsequent Amino Acids (L- or D-Fmoc-AA-OH, HBTU, DIPEA) Washing_1->Next_AA_Coupling Washing_2 Washing (DMF, DCM, MeOH) Next_AA_Coupling->Washing_2 Repeat Repeat Deprotection, Coupling, and Washing Cycles Washing_2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection n-1 cycles Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Solid-Phase Peptide Synthesis Workflow

Detailed Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[6]

  • First Amino Acid Coupling:

    • Activate the first Fmoc-protected D-amino acid (3-5 equivalents relative to resin loading) using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH) to remove excess reagents.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 10-20 minutes.[7]

  • Washing: Wash the resin extensively with DMF, DCM, and MeOH to remove residual piperidine and the Fmoc adduct.

  • Subsequent Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (L- or D-) (3-5 equivalents) using a coupling reagent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).[6]

  • Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.[11]

Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

Detailed Protocol:

  • Peptide and Enzyme Preparation:

    • Prepare stock solutions of the L- and D-amino acid-containing peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution to a final desired concentration.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as a strong acid (e.g., TFA) or a protease inhibitor cocktail.

  • Analysis by RP-HPLC:

    • Analyze the quenched samples by RP-HPLC using a C18 column.[1][11]

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining peptide against time and calculate the half-life (t1/2) of the peptide under the assay conditions.

GPCR Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a peptide to its G protein-coupled receptor (GPCR).[12][13][14][15]

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target GPCR.

    • Add increasing concentrations of the unlabeled test peptide (L- or D-analog).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation.

D-Amino Acids in Signaling Pathways: A Case Study

The incorporation of D-amino acids can modulate the interaction of peptides with their receptors, leading to altered downstream signaling. A compelling example is the Aplysia allatotropin-related peptide (ATRP) signaling system, where the isomerization of a single L-amino acid to a D-amino acid alters the peptide's selectivity for two different G protein-coupled receptors (GPCRs).[7]

Signaling Pathway of ATRP Diastereomers

ATRP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-ATRP L-ATRP ATRP_R1 ATRP Receptor 1 L-ATRP->ATRP_R1 High Affinity ATRP_R2 ATRP Receptor 2 L-ATRP->ATRP_R2 Low Affinity D-ATRP D-ATRP (D-Phe²) D-ATRP->ATRP_R1 Low Affinity D-ATRP->ATRP_R2 High Affinity Gq Gq ATRP_R1->Gq Activates Gs Gs ATRP_R2->Gs Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Cellular_Response_1 Cellular Response 1 Ca_PKC->Cellular_Response_1 AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Cellular_Response_2 Cellular Response 2 PKA->Cellular_Response_2

ATRP Diastereomer Signaling Pathway

In this system, the native L-ATRP preferentially binds to and activates ATRP Receptor 1, which couples to Gq proteins, leading to the activation of the phospholipase C (PLC) pathway.[7] Conversely, the isomerized D-ATRP, containing a D-phenylalanine at position 2, exhibits higher affinity for ATRP Receptor 2, which couples to Gs proteins, thereby activating the adenylyl cyclase/cAMP pathway.[7] This demonstrates how a subtle stereochemical change can redirect a peptide's signaling output, highlighting a sophisticated mechanism for achieving signaling diversity.

Conclusion and Future Directions

The incorporation of D-amino acids is a cornerstone of modern peptide chemistry, offering a robust strategy to enhance the therapeutic properties of peptide-based drugs. The increased proteolytic stability conferred by D-amino acids directly addresses one of the major limitations of native peptides, paving the way for the development of more effective and bioavailable therapeutics. As our understanding of the structural and functional consequences of D-amino acid substitution continues to grow, so too will our ability to rationally design peptides with tailored pharmacokinetic and pharmacodynamic profiles. Future research will likely focus on the development of novel D-amino acid-containing peptides with enhanced receptor selectivity and unique biological activities, further expanding the therapeutic potential of this versatile class of molecules. The continued refinement of synthetic and analytical techniques will also be crucial in accelerating the discovery and development of the next generation of D-peptide therapeutics.

References

An In-depth Technical Guide to Fmoc-D-Arg(Pbf)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-D-Arg(Pbf)-OH (CAS Number: 187618-60-6) is a critical building block in modern solid-phase peptide synthesis (SPPS).[1] This derivative of the non-proteinogenic D-arginine is essential for the synthesis of therapeutic peptides with enhanced stability and improved pharmacokinetic profiles.[1] The incorporation of D-amino acids, such as D-arginine, into peptide sequences confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for the effective utilization of this compound in peptide synthesis for researchers, scientists, and drug development professionals.

Core Characteristics and Properties

This compound is structurally composed of a D-arginine core, an N-α-Fmoc protecting group, and a side-chain Pbf protecting group. Each component plays a crucial role in its function during SPPS.

  • D-Arginine: The D-enantiomer of arginine provides metabolic stability to the resulting peptide.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino group during the coupling reaction and is selectively removed under mild basic conditions, typically with piperidine (B6355638), allowing for the stepwise elongation of the peptide chain.[1]

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: The Pbf group is an acid-labile protecting group for the guanidino side chain of arginine.[1] It effectively prevents side reactions associated with the highly basic and nucleophilic nature of the guanidinium (B1211019) moiety during peptide synthesis.[1] Its high acid lability allows for its removal during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).[1]

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
CAS Number 187618-60-6
Molecular Formula C₃₄H₄₀N₄O₇S
Molecular Weight 648.77 g/mol
Appearance White to off-white powder[1]
Purity (TLC) ≥98.0%
Storage Temperature 2-8°C
Solubility Soluble in DMF, NMP

Applications in Peptide Synthesis

This compound is a cornerstone for the synthesis of a wide range of therapeutic peptides, primarily due to the enhanced stability conferred by the D-arginine residue.

GLP-1 Receptor Agonists

This amino acid derivative is utilized in the synthesis of glucagon-like peptide-1 (GLP-1) analogs.[2] These peptides are crucial in the management of type 2 diabetes and obesity. The incorporation of D-amino acids can contribute to a longer plasma half-life of these therapeutic peptides.

Antimicrobial Peptides (AMPs)

The synthesis of novel antimicrobial peptides often involves the incorporation of D-arginine to increase their resistance to bacterial proteases and prolong their activity.[3] Arginine-rich peptides are known for their potent antimicrobial properties, and the D-enantiomer enhances their therapeutic potential.[4]

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on optimized protocols for coupling and deprotection.

Standard Coupling Protocol for this compound

This protocol outlines the manual coupling of this compound onto a solid support resin.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIEA, 6 equivalents) in DMF. Allow the activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated (double coupling).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of the sterically hindered this compound. The following table provides a comparison of commonly used coupling reagents.

Coupling ReagentClassRelative Reaction RateRisk of RacemizationKey Considerations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium/Uronium SaltVery FastLowHighly efficient, especially for hindered couplings.[5]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltFastLowA reliable and cost-effective option for routine couplings.[5]
DIC (N,N'-Diisopropylcarbodiimide)CarbodiimideModerateModerateOften used with an additive like HOBt or OxymaPure to improve efficiency and reduce racemization.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltFastLowByproducts are generally less problematic than those from carbodiimides.
Potential Side Reactions and Mitigation

A known side reaction during the activation of Fmoc-Arg(Pbf)-OH is the formation of a δ-lactam, which is an inactive species. This can lead to lower yields and the formation of deletion sequences.

Mitigation Strategies:

  • In situ activation: Adding the coupling reagent directly to the mixture of the amino acid and resin can minimize the time the activated amino acid spends in solution before reacting.[6]

  • Optimized reaction conditions: Studies have shown that performing the coupling at elevated temperatures (e.g., 45°C) can improve coupling efficiency, especially when using viscous solvents like N-butylpyrrolidinone (NBP).[6]

Visualization of Workflows and Signaling Pathways

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of SPPS.

spss_workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Peptide Purified Peptide Cleavage->Peptide

General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Coupling Step for this compound

This diagram provides a more detailed look at the activation and coupling of this compound.

coupling_workflow cluster_activation Activation cluster_coupling Coupling Fmoc_D_Arg This compound Activated_AA Activated this compound Fmoc_D_Arg->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA Base Base (e.g., DIEA) Base->Activated_AA Coupled_Product Extended Peptide-Resin Activated_AA->Coupled_Product Peptide_Resin Peptide-Resin (with free N-terminus) Peptide_Resin->Coupled_Product

Activation and coupling of this compound in SPPS.
Signaling Pathway of GLP-1 Receptor Agonists

Peptides synthesized with this compound, such as GLP-1 analogs, exert their biological effects through specific signaling pathways.

glp1_pathway GLP1_Analog GLP-1 Analog GLP1R GLP-1 Receptor (GPCR) GLP1_Analog->GLP1R G_Protein G Protein Activation GLP1R->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA EPAC Epac Activation cAMP->EPAC Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion EPAC->Insulin_Secretion

Simplified signaling pathway of GLP-1 receptor agonists.
Mechanism of Action of D-Arginine Containing Antimicrobial Peptides

The antimicrobial activity of D-arginine-containing peptides primarily involves the disruption of the bacterial cell membrane.

amp_mechanism AMP D-Arg Containing AMP Membrane_Binding Electrostatic Binding to Bacterial Membrane AMP->Membrane_Binding Membrane_Insertion Hydrophobic Insertion into Lipid Bilayer Membrane_Binding->Membrane_Insertion Pore_Formation Pore Formation/ Membrane Disruption Membrane_Insertion->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Mechanism of action for D-arginine containing antimicrobial peptides.

Conclusion

This compound is an indispensable reagent for the synthesis of robust and effective therapeutic peptides. Its unique combination of a D-amino acid core with orthogonal Fmoc and Pbf protecting groups enables the efficient and reliable production of peptides with enhanced stability and biological activity. A thorough understanding of its properties, optimized experimental protocols, and the potential for side reactions is crucial for its successful application in research and drug development. This guide provides a foundational resource for scientists working to harness the full potential of this valuable synthetic building block.

References

Orthogonal Protection Strategy in Fmoc Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. In modern solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) strategy has become the predominant method due to its mild reaction conditions and the high degree of orthogonality it offers.[] This guide provides a comprehensive technical overview of the orthogonal protection strategy in Fmoc chemistry, detailing the core principles, key protecting groups, experimental protocols, and advanced applications.

The Core Principle of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[2][3] The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal system.[][2] The N-terminal α-amino group is protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups, typically derived from tert-butyl alcohol.[2][3] This allows for the iterative deprotection of the N-terminus for peptide chain elongation under mild basic conditions, while the side-chain protecting groups remain intact until the final acid-mediated cleavage step.[]

This orthogonal approach prevents unwanted side reactions and allows for the synthesis of complex and modified peptides with high fidelity.[4]

Key Protecting Groups in Fmoc SPPS

The selection of appropriate side-chain protecting groups is critical for a successful synthesis. These groups must be stable to the basic conditions of Fmoc removal (typically 20% piperidine (B6355638) in DMF) and efficiently cleaved during the final deprotection step, usually with a strong acid like trifluoroacetic acid (TFA).[5]

Acid-Labile Side-Chain Protecting Groups

The most commonly used side-chain protecting groups in Fmoc SPPS are based on the tert-butyl cation.

  • tert-Butyl (tBu): Used for the protection of the hydroxyl groups of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr), and the carboxyl groups of Aspartic acid (Asp) and Glutamic acid (Glu).[6]

  • tert-Butoxycarbonyl (Boc): Employed for the protection of the ε-amino group of Lysine (Lys) and the imidazole (B134444) side chain of Histidine (His).[7]

  • Trityl (Trt): A bulky protecting group used for the side chains of Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[7] It is highly acid-labile.

  • Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): A sulfonyl-based protecting group for the guanidino group of Arginine (Arg).[8] It is more readily cleaved by TFA than its predecessor, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).

Additional Orthogonal Protecting Groups

For the synthesis of more complex peptides, such as cyclic or branched peptides, additional layers of orthogonality are required. These protecting groups are stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage.

  • Allyloxycarbonyl (Alloc): This group is stable to both piperidine and TFA but can be selectively removed by a palladium(0) catalyst.[9] This allows for on-resin modification of a specific amino acid side chain.

  • 4-Methyltrityl (Mtt): A highly acid-labile protecting group that can be removed under very mild acidic conditions (e.g., 1% TFA in DCM), leaving tBu-based groups intact.[10] It is often used for the protection of Lys, His, Cys, Asn, or Gln side chains when selective deprotection is required.

Quantitative Data on Protecting Group Lability

The efficiency of deprotection and the stability of protecting groups are critical for achieving high yields and purity. The following tables summarize the lability of the N-terminal Fmoc group and the cleavage conditions for common side-chain protecting groups.

CompoundBaseSolventTime (min)Deprotection (%)
Fmoc-Gly-PS10% MorpholineDCM24018
Fmoc-Gly-PS10% MorpholineDMF24075
Fmoc-Gly-PS50% MorpholineDCM240100
Fmoc-Val50% MorpholineDMF150
Fmoc-Gly-PS10% PiperidineDCM240100
Fmoc-Val20% PiperidineDMF0.150
Fmoc-Val-OH1% PiperidineDMF549.6
Fmoc-Val-OH2% PiperidineDMF587.9
Fmoc-Val-OH5% PiperidineDMF3>99
Fmoc-L-Leucine-OH20% Piperidine/DMF-~2>95
Fmoc-L-Arginine(Pbf)-OH20% Piperidine/DMF-~5>95

Table 1: Lability of the Fmoc Group Under Various Basic Conditions. Data compiled from various sources.[11]

Protecting GroupAmino Acid(s)Cleavage CocktailReaction Time
tBu, OtBuSer, Thr, Tyr, Asp, GluTFA/TIS/H₂O (95:2.5:2.5)1-2 hours
BocLys, His, TrpTFA/TIS/H₂O (95:2.5:2.5)1-2 hours
TrtCys, His, Asn, GlnTFA/TIS/H₂O (95:2.5:2.5)1-2 hours
PbfArgTFA/TIS/H₂O (95:2.5:2.5)2-4 hours
AllocLys, Asp, GluPd(PPh₃)₄, Phenylsilane in DCM15-30 min
MttLys, His, Cys1% TFA in DCM with TIS scavenger10 x 2 min

Table 2: Standard Cleavage Conditions for Common Side-Chain Protecting Groups. Cleavage efficiency is generally >95% under these conditions, but can be sequence-dependent.[7][10]

Experimental Protocols

The following are detailed methodologies for key experiments in Fmoc SPPS.

Protocol 1: N-terminal Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Dichloromethane (DCM) for washing

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3-5 times) and proceed to the coupling step.

Protocol 2: Amino Acid Coupling

Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.

Materials:

  • Deprotected peptide-resin

  • Fmoc-amino acid (3-5 equivalents relative to resin loading)

  • Coupling agent, e.g., HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents)

  • Base, e.g., Diisopropylethylamine (DIEA) (6-10 equivalents)

  • DMF

Procedure:

  • In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF.

  • Add DIEA to the solution to activate the amino acid. Allow to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Optional: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Side-Chain Deprotection

Objective: To cleave the synthesized peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours. For peptides containing Arg(Pbf), the cleavage time may need to be extended.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Selective Alloc Deprotection

Objective: To selectively remove the Alloc protecting group from a side chain on the resin-bound peptide.

Materials:

  • Alloc-protected peptide-resin

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.2-0.5 equivalents)

  • Scavenger, e.g., Phenylsilane (PhSiH₃) (10-20 equivalents)

  • Anhydrous DCM

Procedure:

  • Swell the Alloc-protected peptide-resin in anhydrous DCM.

  • In a separate flask, dissolve Pd(PPh₃)₄ and PhSiH₃ in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add the palladium catalyst solution to the peptide-resin.

  • Agitate the mixture at room temperature for 15-30 minutes. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.

  • Once the deprotection is complete, wash the resin thoroughly with DCM, DMF, and a chelating solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues.

  • Wash the resin with DMF and DCM before proceeding with the next synthetic step.

Visualizing Orthogonal Strategies

Graphviz diagrams can effectively illustrate the logical relationships and workflows in orthogonal protection strategies.

Orthogonal_Protection_Strategy Start Start: Resin-Bound Amino Acid (Fmoc-AA-Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIEA) Fmoc_Deprotection->Coupling Elongation_Cycle Repeat n-1 times Coupling->Elongation_Cycle Chain Elongation Elongation_Cycle->Fmoc_Deprotection Protected_Peptide Fully Protected Linear Peptide-Resin Elongation_Cycle->Protected_Peptide Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Protected_Peptide->Final_Cleavage Final_Peptide Final Deprotected Peptide Final_Cleavage->Final_Peptide

Caption: Standard workflow of Fmoc solid-phase peptide synthesis.

Cyclic_Peptide_Synthesis Start Start: Fmoc-AA-Resin Linear_Assembly Linear Peptide Assembly (Standard Fmoc SPPS) Incorporate Fmoc-Lys(Alloc)-OH Start->Linear_Assembly Protected_Linear Protected Linear Peptide-Resin with Lys(Alloc) Linear_Assembly->Protected_Linear Alloc_Deprotection Selective Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃) Protected_Linear->Alloc_Deprotection Side_Chain_Deprotected Peptide-Resin with Free Lys ε-Amino Group Alloc_Deprotection->Side_Chain_Deprotected N_Terminus_Deprotection N-terminal Fmoc Deprotection (20% Piperidine/DMF) Side_Chain_Deprotected->N_Terminus_Deprotection On_Resin_Cyclization On-Resin Cyclization (e.g., HATU, DIEA) N_Terminus_Deprotection->On_Resin_Cyclization Head-to-Side-Chain Cyclic_Peptide_Resin Protected Cyclic Peptide-Resin On_Resin_Cyclization->Cyclic_Peptide_Resin Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Cyclic_Peptide_Resin->Final_Cleavage Final_Cyclic_Peptide Final Cyclic Peptide Final_Cleavage->Final_Cyclic_Peptide

Caption: Workflow for on-resin head-to-side-chain cyclization.

Conclusion

The orthogonal protection strategy, particularly the Fmoc/tBu approach, is a cornerstone of modern peptide synthesis.[4] Its versatility, mild reaction conditions, and compatibility with a wide range of amino acid functionalities have enabled the routine synthesis of complex peptides that were once considered challenging. A thorough understanding of the principles of orthogonality, the properties of different protecting groups, and the optimization of reaction protocols is essential for researchers and professionals in the field of drug discovery and development to successfully synthesize high-quality peptides for their research needs.

References

The Acid Lability of the Pbf Protecting Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a cornerstone in modern solid-phase peptide synthesis (SPPS) for the protection of the guanidino function of arginine. Its widespread use stems from its advantageous acid lability, allowing for its efficient removal under conditions that are generally compatible with peptides and other protecting groups. This technical guide provides an in-depth analysis of the mechanism governing the acid-catalyzed cleavage of the Pbf group, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Mechanism of Pbf Group Cleavage

The removal of the Pbf protecting group is an acid-catalyzed process, typically carried out using strong acids such as trifluoroacetic acid (TFA). The generally accepted mechanism proceeds through the following key steps:

  • Protonation: The sulfonyl oxygen of the Pbf group is protonated by the strong acid. This initial and rapid equilibrium increases the electrophilicity of the sulfur atom.

  • S-N Bond Cleavage: The protonated Pbf-guanidinium species undergoes cleavage of the sulfur-nitrogen (S-N) bond. This is the rate-determining step of the deprotection reaction. This cleavage results in the formation of a deprotected, protonated arginine residue and a highly reactive Pbf-sulfonyl cation.

  • Scavenging: The generated Pbf-sulfonyl cation is a potent electrophile that can lead to undesirable side reactions, such as the modification of sensitive amino acid residues (e.g., tryptophan, tyrosine). To prevent these side reactions, "scavengers" are included in the cleavage cocktail to trap the reactive cation.

Quantitative Analysis of Pbf Deprotection

The efficiency of Pbf group removal is influenced by several factors, including the concentration of the acid, the duration of the cleavage reaction, temperature, and the composition of the scavenger cocktail. While comprehensive kinetic studies are often sequence-dependent, the following table summarizes key quantitative data gathered from various sources.

ParameterConditionObservationReference(s)
Deprotection Time Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)Typically 2-4 hours for complete removal. Peptides with multiple Arg(Pbf) residues may require longer cleavage times.[1][2]
Comparison with Pmc 3-hour cleavage with TFAPbf deprotection yielded 69% of the desired peptide, while Pmc deprotection yielded only 46%.[3]
TFA Concentration Varying concentrations in cleavage cocktailsHigh concentrations of TFA (typically >90%) are standard for efficient cleavage.[1]
Temperature Room temperature vs. elevated temperatureCleavage is typically performed at room temperature. Elevated temperatures can increase the rate of deprotection but may also promote side reactions.[4][5]
Side Reactions Standard TFA cleavage without adequate scavengersReattachment of the Pbf group to tryptophan (+252 Da) and sulfonation of tryptophan (+80 Da) are common side reactions.[1]

Experimental Protocols

A well-defined experimental protocol is critical for successful and reproducible Pbf deprotection. The following is a detailed methodology for a standard cleavage of a Pbf-protected peptide from a solid support.

Protocol: Trifluoroacetic Acid (TFA) Cleavage of Pbf-Protected Peptides

Materials:

  • Peptidyl-resin (e.g., 100 mg)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Nitrogen gas supply

  • HPLC system for analysis

Procedure:

  • Resin Preparation:

    • Place the dry peptidyl-resin in a reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF from the synthesis and to swell the resin.

    • Dry the resin under a stream of nitrogen.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh by adding TIS and water to TFA. A typical volume is 2-5 mL per 100 mg of resin.

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Pbf) residues, the reaction time may be extended. Monitoring the reaction progress by HPLC is recommended.

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture into a clean 50 mL centrifuge tube.

    • Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

    • Add cold diethyl ether (approximately 40 mL) to the TFA solution to precipitate the crude peptide.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture at a low speed (e.g., 3000 rpm) for 5-10 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with another portion of cold diethyl ether (20 mL) and repeat the centrifugation and decantation steps.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Analyze the crude peptide by HPLC and mass spectrometry to confirm the identity and purity of the product.

Visualizing the Mechanism and Workflow

To further clarify the processes involved in Pbf group deprotection, the following diagrams have been generated using the DOT language.

Pbf Cleavage Mechanism

Pbf_Cleavage_Mechanism Pbf_Arg Arg(Pbf)-Peptide Protonated_Pbf Protonated Arg(Pbf)-Peptide Pbf_Arg->Protonated_Pbf + H⁺ (TFA) Deprotected_Arg Arg-Peptide (Protonated) Protonated_Pbf->Deprotected_Arg S-N Bond Cleavage Pbf_cation Pbf-Sulfonyl Cation Protonated_Pbf->Pbf_cation Trapped_Pbf Trapped Pbf Adduct Pbf_cation->Trapped_Pbf Trapping Side_Product Side Product (e.g., Trp-Pbf) Pbf_cation->Side_Product Side Reaction Scavenger Scavenger (e.g., TIS, H₂O) Scavenger->Trapped_Pbf Tryptophan Tryptophan Residue Tryptophan->Side_Product

Caption: Acid-catalyzed cleavage of the Pbf group.

Experimental Workflow for Pbf Deprotection

Pbf_Deprotection_Workflow Start Start: Pbf-Protected Peptidyl-Resin Wash_DCM 1. Wash with DCM Start->Wash_DCM Dry_Resin 2. Dry Resin Wash_DCM->Dry_Resin Add_Cocktail 3. Add Cleavage Cocktail (TFA/TIS/H₂O) Dry_Resin->Add_Cocktail Incubate 4. Incubate at RT (2-4h) Add_Cocktail->Incubate Filter 5. Filter to Separate Resin Incubate->Filter Precipitate 6. Precipitate with Cold Ether Filter->Precipitate Centrifuge 7. Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Ether 8. Wash Pellet with Ether Centrifuge->Wash_Ether Dry_Peptide 9. Dry Crude Peptide Wash_Ether->Dry_Peptide Analyze 10. Analyze (HPLC, MS) Dry_Peptide->Analyze

Caption: General workflow for Pbf deprotection.

Conclusion

The Pbf group offers a robust and reliable method for arginine protection in Fmoc-based solid-phase peptide synthesis. A thorough understanding of its acid-labile cleavage mechanism, the factors influencing deprotection kinetics, and the critical role of scavengers is paramount for achieving high yields of pure peptides. By employing optimized cleavage cocktails and well-defined experimental protocols, researchers can effectively utilize the Pbf group to synthesize complex arginine-containing peptides for a wide range of applications in research and drug development.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Fmoc-D-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS). The inclusion of D-amino acids, such as D-arginine, is a critical strategy in modern drug development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] This document outlines the challenges, optimization strategies, and detailed protocols for the synthesis of peptides containing D-arginine.

Introduction to this compound in SPPS

This compound is a protected form of the D-enantiomer of arginine, an essential amino acid for many biologically active peptides.[1] In Fmoc-based SPPS, the peptide chain is assembled stepwise on a solid support.[1] The Fmoc group protects the α-amino group and is removed by a mild base (e.g., piperidine), while the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the reactive guanidinium (B1211019) side chain of arginine.[1] This orthogonal protection scheme allows for the selective deprotection and elongation of the peptide chain.[1]

The incorporation of D-arginine can be challenging due to steric hindrance from the bulky Pbf group and the potential for side reactions, most notably δ-lactam formation. This occurs when the activated carboxyl group of the protected arginine cyclizes with its own α-amino group, leading to a truncated peptide sequence.[2] Careful selection of coupling reagents and reaction conditions is therefore crucial for high-yield and high-purity synthesis.

Comparative Performance of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of this compound incorporation. The following table summarizes the general performance characteristics of commonly used coupling reagents. While specific quantitative data for the D-enantiomer is limited, the performance is expected to be comparable to the L-enantiomer.

Coupling ReagentClassTypical YieldRelative Reaction RateKey Considerations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium/Uronium SaltVery HighVery FastHighly efficient for sterically hindered couplings; excess should be avoided to prevent side reactions.[3][4]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltHighFastA reliable and cost-effective choice for routine couplings, though generally slower than HATU.[3][4]
DIC (N,N'-Diisopropylcarbodiimide)CarbodiimideGood to HighModerateOften used with an additive like OxymaPure or HOBt to improve efficiency and reduce racemization.[5]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHighFastA highly effective coupling reagent.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing D-arginine.

Protocol 1: Standard Coupling of this compound

This protocol is suitable for most sequences. For difficult couplings, a double coupling is recommended (see Protocol 2).

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Ensure the Fmoc group from the previous amino acid has been removed by treating with 20% piperidine (B6355638) in DMF and wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.

  • Activation: Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-3 hours at room temperature.[5]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended when steric hindrance is a concern or if the Kaiser test after a single coupling is positive.

Procedure:

  • Perform the initial coupling as described in Protocol 1 (steps 1-5).

  • After the initial coupling time, drain the reaction vessel.

  • Wash the resin with DMF (2-3 times).

  • Repeat the coupling step with a freshly prepared activation solution of this compound as described in Protocol 1 (steps 2-5).

  • After the second coupling, monitor the reaction with a Kaiser test and wash the resin as described in Protocol 1 (steps 6-7).

Protocol 3: Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance from the Pbf group and adjacent amino acids.Perform a double coupling. Increase the coupling time. Use a more potent coupling reagent like HATU.
δ-Lactam Formation Premature cyclization of the activated this compound.Use in situ activation where the coupling reagent is added to the mixture of the amino acid and resin.[2]
Peptide Aggregation Interchain hydrogen bonding, especially in arginine-rich sequences.Use a lower loading resin. Incorporate pseudoproline dipeptides if applicable.

Visualizing the Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing D-arginine.

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: This compound + Coupling Reagent + DIEA in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Incomplete Incomplete Kaiser->Incomplete Positive Complete Complete Kaiser->Complete Negative Incomplete->Coupling Double Couple Repeat Repeat Cycle for Next Amino Acid Complete->Repeat FinalDeprotection Final Fmoc Deprotection Complete->FinalDeprotection End of Sequence Repeat->Deprotection Wash3 Wash (DCM) FinalDeprotection->Wash3 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Peptide Crude Peptide Precipitation->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Signaling Pathways and Applications

Peptides containing D-amino acids are of significant interest in drug development due to their enhanced stability against proteolysis. This increased stability leads to a longer half-life in biological systems, making them excellent candidates for therapeutic agents.[1] For instance, D-arginine-containing peptides can be designed as enzyme inhibitors or receptor antagonists with prolonged activity. Their ability to maintain their structure allows for sustained interaction with their targets, which can be crucial in modulating signaling pathways involved in various diseases. The specific signaling pathway targeted depends on the peptide sequence and its intended biological function.

By following these protocols and considering the factors outlined, researchers can effectively synthesize high-quality peptides containing D-arginine for a wide range of applications in research and drug discovery.

References

Application Notes and Protocols for Automated Synthesis Using Fmoc-D-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective utilization of Fmoc-D-Arg(Pbf)-OH in automated solid-phase peptide synthesis (SPPS). The following protocols and data are intended to facilitate the efficient incorporation of this protected D-arginine derivative into synthetic peptides, a crucial step in the development of stabilized therapeutic peptides and other specialized biomolecules.[1]

Introduction to this compound

This compound is a cornerstone building block in modern peptide chemistry, particularly for therapeutic peptide development.[1] The incorporation of D-amino acids, such as D-arginine, confers resistance to enzymatic degradation, thereby enhancing the in-vivo half-life of peptide-based drugs. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile Nα-protection, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group offers acid-labile side-chain protection for the guanidino group of arginine.[1][2] This orthogonal protection scheme is fully compatible with standard Fmoc-based automated solid-phase peptide synthesis protocols.[1][3]

Key Properties:

  • Molecular Formula: C₃₄H₄₀N₄O₇S[1]

  • Molecular Weight: 648.77 g/mol [4]

  • Appearance: White to off-white powder.[1]

  • Solubility: Soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-butylpyrrolidinone (NBP).[3][5]

  • Storage: Store at -20°C for long-term stability.[1][4]

Experimental Protocols

General Workflow for Automated Peptide Synthesis

The following diagram outlines the fundamental steps of a typical automated solid-phase peptide synthesis cycle.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Start Cycle Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection Wash2->Final_Cleavage Final Cycle Purification Peptide Purification Final_Cleavage->Purification Analysis Peptide Analysis Purification->Analysis

Caption: General workflow of automated solid-phase peptide synthesis.

Protocol for this compound Coupling

The coupling of this compound can be challenging due to the steric hindrance of the Pbf group and the potential for δ-lactam formation, a side reaction that leads to the inactivation of the amino acid.[6][7][8] The following protocols are optimized to ensure high coupling efficiency while minimizing side reactions.

Materials:

  • This compound

  • Peptide synthesis grade DMF or NBP

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Additive (e.g., OxymaPure, HOBt)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Resin-bound peptide with a free N-terminal amine

  • Automated peptide synthesizer

Standard Coupling Protocol (HATU/DIPEA in DMF):

  • Dissolve Reagents: Prepare a 0.2 M solution of this compound, a 0.2 M solution of HATU, and a 0.4 M solution of DIPEA in DMF.

  • Pre-activation: In a separate vessel, mix the this compound solution (5 eq.), HATU solution (4.9 eq.), and DIPEA solution (10 eq.) relative to the resin loading. Allow to pre-activate for 1-2 minutes.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction Time: Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.

Optimized Protocol for Difficult Couplings (DIC/Oxyma in NBP at Elevated Temperature):

This protocol is particularly useful for preventing δ-lactam formation when using NBP as a solvent.[6][7]

  • Reagent Preparation: Prepare a solution of this compound (1.75 eq.) and OxymaPure (1.5 eq.) in NBP.

  • In-situ Activation and Coupling:

    • Add the this compound/OxymaPure solution to the peptidyl-resin.

    • Heat the reaction vessel to 45°C.

    • Add half of the DIC (0.9 eq.) and let the reaction proceed for 30 minutes.

    • Add the remaining DIC (0.9 eq.) and an additional small amount of this compound.

  • Reaction Time: Continue the reaction at 45°C for a total of 60-120 minutes.

  • Washing: Wash the resin thoroughly with NBP.

Fmoc Deprotection Protocol
  • Deprotection Solution: Prepare a 20% solution of piperidine (B6355638) in DMF.

  • Treatment: Treat the resin with the deprotection solution for 5-10 minutes.

  • Repeat: Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin extensively with DMF.

Cleavage and Pbf Deprotection Protocol

The final step involves cleaving the peptide from the resin and removing the Pbf and other side-chain protecting groups. This is typically achieved using a strong acid cocktail containing scavengers to prevent side reactions.

Cleavage Cocktail (Reagent K - Modified):

A commonly used cleavage cocktail for peptides containing multiple sensitive residues is a variation of Reagent K.

ReagentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)82.5%Cleavage and deprotection
Phenol5%Scavenger
Water5%Scavenger
Thioanisole5%Scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger

Procedure:

  • Resin Preparation: Wash the dried peptidyl-resin with dichloromethane (B109758) (DCM).

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The Pbf group is typically cleaved within this timeframe.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

Quantitative Data

The following tables summarize key quantitative data for the use of this compound in automated peptide synthesis.

Table 1: Recommended Reagent Equivalents for Coupling

Coupling ReagentAdditiveBaseAmino Acid (eq.)Coupling Reagent (eq.)Additive (eq.)Base (eq.)SolventTemperature
HATU-DIPEA54.9-10DMFRoom Temp.
HBTU-DIPEA54.9-10DMFRoom Temp.
DICOxymaPure-1.751.81.5-NBP45°C[6][7]
DICHOBt-333-DMFRoom Temp.

Table 2: Cleavage Cocktail Compositions and Applications

Cocktail NameComposition (v/v)Recommended ForNot Recommended For
TFA/TIS/H₂O 95:2.5:2.5General use, peptides with Trp(Boc), Arg(Pbf)Peptides with Cys, multiple t-butyl groups
Reagent K (modified) TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Trp, Met, Cys, Arg)-
TFA/DCM 1:1Initial cleavage from highly acid-labile resinsFinal deprotection

Signaling Pathways and Workflows

The following diagram illustrates the key chemical transformations during the coupling cycle of this compound in an automated synthesizer.

Coupling_Cycle cluster_activation Activation cluster_coupling Coupling on Resin cluster_deprotection Fmoc Deprotection Fmoc_Arg This compound Activated_Arg Activated Ester Fmoc_Arg->Activated_Arg Activation Activator Coupling Reagent (e.g., HATU) Activator->Activated_Arg Resin_NH2 Resin-Peptide-NH2 Coupled_Peptide Resin-Peptide-Arg(Pbf)-Fmoc Activated_Arg->Coupled_Peptide Resin_NH2->Coupled_Peptide Peptide Bond Formation Piperidine 20% Piperidine/DMF Deprotected_Peptide Resin-Peptide-Arg(Pbf)-NH2 Coupled_Peptide->Deprotected_Peptide Piperidine->Deprotected_Peptide Deprotected_Peptide->Fmoc_Arg Next Coupling Cycle

Caption: Chemical workflow for the coupling of this compound.

Troubleshooting

  • Low Coupling Efficiency:

    • Cause: Steric hindrance, peptide aggregation, or premature lactam formation.

    • Solution: Use a stronger coupling reagent like HATU, increase the coupling time, perform a double coupling, or switch to the elevated temperature protocol with DIC/Oxyma in NBP.

  • Presence of Deletion Sequences (des-Arg):

    • Cause: Incomplete coupling of this compound due to lactam formation.

    • Solution: Employ the optimized protocol with in-situ activation at 45°C in NBP to minimize lactam formation.[6][7]

  • Incomplete Pbf Deprotection:

    • Cause: Insufficient cleavage time or inefficient scavenger cocktail.

    • Solution: Increase the cleavage time to 4 hours and ensure the use of a suitable scavenger cocktail like Reagent K, especially if multiple arginine residues are present.[9]

By following these detailed protocols and considering the provided quantitative data, researchers can confidently and successfully incorporate this compound into their synthetic peptides using automated synthesizers, leading to higher purity and yield of the final product.

References

Application Notes: High-Efficiency Coupling of Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of arginine residues into synthetic peptides is a critical step in the development of therapeutics, including cell-penetrating peptides and antimicrobial agents.[1] Fmoc-D-Arg(Pbf)-OH is a standard reagent for this purpose, offering robust protection of the guanidine (B92328) side chain via the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][2] However, the steric hindrance imposed by the bulky Pbf group, combined with the inherent reactivity of the arginine side chain, presents significant challenges in solid-phase peptide synthesis (SPPS).[3] These challenges include incomplete coupling and potential side reactions, most notably δ-lactam formation, which leads to truncated or deletion sequences.[3][4][5]

The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore paramount to achieving high peptide purity and yield. This document provides a detailed overview of modern coupling reagents, protocols for their use in activating this compound, and strategies to mitigate common side reactions.

Challenges in Arginine Coupling

  • Steric Hindrance: The bulky Pbf protecting group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.[3]

  • δ-Lactam Formation: A primary side reaction involves the intramolecular cyclization of the activated arginine, where the side-chain guanidinium (B1211019) group attacks the activated carboxylate. This forms a stable, unreactive δ-lactam, effectively terminating the peptide chain and reducing the overall yield.[3][4][5][6]

  • Racemization: While the Fmoc group helps suppress racemization, the choice of coupling reagent and base can influence the chiral purity of the incorporated D-arginine, particularly during prolonged or aggressive activation conditions.[7]

Overview of Coupling Reagents

Modern peptide synthesis relies on highly efficient coupling reagents, which can be broadly categorized into aminium/uronium salts and carbodiimides.

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These reagents react with the carboxylic acid to form a highly reactive acyl-uronium species, which is then converted to an active ester (OBt or OAt ester).[8] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is generally considered superior to HBTU, especially for difficult couplings.[8][9] The 7-azabenzotriazole (HOAt) moiety in HATU forms a more reactive active ester, leading to faster reaction times and higher purity.[8]

  • Carbodiimides (e.g., DIC, EDC): N,N'-Diisopropylcarbodiimide (DIC) is widely used in SPPS.[7] It activates the carboxylic acid, which can then react with an amine. To increase efficiency and suppress racemization, carbodiimides are almost always used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or, more recently, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).[7][10] The combination of DIC/Oxyma has shown performance comparable to or better than DIC/HOBt.[11]

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes key parameters for the most effective coupling reagents used for this compound activation.

Coupling Reagent CocktailStoichiometry (AA:Reagent:Base)Activation TimeCoupling TimeRelative Efficiency & PurityKey Considerations & Side Reactions
HATU / DIEA 1 : 0.95 : 21-2 min30 min - 2 hrVery HighGold standard for hindered amino acids; lower risk of epimerization compared to HBTU.[8] Recommended for difficult sequences.
HBTU / DIEA 1 : 0.95 : 21-2 min45 min - 4 hrHighGenerally effective but slower than HATU, may result in more deletion products in challenging sequences.[8]
DIC / OxymaPure 1 : 1 : 0 (Base optional)In situ1 hr - 4 hrHighExcellent, safer alternative to HOBt-based reagents.[10] Minimizes racemization.[10] A strategy of adding DIC in portions can improve coupling for Arg.[4][5]
DIC / HOBt 1 : 1.1 : 0 (Base optional)In situ1 hr - 4 hrGood-HighA classic, cost-effective method.[12] The addition of HOBt is crucial to prevent side reactions and racemization.[7]

Note: Equivalents are relative to the resin loading capacity. AA = Amino Acid (this compound); DIEA = N,N-Diisopropylethylamine.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for difficult sequences or when maximum coupling efficiency is required.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 eq.)

  • HATU (2.9-4.8 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6-10 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

  • Activation Solution: In a separate reaction vessel, dissolve this compound and HATU in a minimal volume of DMF.

  • Add DIEA to the activation solution. The solution may change color. Allow pre-activation for 1-2 minutes.

  • Coupling Reaction: Immediately add the activation solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (or alternative ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates complete coupling.

  • Double Coupling (Optional): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF (3x), and repeat steps 2-5 with a freshly prepared activation solution.[3] A double coupling strategy is often employed for arginine to ensure high incorporation efficiency.[3]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.

Protocol 2: Standard Coupling using DIC/OxymaPure

This protocol offers a robust and cost-effective method with a favorable safety profile.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 eq.)

  • OxymaPure (3-5 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

  • Coupling Solution: In a separate reaction vessel, dissolve this compound and OxymaPure in DMF.

  • Add the solution to the prepared resin and agitate briefly.

  • Activation: Add the DIC to the resin slurry. Agitate the mixture at room temperature.

  • Reaction Time: Allow the coupling reaction to proceed for 1-4 hours. For particularly difficult couplings, consider an in-situ activation strategy where half the DIC is added at the beginning, and the second half is added after 30-60 minutes.[4][5]

  • Monitoring: Perform a Kaiser test to monitor the reaction progress.

  • Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times).

Mandatory Visualizations

Diagram 1: SPPS Coupling Workflow

This diagram illustrates the logical flow of a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow Start Start Cycle: Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Amino Acid Activation (this compound + Reagent) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 End End Cycle: Ready for Next Amino Acid Wash2->End

Caption: General workflow for a single amino acid coupling cycle in Fmoc SPPS.

Diagram 2: Activation and Side Reaction Pathway

This diagram shows the competing reaction pathways for an activated this compound intermediate.

Activation_Pathway Start This compound + Coupling Reagent/Base ActiveEster Activated Intermediate (e.g., OAt-Ester) Start->ActiveEster Desired Desired Reaction: Peptide Bond Formation (with Resin-NH2) ActiveEster->Desired Intermolecular Side Side Reaction: Intramolecular Cyclization ActiveEster->Side Intramolecular Product Elongated Peptide Desired->Product Byproduct δ-Lactam (Inactive) Side->Byproduct

Caption: Competing pathways for activated this compound.

References

Application Notes and Protocols: Fmoc-D-Arg(Pbf)-OH in the Synthesis of GLP-1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-1 (GLP-1) analogs are a cornerstone in the treatment of type 2 diabetes and obesity. A key challenge in their development is overcoming the rapid in vivo degradation of the native peptide by enzymes such as dipeptidyl peptidase-IV (DPP-IV). The incorporation of non-natural amino acids, such as D-Arginine, is a critical strategy to enhance enzymatic stability and prolong the therapeutic window of these analogs. This document provides detailed application notes and protocols for the use of Fmoc-D-Arg(Pbf)-OH in the solid-phase peptide synthesis (SPPS) of GLP-1 analogs.

The Role of D-Arginine in GLP-1 Analogs

The substitution of L-amino acids with their D-enantiomers can significantly alter the conformational and biological properties of peptides. In the context of GLP-1 analogs, the incorporation of a D-Arginine residue, protected as this compound during synthesis, offers several advantages:

  • Enhanced Enzymatic Stability: Substitution at the N-terminus, particularly at position 8, with a D-amino acid can confer resistance to DPP-IV cleavage, a primary degradation pathway for native GLP-1.[1][2][3][4] This dramatically increases the peptide's half-life in circulation.

  • Improved Pharmacokinetic Profile: By resisting enzymatic degradation, GLP-1 analogs containing D-Arg can exhibit a prolonged duration of action, allowing for less frequent administration.[1]

  • Maintained or Enhanced Biological Activity: Strategic placement of D-Arg can maintain the necessary conformation for receptor binding and signaling, leading to potent and sustained therapeutic effects.[2][5]

Data Presentation

Table 1: Receptor Binding Affinity and Potency of GLP-1 Analogs with Amino Acid Substitutions
GLP-1 AnalogSubstitution(s)Receptor Binding Affinity (IC50, nM)In Vitro Potency (EC50, pM)Reference(s)
Native GLP-1(7-36)amideNone0.7816.2[6][7]
LiraglutideArg34Lys, Lys26(γ-Glu(N-α-hexadecanoyl))0.11-[5]
SemaglutideAib8, Arg34Lys, Lys26-[2-(2-[2-(2-[2-(2-octadecanoylamino)ethoxy]ethoxy)acetylamino]ethoxy)ethoxy]acetyl0.38 ± 0.06-[7]
[Aib8]-GLP-1(7-36)amideAla8Aib0.45-[6]
[Gly8]-GLP-1(7-36)amideAla8Gly2.8-[6]
[D-Ala2]GLP-1 (equivalent to position 8 in GLP-1(7-36))Ala8D-AlaNormal or relatively lowerMarkedly enhanced in vivo[8]

Data presented as mean ± SEM where available. "-" indicates data not specified in the cited sources.

Table 2: Metabolic Stability of N-Terminally Modified GLP-1 Analogs in Porcine Plasma
GLP-1 AnalogN-Terminal ModificationHalf-life (t1/2, min)Reference(s)
GLP-1(7-36)amideNone28[1][6]
[Gly8]-GLP-1(7-36)amideAla8Gly159[1][6]
[Aib8]-GLP-1(7-36)amideAla8AibUndetectable degradation after 6 h[1][6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analog using this compound

This protocol outlines the manual synthesis of a generic GLP-1 analog on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (or equivalent coupling activator)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (General):

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • This compound Coupling (Optimized):

    • Note: The coupling of Fmoc-Arg(Pbf)-OH can be challenging due to potential lactam formation.

    • Dissolve 1.75 equivalents of this compound and 1.5 equivalents of OxymaPure in N-butylpyrrolidinone (NBP).

    • Add the solution to the deprotected resin and allow it to reach 45°C.

    • Add 0.9 equivalents of DIC and let the reaction proceed for 30 minutes at 45°C.

    • Add another 0.9 equivalents of DIC and a small amount of additional this compound.

    • Continue the coupling for another 30-60 minutes at 45°C.

    • Wash the resin thoroughly with NBP (3 times), DMF (3 times), and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for D-Arg) for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification and Analysis of the GLP-1 Analog

Materials:

  • Crude GLP-1 analog

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • TFA

  • Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using preparative RP-HPLC with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze them by analytical RP-HPLC.

  • Analysis:

    • Pool the fractions with the desired purity (>95%).

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

  • Lyophilization:

    • Lyophilize the purified peptide fractions to obtain a white, fluffy powder.

    • Store the final product at -20°C or lower.

Visualizations

GLP_1_Signaling_Pathway GLP1 GLP-1 Analog (e.g., containing D-Arg) GLP1R GLP-1 Receptor GLP1->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin (B600854) Vesicles PKA->InsulinVesicles Mobilizes Epac2->InsulinVesicles Mobilizes InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Exocytosis

Caption: GLP-1 receptor signaling pathway leading to insulin secretion.

SPPS_Workflow Start Start: Fmoc-Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling DArgCoupling 3a. This compound Coupling (Optimized Conditions, 45°C) Wash1->DArgCoupling for D-Arg Wash2 Wash (DMF, DCM) Coupling->Wash2 DArgCoupling->Wash2 Loop Repeat for all Amino Acids Wash2->Loop Loop->Deprotection Next cycle FinalDeprotection Final Fmoc Deprotection Loop->FinalDeprotection End of sequence Cleavage 4. Cleavage from Resin (TFA/TIS/H2O) FinalDeprotection->Cleavage Precipitation 5. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 6. RP-HPLC Purification Precipitation->Purification Analysis 7. Analysis (MS, Analytical HPLC) Purification->Analysis End Final Product: Purified GLP-1 Analog Analysis->End

Caption: Workflow for the solid-phase synthesis of a GLP-1 analog.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Peptides Using Fmoc-D-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutic agents to combat the rise of antibiotic-resistant bacteria. A key strategy to enhance the stability and efficacy of natural AMPs is the incorporation of non-proteinogenic amino acids, such as D-isomers. The substitution of L-arginine with D-arginine, in particular, has been shown to confer resistance to proteolytic degradation, thereby increasing the peptide's bioavailability and in vivo half-life without compromising, and in some cases even enhancing, its antimicrobial activity.[1]

Fmoc-D-Arg(Pbf)-OH is the standard building block for incorporating D-arginine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group effectively shields the reactive guanidino side chain of arginine during synthesis. This application note provides detailed protocols for the synthesis, purification, and characterization of D-arginine-containing antimicrobial peptides.

Key Benefits of Incorporating this compound

  • Enhanced Proteolytic Stability: D-amino acid residues are not recognized by proteases, significantly increasing the peptide's resistance to enzymatic degradation in biological systems.

  • Improved Bioavailability: Increased stability leads to a longer plasma half-life, enhancing the therapeutic potential of the peptide. For instance, replacing L-Arg with D-Arg in the antimicrobial peptide oncocin increased its bioavailability from 25 minutes to over 8 hours.

  • Potent Antimicrobial Activity: The incorporation of D-arginine often maintains or even improves the antimicrobial potency of the peptide.

Experimental Protocols

This section details the step-by-step procedures for the synthesis, cleavage, purification, and activity assessment of a model arginine-rich antimicrobial peptide containing D-arginine. The HIV-1 Tat peptide (GRKKRRQRRR-NH₂), known for its cell-penetrating and antimicrobial properties, will be used as a representative example.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS for the synthesis of a D-Arg containing Tat analog (sequence: G(d-R)KK(d-R)(d-R)Q(d-R)(d-R)(d-R)-NH₂).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt/Oxyma (3 eq.), and DIC (3 eq.) in DMF. For this compound, pre-activation for 5-10 minutes is recommended.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Note: For sterically hindered couplings or arginine-rich sequences, a double coupling (repeating step 3) is recommended to ensure complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Workflow for Fmoc-SPPS of a D-Arginine Containing Peptide

SPPS_Workflow start Start with Rink Amide Resin swell 1. Resin Swelling (DMF, 1-2h) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 coupling 4. Amino Acid Coupling (this compound + DIC/HOBt) wash1->coupling kaiser 5. Kaiser Test (Check for free amines) coupling->kaiser kaiser->coupling Positive (Incomplete) Repeat Coupling wash2 6. Wash (DMF, DCM) kaiser->wash2 Negative (Complete) next_aa Couple Next Amino Acid wash2->next_aa next_aa->deprotect Repeat Cycle cleavage Final Cleavage & Deprotection next_aa->cleavage Final Amino Acid Coupled end Crude Peptide cleavage->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of a D-Arginine containing peptide.

Protocol 2: Cleavage and Deprotection

This protocol removes the peptide from the resin and simultaneously removes the side-chain protecting groups, including the Pbf group from D-Arginine.

Materials:

  • Peptide-resin from Protocol 1

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional agitation for 2-4 hours. For peptides with multiple Arg(Pbf) residues, a longer cleavage time (up to 4 hours) is recommended to ensure complete deprotection.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification by RP-HPLC

This protocol describes the purification of the crude peptide using reverse-phase high-performance liquid chromatography.

Materials:

  • Crude peptide

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added.

  • Filter the peptide solution through a 0.45 µm filter.

  • Equilibrate the preparative C18 column with Mobile Phase A.

  • Inject the peptide solution onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% B over 40 minutes) at a suitable flow rate.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the pure peptide as a white fluffy powder.

Protocol 4: Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

Materials:

  • Purified peptide

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Peptide Dilution:

    • Prepare a stock solution of the purified peptide in sterile water or 0.01% acetic acid.

    • Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Logical Relationship of Synthesis and Testing Workflow

Synthesis_to_Activity cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_testing Biological Evaluation sp_synthesis Solid-Phase Synthesis (this compound) cleavage Cleavage & Deprotection (TFA Cocktail) sp_synthesis->cleavage purification RP-HPLC Purification cleavage->purification Crude Peptide analysis Purity & Identity Check (Analytical HPLC, MS) purification->analysis mic_test Antimicrobial Assay (MIC Determination) analysis->mic_test Pure Peptide (>95%) activity_data Antimicrobial Activity Data mic_test->activity_data

Caption: From synthesis to activity: a logical workflow for developing antimicrobial peptides.

Data Presentation

The following tables summarize representative data for the synthesis and antimicrobial activity of D-arginine containing peptides.

Table 1: Synthesis and Purification Data for D-Arg Containing Peptides

Peptide SequenceResin TypeCrude Yield (%)Final Purity (%)
G(d-R)KK(d-R)(d-R)Q(d-R)(d-R)(d-R)-NH₂Rink Amide65-75>95
VDKPPYLPRPRPPR(d-R)IYN(d-R)-NH₂ (Onc112)Rink Amide60-70>98

Note: Yields and purity are dependent on the specific sequence and synthesis conditions and may vary.

Table 2: Antimicrobial Activity (MIC) of D-Arg Containing Peptides

PeptideMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
G(d-R)KK(d-R)(d-R)Q(d-R)(d-R)(d-R)-NH₂4-164-16
VDKPPYLPRPRPPR(d-R)IYN(d-R)-NH₂ (Onc112)2-81-4
L-Arginine Oncocin Analog4-162-8

Data compiled from literature for illustrative purposes. MIC values can vary based on the specific bacterial strains and assay conditions used.[1][3]

Conclusion

The use of this compound is a critical and effective strategy in the synthesis of antimicrobial peptides with enhanced therapeutic potential. The detailed protocols provided herein offer a comprehensive guide for researchers in the field of drug development to synthesize, purify, and evaluate novel D-arginine containing AMPs. The ability to produce peptides with increased stability and potent antimicrobial activity underscores the importance of this building block in the ongoing search for new solutions to combat antimicrobial resistance.

References

Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups.[1][2] Piperidine (B6355638) is the most commonly used reagent for the removal of the Fmoc group.[3] The deprotection proceeds via a β-elimination mechanism, where the piperidine acts as a base to abstract the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene (DBF) and the free amine on the N-terminus of the growing peptide chain.[3][4] The liberated DBF is subsequently trapped by piperidine to form a stable adduct, driving the reaction to completion.[1][3] This application note provides a detailed, standardized protocol for Fmoc deprotection using piperidine, discusses common challenges, and offers troubleshooting strategies for researchers, scientists, and drug development professionals.

Mechanism of Fmoc Deprotection

The Fmoc deprotection with piperidine is a two-step process:

  • β-Elimination: Piperidine, a secondary amine, acts as a base and abstracts the acidic proton from the C9 position of the fluorenyl group. This initiates an E1cB elimination reaction, leading to the cleavage of the carbamate (B1207046) bond and the release of dibenzofulvene (DBF) and a carbamic acid intermediate, which rapidly decarboxylates to yield the free N-terminal amine.[3][4]

  • Dibenzofulvene (DBF) Adduct Formation: The highly reactive DBF molecule is scavenged by a second molecule of piperidine to form a stable adduct.[1][3] This prevents the DBF from reacting with the newly deprotected N-terminal amine, which would otherwise lead to chain termination.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine DBF Dibenzofulvene (DBF) Intermediate->DBF CO2 CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine Piperidine1 Piperidine Piperidine2 Piperidine Deprotection_Workflow start Start: Fmoc-Peptide-Resin wash1 Wash with DMF (3x) start->wash1 deprotect1 Add 20% Piperidine/DMF wash1->deprotect1 react1 React for 5-10 min deprotect1->react1 drain1 Drain Solution react1->drain1 deprotect2 Add 20% Piperidine/DMF drain1->deprotect2 react2 React for 10-15 min deprotect2->react2 drain2 Drain Solution react2->drain2 wash2 Wash with DMF (5-7x) drain2->wash2 monitor Monitor Deprotection (Optional) wash2->monitor end End: H2N-Peptide-Resin Ready for Coupling monitor->end

References

Application Notes and Protocols for the Removal of the Pbf Protecting Group from Arginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely utilized protecting group for the guanidinium (B1211019) side chain of arginine in Fmoc-based solid-phase peptide synthesis (SPPS). Its popularity stems from its acid lability, which allows for its removal concurrently with peptide cleavage from the resin using trifluoroacetic acid (TFA). However, incomplete deprotection and side reactions involving sensitive amino acid residues are common challenges. The selection of an appropriate cleavage cocktail is therefore critical to obtain the desired peptide in high yield and purity.

Cleavage Cocktail Components and Their Functions

The final cleavage and deprotection step in SPPS is typically performed with a high concentration of TFA in the presence of scavengers. Each component of the cleavage cocktail has a specific role in ensuring the efficient and clean removal of the Pbf group and other protecting groups, while minimizing side reactions.

  • Trifluoroacetic Acid (TFA): As a strong acid, TFA is the primary reagent responsible for cleaving the peptide from the resin and removing most acid-labile side-chain protecting groups, including Pbf.

  • Scavengers: During the cleavage process, reactive carbocations are generated from the protecting groups and the resin linker. These electrophilic species can react with nucleophilic amino acid side chains, leading to undesired modifications. Scavengers are added to the cleavage cocktail to trap these reactive intermediates. Common scavengers and their targets include:

    • Triisopropylsilane (TIS): An effective scavenger for trityl cations and other carbocations.

    • Water (H₂O): A scavenger for t-butyl cations generated from Boc and t-butyl ether protecting groups.

    • 1,2-Ethanedithiol (EDT): A scavenger that also helps to reduce methionine oxidation.

    • Thioanisole: Aids in the removal of sulfonyl-based protecting groups like Pbf and protects tryptophan residues.

    • Phenol: Protects tyrosine and tryptophan residues from oxidation and alkylation.

Data Presentation: Comparison of Common Cleavage Cocktails

The choice of cleavage cocktail depends on the amino acid composition of the peptide. Below is a summary of commonly used cleavage cocktails for the removal of the Pbf group from arginine-containing peptides.

Cleavage CocktailComposition (v/v/w)Recommended UseAdvantagesPotential Issues
Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TISPeptides without highly sensitive residues like Cys, Met, or Trp.Simple to prepare, effective for many sequences.May not be sufficient to prevent all side reactions in complex peptides.
Reagent K [1][2]82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides containing multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).Broad-spectrum protection against a variety of side reactions.Malodorous due to thiols, more complex to prepare.
Reagent B [1][2]88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative to Reagent K, effective for scavenging trityl groups.Reduced odor compared to thiol-containing cocktails.Does not prevent the oxidation of methionine residues.
Reagent R [1][2]90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides with Arg(Pbf/Pmc) and Trp residues.[1][2]Particularly effective for deprotecting sulfonyl-protected arginine.[2]Malodorous due to thiols.

Quantitative Data on Cleavage Efficiency

The efficiency of Pbf group removal can be influenced by the cleavage cocktail composition and reaction time. While comprehensive comparative studies are limited, the following table summarizes findings from various sources.

Peptide SequenceCleavage CocktailCleavage TimeReported Yield/PurityKey Side Products NotedReference
Ac-Tyr-Val-His-NH₂ (with Fmoc-His(Trt))TFA/TIS/H₂O (95:2.5:2.5)N/A90% Yield, 85% PuritySignificant Trt-adducts on His[1]
Ac-Tyr-Val-His-NH₂ (with Fmoc-His(Trt))Reagent KN/A85% Yield, 92% PurityMinor unidentified impurities[1]
Tryptophan-containing peptideTFA3 hours69% (with Arg(Pbf)) vs. 46% (with Arg(Pmc))Tryptophan alkylationN/A
iRGD (Arg(Pbf))TFA-based cocktails~2 hoursN/AIncomplete Pbf removal before 2 hours[3]

Note: The data presented are illustrative and based on typical outcomes. Actual results can vary depending on the specific peptide sequence, synthesis conditions, and experimental technique.

Experimental Protocols

Safety Precaution: All cleavage procedures should be performed in a well-ventilated fume hood. TFA is highly corrosive, and thiol-containing scavengers are malodorous. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Standard Cleavage with TFA/TIS/H₂O

This protocol is suitable for peptides containing Arg(Pbf) without other highly sensitive residues.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Wash the resin with DCM (3 x 5 mL) to remove residual DMF and swell the resin.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Prepare the cleavage cocktail by carefully mixing TFA, H₂O, and TIS in a 95:2.5:2.5 (v/v) ratio. Prepare fresh before use.

  • Add the cleavage cocktail to the resin (approximately 1-2 mL for 100 mg of resin).

  • Incubate the mixture at room temperature with occasional swirling or gentle rocking for 2-3 hours. For peptides with multiple Arg(Pbf) residues, the cleavage time may need to be extended to 4 hours.

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K for Peptides with Multiple Sensitive Residues

This protocol is recommended for peptides containing Arg(Pbf) along with other sensitive residues such as Cys, Met, Trp, or Tyr.

Materials:

  • Same as Protocol 1, with the addition of Phenol, Thioanisole, and 1,2-Ethanedithiol (EDT).

Procedure:

  • Follow steps 1-3 from Protocol 1 for resin preparation.

  • Prepare Reagent K by carefully mixing TFA, Phenol, H₂O, Thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/w) ratio.[1][2] Prepare fresh before use.

  • Add Reagent K to the resin (approximately 1-2 mL for 100 mg of resin).

  • Incubate the mixture at room temperature with occasional swirling or gentle rocking for 2-4 hours.

  • Follow steps 7-12 from Protocol 1 for peptide filtration, precipitation, and drying.

Visualizations

Pbf_Removal_Reaction cluster_reactants Reactants cluster_products Products cluster_scavenging Scavenging Arg_Pbf Arginine with Pbf group (on resin) Deprotected_Arg Deprotected Arginine (cleaved peptide) Arg_Pbf->Deprotected_Arg H+ (from TFA) Pbf_cation Pbf carbocation Arg_Pbf->Pbf_cation H+ (from TFA) TFA Trifluoroacetic Acid (TFA) Trapped_cation Trapped Pbf cation Pbf_cation->Trapped_cation Reaction with Scavenger Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_cation

Caption: Chemical reaction scheme for the acid-catalyzed removal of the Pbf protecting group from arginine and subsequent scavenging of the Pbf carbocation.

Cleavage_Workflow start Start: Peptide on Resin wash_dcm Wash with DCM start->wash_dcm dry_resin Dry Resin wash_dcm->dry_resin add_cocktail Add Cleavage Cocktail dry_resin->add_cocktail incubate Incubate (2-4 hours) add_cocktail->incubate filter Filter to Separate Resin incubate->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate centrifuge Centrifuge precipitate->centrifuge wash_ether Wash Pellet with Ether (x3) centrifuge->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide end End: Crude Peptide dry_peptide->end

Caption: Experimental workflow for peptide cleavage from the solid support and subsequent precipitation.

Cleavage_Cocktail_Decision_Tree start Peptide contains Arg(Pbf)? sensitive_residues Contains Cys, Met, or Trp? start->sensitive_residues Yes multiple_sensitive Multiple sensitive residues? sensitive_residues->multiple_sensitive Yes standard_cocktail Use Standard Cocktail (TFA/TIS/H₂O) sensitive_residues->standard_cocktail No reagent_r Use Reagent R multiple_sensitive->reagent_r No (mainly Trp) reagent_k Use Reagent K multiple_sensitive->reagent_k Yes reagent_b Consider Reagent B (if odor is a concern) reagent_k->reagent_b Alternative

Caption: Decision tree for selecting an appropriate cleavage cocktail for peptides containing Arg(Pbf).

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Arg(Pbf)-OH into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Fmoc-D-Arg(Pbf)-OH into cyclic peptides. This document outlines detailed protocols for solid-phase peptide synthesis (SPPS), cyclization, cleavage, and purification. Furthermore, it addresses common challenges and offers troubleshooting strategies to ensure high yield and purity of the final cyclic peptide.

The incorporation of D-amino acids, such as D-arginine, is a key strategy in modern drug design to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] Cyclic peptides, in turn, offer conformational rigidity, which can lead to increased binding affinity and selectivity for their biological targets.[2]

Challenges in Incorporating this compound

The integration of Fmoc-Arg(Pbf)-OH and its D-enantiomer into a peptide sequence presents unique challenges due to the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino side chain.[3] Key difficulties include:

  • Steric Hindrance: The bulky nature of the Pbf group can impede coupling efficiency, often necessitating stronger coupling reagents or double coupling cycles.

  • δ-Lactam Formation: A significant side reaction is the intramolecular cyclization of the activated arginine residue to form an inactive δ-lactam, which terminates peptide chain elongation.[1][4] This can lead to reduced yields and the formation of deletion sequences.[1]

  • Aggregation: Arginine-rich sequences are prone to aggregation during synthesis, which can hinder reagent accessibility and lower yields.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model cyclic pentapeptide containing D-arginine.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol details the assembly of the linear peptide precursor on a solid support using Fmoc/tBu chemistry.[5]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including this compound)

  • Coupling reagents: HBTU, HATU, or COMU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.[6]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For this compound, a double coupling is recommended to ensure high efficiency.[6]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, IPA) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes FinalPeptide Linear Peptide-Resin Repeat->FinalPeptide No

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

On-Resin Cyclization

On-resin cyclization is often preferred as it can minimize intermolecular side reactions.

Materials:

  • Linear peptide-resin with N-terminal Fmoc group removed

  • Cyclization reagents: HATU, HOAt, PyBOP

  • Base: DIEA

  • Solvent: DMF

Protocol:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the fully assembled linear peptide-resin as described in the SPPS protocol.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Cyclization:

    • Swell the peptide-resin in a larger volume of DMF.

    • Add the cyclization reagent (e.g., HATU, 3 equivalents) and DIEA (6 equivalents).

    • Allow the reaction to proceed for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.

Cleavage and Global Deprotection

This step cleaves the cyclic peptide from the resin and removes all side-chain protecting groups.

Materials:

  • Cyclic peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. For peptides with multiple arginine residues, the cleavage time may need to be extended.[7]

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude cyclic peptide

  • RP-HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Purification: Purify the peptide using a suitable gradient of mobile phase B.

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the cyclic peptide.[8] Pool the pure fractions.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

  • Purity Determination: Determine the final purity of the peptide by analytical RP-HPLC.[8]

Quantitative Data Summary

The efficiency of each step is crucial for the overall success of the synthesis. The following tables summarize expected outcomes based on optimized protocols.

Table 1: Coupling Efficiency of this compound

Coupling ConditionsCoupling Efficiency (%)Reference
HBTU/DIEA in DMF, single coupling85-95[6]
HATU/DIEA in DMF, single coupling>95[6]
HBTU/DIEA in DMF, double coupling>98[6]
DIC/OxymaPure in NBP at 45°C, in situ activation>99[1]

Table 2: Cyclization Yields

Cyclization MethodPeptide SequenceCyclization Yield (%)Reference
On-resin, HATU/DIEA in DMFModel Pentapeptide60-80Internal Estimate
Solution-phase, DPPA/NaHCO3c(RGDfK)High[2]

Table 3: Final Peptide Purity

Purification MethodFinal Purity (%)Reference
RP-HPLC (C18 column)>95[8]
RP-HPLC (C18 column) for clinical applications≥98[9]

Application in Drug Development: Targeting Integrin Signaling

Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence, often with a D-amino acid for stability, are potent and selective antagonists of integrin receptors.[10] Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and are involved in various pathological processes, including tumor growth and angiogenesis.[11][12]

Integrin αvβ3 Signaling Pathway

Cyclic RGD peptides can block the binding of extracellular matrix (ECM) proteins like vitronectin to integrin αvβ3, thereby inhibiting downstream signaling pathways that promote cell survival, proliferation, and migration.[10][13]

Integrin_Signaling cluster_membrane Cell Membrane Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activates ECM ECM (Vitronectin) ECM->Integrin Binds Cyclic_RGD Cyclic RGD Peptide (with D-Arg) Cyclic_RGD->Integrin Blocks Src Src FAK->Src Ras Ras Src->Ras ERK ERK Ras->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: Inhibition of Integrin αvβ3 signaling by a cyclic RGD peptide.

By incorporating this compound into cyclic peptides, researchers can develop robust therapeutic candidates with enhanced stability and targeting capabilities for diseases such as cancer. The protocols and data presented herein provide a solid foundation for the successful synthesis and application of these complex molecules.

References

Application Notes and Protocols for the Use of Fmoc-D-Arg(Pbf)-OH in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fmoc-D-Arg(Pbf)-OH in the solid-phase peptide synthesis (SPPS) of enzyme inhibitors. The incorporation of the D-enantiomer of arginine is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation, leading to improved pharmacokinetic properties and therapeutic efficacy.[1] This document outlines the synthesis of direct thrombin inhibitors (DTIs) as a primary application, complete with detailed protocols, quantitative data on inhibitor potency, and visualization of the relevant biological pathways.

Introduction to this compound in Inhibitor Design

This compound is a critical building block for the synthesis of peptide-based enzyme inhibitors. The D-configuration of the arginine residue confers resistance to proteolysis by enzymes that typically recognize L-amino acids.[1] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, while the pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group offers robust, acid-labile protection for the guanidino side chain of arginine, preventing unwanted side reactions during synthesis.[2]

A prime example of the application of this compound is in the development of direct thrombin inhibitors (DTIs). Thrombin is a serine protease that plays a central role in the blood coagulation cascade, making it a key target for antithrombotic therapies.[3] Peptide-based inhibitors containing a D-Arg residue can effectively block the active site of thrombin.[4]

Application: Synthesis of D-Phe-Pro-D-Arg-Based Thrombin Inhibitors

A notable class of DTIs are short peptides based on the D-Phe-Pro-D-Arg sequence. These peptides act as competitive inhibitors, binding to the active site of thrombin and preventing its interaction with fibrinogen and other substrates.[5] The incorporation of D-arginine at the P1 position is crucial for their inhibitory activity and stability.[4]

Quantitative Data: Inhibition of Thrombin by D-Arg Containing Peptides

The inhibitory potency of these synthetic peptides is typically quantified by their inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for a series of tetrapeptide inhibitors with the general structure D-Phe-Pro-D-Arg-P1'-CONH2, where the P1' residue has been varied.

Inhibitor SequenceP1' ResidueKi (µM)
fPrtD-Thr0.92[4][6]
fPrIL-Ile5.0[4]
fPrCL-Cys15.0[4]
Argatroban-~0.039

Note: Argatroban is a non-peptidic D-arginine derivative included for comparison of potency.

Experimental Protocols

The following protocols describe the manual solid-phase peptide synthesis of a D-Phe-Pro-D-Arg-based tetrapeptide inhibitor using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tetrapeptide Thrombin Inhibitor

This protocol outlines the step-by-step synthesis of a tetrapeptide with the sequence D-Phe-Pro-D-Arg-Xxx-CONH2 on a Rink Amide resin, where Xxx is the desired P1' amino acid.

Materials:

  • Rink Amide resin

  • Fmoc-D-Phe-OH, Fmoc-Pro-OH, This compound , and the desired Fmoc-P1'-amino acid-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling of the First Amino Acid (P1'):

    • In a separate vial, dissolve the Fmoc-P1'-amino acid-OH (3 eq.), HBTU/HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 times). Confirm coupling completion with a Kaiser test (optional).

  • Chain Elongation: Repeat steps 2 and 3 for the sequential coupling of This compound , Fmoc-Pro-OH, and Fmoc-D-Phe-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Thrombin Inhibition Assay

This protocol describes a method to determine the inhibitory constant (Ki) of the synthesized peptide against thrombin.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and PEG)

  • Synthesized peptide inhibitor

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the synthesized peptide inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed concentration of thrombin to each well.

  • Add the different concentrations of the inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Monitor the absorbance at the appropriate wavelength (e.g., 405 nm for S-2238) over time using a microplate reader to determine the rate of substrate hydrolysis.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., competitive inhibition) to calculate the Ki value.[4]

Visualizations

Experimental Workflow for SPPS of a D-Arg Containing Inhibitor

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-P1'-AA-OH (HBTU/DIEA in DMF) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple this compound Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple3 Couple Fmoc-Pro-OH Deprotect3->Couple3 Deprotect4 Fmoc Deprotection Couple3->Deprotect4 Couple4 Couple Fmoc-D-Phe-OH Deprotect4->Couple4 Deprotect5 Final Fmoc Deprotection Couple4->Deprotect5 Cleave Cleave from Resin (TFA/TIS/H2O) Deprotect5->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis of a D-Arg Inhibitor.

Thrombin Signaling Pathway and Inhibition

Thrombin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR PAR1 / PAR4 Thrombin->PAR activates Inhibitor D-Arg Inhibitor (e.g., fPrt) Inhibitor->Thrombin inhibits Gq Gq PAR->Gq G1213 G12/13 PAR->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA PKC PKC PLC->PKC Ca Ca²⁺ Release PLC->Ca Platelet Platelet Aggregation RhoA->Platelet PKC->Platelet VEGF VEGF Production PKC->VEGF Ca->Platelet Ca->VEGF

Caption: Thrombin Signaling Pathway and Point of Inhibition.

References

Application Notes and Protocols for the Enantioselective Synthesis of Labeled Fmoc-D-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Arg(Pbf)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with enhanced stability against enzymatic degradation. The incorporation of D-amino acids can significantly improve the pharmacokinetic properties of therapeutic peptides. Furthermore, the introduction of stable isotopic labels, such as ¹³C and ¹⁵N, into this amino acid derivative enables advanced analytical studies, including quantitative proteomics and conformational analysis by NMR.

This document provides a detailed protocol for the enantioselective synthesis of isotopically labeled this compound, starting from commercially available labeled D-Arginine. The protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions and methodologies for characterization.

Overall Synthesis Workflow

The enantioselective synthesis of labeled this compound is a multi-step process that begins with isotopically labeled D-Arginine. The key stages involve the protection of the carboxyl, alpha-amino, and guanidino groups, followed by selective deprotection and final Fmoc group installation.

Synthesis_Workflow start Labeled D-Arginine (e.g., ¹³C₆, ¹⁵N₄) esterification Esterification (MeOH, SOCl₂) start->esterification 1. boc_protection α-Amino Protection ((Boc)₂O) esterification->boc_protection 2. pbf_protection Guanidino Protection (Pbf-Cl) boc_protection->pbf_protection 3. boc_deprotection Boc Deprotection (HCl/EtOAc) pbf_protection->boc_deprotection 4. saponification Saponification (NaOH) boc_deprotection->saponification 5. fmoc_protection Fmoc Protection (Fmoc-OSu) saponification->fmoc_protection 6. final_product Labeled this compound fmoc_protection->final_product 7.

Caption: Overall workflow for the synthesis of labeled this compound.

Experimental Protocols

Materials and Reagents
  • Isotopically Labeled D-Arginine (e.g., ¹³C₆, ¹⁵N₄-D-Arginine hydrochloride)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Petroleum ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl)

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • 9-Fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

Step 1: Esterification of Labeled D-Arginine

This step protects the carboxylic acid functionality as a methyl ester.

  • Suspend labeled D-Arginine hydrochloride (1.0 eq) in anhydrous methanol.

  • Cool the suspension to -10 °C to -5 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the labeled D-Arginine methyl ester dihydrochloride (B599025) as an oil.

Step 2: α-Amino Group Protection with Boc

The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group.

  • Dissolve the crude D-Arginine methyl ester dihydrochloride in a mixture of water and THF.

  • Add sodium bicarbonate (3.0 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • Stir at room temperature and monitor the reaction by TLC.

  • After completion, adjust the pH to 3-4 with HCl and extract with petroleum ether/ethyl acetate to remove impurities.

  • Adjust the aqueous phase to pH 6-7 and extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Arg(OMe)·HCl.

Step 3: Guanidino Group Protection with Pbf

The guanidino group is protected with the Pbf group.

  • Dissolve Boc-D-Arg(OMe)·HCl (1.0 eq) in acetone.

  • Add potassium carbonate (3.0 eq) and Pbf-Cl (1.1 eq).

  • Heat the mixture to 40-45 °C and stir.

  • Monitor the reaction by TLC.

  • Once complete, filter to remove insoluble salts and concentrate the filtrate under reduced pressure to obtain Boc-D-Arg(Pbf)-OMe.

Step 4: Boc Deprotection

The Boc protecting group is removed from the α-amino group.

  • Dissolve the crude Boc-D-Arg(Pbf)-OMe in a solution of 3N HCl in ethyl acetate.

  • Stir at room temperature, maintaining the temperature between 10-15 °C.

  • Monitor the deprotection by TLC.

  • After completion, add water and adjust the pH of the aqueous phase to 7 with sodium carbonate to obtain H-D-Arg(Pbf)-OMe.

Step 5: Saponification

The methyl ester is hydrolyzed to the free carboxylic acid.

  • To the aqueous solution of H-D-Arg(Pbf)-OMe, add ethanol.

  • Adjust the pH to 11-12 with 10N NaOH solution to initiate saponification.

  • Stir and monitor the reaction by TLC.

  • Upon completion, adjust the pH to 7 with 6N HCl.

  • Cool the solution to -10 to 0 °C to induce crystallization.

  • Collect the solid by centrifugation or filtration, wash with cold ethyl acetate, and dry to yield H-D-Arg(Pbf)-OH.

Step 6: Fmoc Protection

The final Fmoc protecting group is introduced onto the α-amino group.

  • Suspend H-D-Arg(Pbf)-OH (1.0 eq) in a mixture of water and THF.

  • Adjust the pH to 8.5 with sodium carbonate.

  • Gradually add Fmoc-OSu (1.05 eq) while maintaining the temperature at 15-20 °C and the pH between 8-9.

  • Monitor the reaction by TLC.

  • After 6 hours, purify the mixture by extraction with petroleum ether/ethyl acetate.

  • Acidify the aqueous phase to pH 3 with HCl and stir for 2 hours.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with saturated salt water until the pH is neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, labeled this compound.

Data Presentation

StepProductStarting Material (Labeled D-Arg·HCl)Expected Yield (%)Purity (by HPLC) (%)Isotopic Enrichment (%)
1. EsterificationD-Arg(OMe)·2HCl100 g>95->99
2. Boc ProtectionBoc-D-Arg(OMe)·HCl115 g (theoretical)85-90>98>99
3. Pbf ProtectionBoc-D-Arg(Pbf)-OMe150 g (theoretical)80-85>97>99
4. Boc DeprotectionH-D-Arg(Pbf)-OMe220 g (theoretical)- (used in situ)->99
5. SaponificationH-D-Arg(Pbf)-OH-75-80 (from step 3)>98>99
6. Fmoc ProtectionThis compound195 g (theoretical)85-90>99>99
Overall This compound 100 g ~50-60 >99 >99

Analytical Characterization Workflow

A series of analytical techniques are employed to ensure the purity, identity, and isotopic enrichment of the final product.

Analytical_Workflow product Final Product: Labeled this compound hplc Chiral HPLC product->hplc ms Mass Spectrometry (MS) product->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) product->nmr purity Enantiomeric Purity (ee > 99%) hplc->purity identity Molecular Weight Confirmation ms->identity labeling Isotopic Enrichment Verification ms->labeling nmr->labeling structure Structural Confirmation nmr->structure

Caption: Analytical workflow for product characterization.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the enantiomeric purity of the final product.

  • Method: A chiral stationary phase is used to separate the D- and L-enantiomers.

  • Expected Outcome: The chromatogram should show a single major peak corresponding to the D-enantiomer, with the L-enantiomer peak below the detection limit or indicating an enantiomeric excess (ee) of >99%.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the product and determine the level of isotopic incorporation.

  • Method: High-resolution mass spectrometry (e.g., ESI-TOF) is used.

  • Expected Outcome: The observed mass should match the calculated mass of the labeled this compound. The isotopic distribution will confirm the successful incorporation of ¹³C and/or ¹⁵N.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure of the final product and verify the position of the isotopic labels.

  • Method: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired.

  • Expected Outcome: The ¹H NMR spectrum will confirm the presence of all expected protons and their chemical environments. The ¹³C and ¹⁵N NMR spectra will show signals corresponding to the labeled positions, confirming the site-specific incorporation of the isotopes.

Conclusion

This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of isotopically labeled this compound. By following these procedures, researchers can reliably produce this valuable building block for advanced peptide synthesis and analysis. The provided workflows and data tables offer a clear guide for execution and characterization, ensuring high purity and successful isotopic labeling for demanding research applications in drug discovery and development.

Application Notes and Protocols for TFA Cleavage of Pbf-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the efficient and clean cleavage of peptides containing Pbf-protected arginine residues using Trifluoroacetic Acid (TFA). The use of appropriate scavengers is critical to prevent side reactions and ensure high purity of the final peptide product.

Introduction

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for the guanidino function of arginine in Fmoc-based solid-phase peptide synthesis (SPPS). Its removal is typically achieved with strong acid, most commonly TFA. During TFA-mediated cleavage, highly reactive carbocations are generated from the Pbf group and other side-chain protecting groups (e.g., t-butyl groups from Boc, tBu ethers). These electrophilic species can modify sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired side products.[1][2] To mitigate these side reactions, a "scavenger cocktail" is added to the TFA.[1]

This document outlines the mechanism of Pbf cleavage, the role of common scavengers, and provides detailed protocols for performing the cleavage reaction, including recommendations for optimizing conditions for peptides with multiple Arg(Pbf) residues.

Mechanism of Pbf Cleavage and the Role of Scavengers

The cleavage of the Pbf group is an acid-catalyzed process. The mechanism involves the protonation of the sulfonyl group by TFA, followed by the cleavage of the sulfur-nitrogen bond. This process generates a reactive sulfonyl cation and the deprotected arginine residue.[1] Simultaneously, other acid-labile protecting groups are cleaved, generating various carbocations, most notably the tert-butyl cation.

Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive electrophilic species, preventing them from reacting with the peptide.[2]

Common Scavengers and Their Functions:

ScavengerFunctionCommon Concentration (v/v)
Triisopropylsilane (TIS) A reducing agent that effectively scavenges carbocations, particularly the tert-butyl cation, preventing alkylation of sensitive residues.[1]2.5-5%
Water (H₂O) Acts as a nucleophile to trap the Pbf sulfonyl cation and other reactive species, preventing Pbf reattachment.[1]2.5-5%
1,2-Ethanedithiol (B43112) (EDT) A thiol-based scavenger effective at preventing tryptophan oxidation and scavenging carbocations.[1] It also aids in the removal of the trityl protecting group from cysteine.[2]2.5-5%
Thioanisole Aids in the removal of the Pbf protecting group and suppresses the oxidation of cysteine and methionine side chains.[3]5%
Phenol Protects tyrosine and tryptophan side chains from oxidation.[3]5%

Experimental Data: Scavenger Cocktail Efficiency

The choice and concentration of scavengers significantly impact the purity of the crude peptide. The following table summarizes data on the effectiveness of different scavenger cocktails in minimizing common side reactions during the cleavage of peptides containing Cys(Trt) and Arg(Pbf).

Peptide-ResinCleavage Cocktail Composition (v/v/v)Cleavage Time (h)S-Alkylated Byproduct (%)Reference
Ac-Ala-Arg(Pbf)-Cys(Trt)-Wang94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS210[4]
Ac-Ala-Arg(Pbf)-Cys(Trt)-Wang80% TFA, 18% EDT, 1% TIS, 1% H₂O2< 2[4]
Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang95% TFA, 2.5% TIS, 2.5% H₂O225[4]
Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang90% TFA, 5% EDT, 2.5% TIS, 2.5% H₂O28[4]

This data indicates that higher concentrations of scavengers like EDT can significantly reduce side reactions such as S-alkylation.[4]

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides with Arg(Pbf)

This protocol is suitable for most peptides containing one or a few Arg(Pbf) residues and other standard protecting groups.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

    • Wash the resin with DCM (3 x 1 mL) to swell it.

    • Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation (prepare fresh):

    • In a fume hood, prepare the cleavage cocktail. For 100 mg of resin, a typical volume is 2 mL.

    • Standard Cocktail (TFA/TIS/H₂O 95:2.5:2.5 v/v/v): Carefully mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) residues, the cleavage time may need to be extended to 4 hours or longer.[1][5] It is recommended to perform a time-course study to optimize the cleavage time.[1]

  • Peptide Precipitation and Isolation:

    • Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of TFA).

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Peptides with Multiple Arg(Pbf) Residues or Sensitive Amino Acids

For peptides rich in arginine or containing sensitive residues like tryptophan, methionine, or cysteine, a more robust scavenger cocktail is recommended.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • 1,2-Ethanedithiol (EDT)

  • Thioanisole (optional)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation (prepare fresh):

    • Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 v/v/v/v/v): This is a classic and highly effective cocktail for complex peptides.[2]

    • Alternative Cocktail (TFA/TIS/H₂O/EDT 90:2.5:2.5:5 v/v/v/v): This cocktail is also effective for preventing side reactions with sensitive residues.

  • Cleavage Reaction:

    • Add the chosen cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature. For peptides with multiple Arg(Pbf) residues, a cleavage time of 3-4 hours is often necessary.[1] Monitor the deprotection progress by HPLC if possible.

  • Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.

Visualizing the Process

TFA Cleavage of Pbf-Protected Arginine

TFA_Cleavage_Pbf Arg_Pbf Arg(Pbf) on Resin Protonated_Pbf Protonated Arg(Pbf) Arg_Pbf->Protonated_Pbf Protonation TFA TFA (H+) Cleaved_Peptide Deprotected Arg-Peptide Protonated_Pbf->Cleaved_Peptide Cleavage Pbf_Cation Pbf Cation Protonated_Pbf->Pbf_Cation Release of Trapped_Cation Trapped Pbf Byproduct Pbf_Cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., H₂O, TIS)

Caption: Mechanism of TFA-mediated Pbf deprotection and scavenger action.

Experimental Workflow for Peptide Cleavage and Isolation

Cleavage_Workflow Start Start: Dried Peptide-Resin Swell 1. Swell Resin in DCM Start->Swell Cleavage 2. Add TFA/Scavenger Cocktail (2-4 hours, RT) Swell->Cleavage Filter 3. Filter to Collect Filtrate Cleavage->Filter Precipitate 4. Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge 5. Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash 6. Wash Pellet with Cold Ether (2x) Centrifuge->Wash Dry 7. Dry Purified Peptide Wash->Dry End End: Purified Peptide Dry->End

Caption: Standard workflow for solid-phase peptide cleavage and isolation.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Pbf Removal Insufficient cleavage time, especially with multiple Arg(Pbf) residues. Inadequate TFA concentration. Steric hindrance within the peptide sequence.Extend the cleavage time to 3-4 hours or longer and monitor by HPLC.[1] Ensure the cleavage cocktail contains at least 90-95% TFA.[1]
+56 Da Adduct (t-Butylation) Alkylation of nucleophilic residues (e.g., Trp, Cys) by tert-butyl cations from Boc or tBu protecting groups.Use an effective scavenger for carbocations like Triisopropylsilane (TIS) at a concentration of 2.5-5%.[1]
+80 Da Adduct (Sulfonation) Reaction of the sulfonyl cation from Pbf cleavage with sensitive residues, particularly Tryptophan.Use Fmoc-Trp(Boc)-OH during peptide synthesis to protect the indole (B1671886) nitrogen.[1][2]
Oxidation (+16 Da) Oxidation of Met or Trp residues by air or peroxides in ether.Use peroxide-free ether for precipitation. Degas all solvents. Consider adding an antioxidant scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[1]

By following these guidelines and protocols, researchers can achieve efficient cleavage of Pbf-protected peptides with high purity, minimizing common side reactions encountered during this critical step of peptide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Arg(Pbf)-OH Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-D-Arg(Pbf)-OH. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this reagent in common solid-phase peptide synthesis (SPPS) solvents, N,N-Dimethylformamide (DMF) and N-Butylpyrrolidinone (NBP).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in DMF and NBP?

This compound, like its L-isoform, is generally considered soluble in polar aprotic solvents such as DMF.[1][2] However, it is often described as sparingly soluble, and achieving a clear solution can be challenging.[] For the L-isoform, a clear solution has been reported at a concentration of 5% m/V (50 mg/mL) in DMF.[4] In NBP, a close analog of NMP, solubility can be even more problematic, not just in achieving a clear solution but also due to the solvent's higher viscosity which can impede performance during peptide synthesis.[5][6]

Q2: Why am I having trouble dissolving this compound?

Several factors can contribute to the poor solubility of this compound:

  • Molecular Structure: The bulky Pbf protecting group on the arginine side chain and the planar, aromatic Fmoc group can lead to intermolecular interactions and aggregation, reducing solubility.[7]

  • Solvent Quality: The presence of impurities or water in the solvent can affect solubility. It is recommended to use high-purity, anhydrous solvents.

  • Temperature: Room temperature may not be sufficient to dissolve high concentrations of the amino acid.

  • δ-Lactam Formation: Fmoc-Arg(Pbf)-OH is prone to the formation of a δ-lactam, a side reaction that can be more prevalent in certain solvents like NBP and can affect coupling efficiency.[5][6]

Q3: Is there a difference in solubility and stability between using DMF and NBP?

Yes, there are notable differences:

  • Solubility: Generally, Fmoc-amino acids, including arginine derivatives, tend to have better solubility in DMF compared to NBP.[8]

  • Viscosity: NBP is more viscous than DMF, which can hinder the diffusion of reagents during SPPS, especially at room temperature.[5][6]

  • Stability: While DMF can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection, some studies suggest that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[9]

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow the troubleshooting workflow below.

Troubleshooting Workflow for this compound Solubility

This compound Solubility Troubleshooting Troubleshooting Workflow for this compound Solubility start Start: this compound solubility issue check_solvent Step 1: Verify Solvent Quality (Anhydrous, high-purity DMF or NBP) start->check_solvent initial_dissolution Step 2: Initial Dissolution Attempt (Vortex/stir at room temperature) check_solvent->initial_dissolution is_dissolved1 Is it fully dissolved? initial_dissolution->is_dissolved1 sonication Step 3: Apply Sonication (15-30 minutes in an ultrasonic bath) is_dissolved1->sonication No end_success Success: Proceed with experiment is_dissolved1->end_success Yes is_dissolved2 Is it fully dissolved? sonication->is_dissolved2 gentle_heating Step 4: Gentle Heating (Warm to 37-45°C with stirring) is_dissolved2->gentle_heating No is_dissolved2->end_success Yes is_dissolved3 Is it fully dissolved? gentle_heating->is_dissolved3 solvent_mixture Step 5: Use a Solvent Mixture (e.g., DMF with 5-10% DMSO) is_dissolved3->solvent_mixture No is_dissolved3->end_success Yes is_dissolved4 Is it fully dissolved? solvent_mixture->is_dissolved4 in_situ_activation Step 6: In Situ Activation (For SPPS applications) is_dissolved4->in_situ_activation No is_dissolved4->end_success Yes in_situ_activation->end_success end_failure Consult further technical support in_situ_activation->end_failure

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Standard Dissolution Protocol in DMF
  • Preparation: Ensure you are using a high-purity, anhydrous grade of DMF.

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (e.g., up to 50 mg/mL).

  • Dissolution: Vortex or stir the mixture vigorously at room temperature for 5-10 minutes.

  • Observation: Visually inspect the solution for any undissolved particles. If the solution is not clear, proceed to the troubleshooting protocols.

Troubleshooting Protocol 1: Sonication
  • Application: Place the vial containing the suspension of this compound in a sonicator bath.

  • Duration: Sonicate for 15-30 minutes.[7]

  • Observation: Check for dissolution. If particles are still present, proceed to the next step.

Troubleshooting Protocol 2: Gentle Heating
  • Application: Gently warm the solution to 37-45°C while stirring.[5][6][7]

  • Caution: Avoid excessive heat, as it may cause degradation of the Fmoc-amino acid.

  • Observation: Continue to monitor for complete dissolution. This method is particularly effective for NBP to also reduce its viscosity.[5][6]

Troubleshooting Protocol 3: Use of a Co-Solvent
  • Preparation: Prepare a stock solution of this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO), where it has a higher solubility (up to 100 mg/mL with sonication).[7][10]

  • Addition: Add the DMSO stock solution to your primary solvent (DMF or NBP) to achieve the final desired concentration, ensuring the final DMSO concentration is kept to a minimum (typically 5-10%).

  • Mixing: Vortex the final solution thoroughly.

Protocol for In Situ Activation in NBP for SPPS

This protocol is adapted for situations where direct dissolution in NBP is challenging and is intended for use in solid-phase peptide synthesis.

  • Suspension: Suspend this compound (1.75 equivalents) and OxymaPure (1.5 equivalents) in NBP and add to the peptidyl-resin.

  • Heating: Allow the mixture to reach 45°C.

  • Activation: Add half of the diisopropylcarbodiimide (DIC) (0.9 equivalents) and let it react for 30 minutes.

  • Second Addition: Add the remaining half of the DIC along with some additional this compound.

  • Reaction: Maintain the temperature at 45°C throughout the coupling process to reduce the viscosity of NBP and facilitate the reaction.[5][6]

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents

CompoundSolventReported SolubilityConditions
Fmoc-L-Arg(Pbf)-OHDMFClear solution at 5% m/V (50 mg/mL)Not specified
Fmoc-L-Arg(Pbf)-OHDMFSparingly solubleNot specified
This compoundDMSO100 mg/mLSonication required
Fmoc-L-Arg(Pbf)-OHNBPSoluble at 0.2 MNot specified
Fmoc-L-Arg(Pbf)-OHEthanol≥2.14 mg/mLSonication required

NBP (N-Butylpyrrolidinone) is a close structural analog of NMP (N-Methyl-2-pyrrolidone) and is often used as a greener alternative.

References

Preventing δ-lactam formation during arginine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of δ-lactam during arginine coupling in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is δ-lactam formation in the context of arginine coupling?

A1: During the coupling of an arginine residue in solid-phase peptide synthesis (SPPS), a significant side reaction can occur known as δ-lactam formation. This intramolecular cyclization happens when the activated carboxylic acid of the arginine amino acid reacts with its own side-chain guanidinium (B1211019) group. This reaction forms a stable, six-membered ring structure called a δ-lactam.[1] The formation of this inactive species prevents the arginine from being incorporated into the growing peptide chain, leading to deletion sequences where the arginine residue is missing (des-Arg peptides).[2][3]

Q2: What are the main factors that influence δ-lactam formation?

A2: Several factors during the coupling step can influence the extent of δ-lactam formation:

  • Arginine Protecting Group: The choice of the protecting group for the guanidinium side chain is critical. Some protecting groups are more prone to this side reaction than others.

  • Coupling Reagents: The method used to activate the carboxylic acid of the arginine can significantly affect the rate of lactam formation.

  • Solvent: The solvent system used for the coupling reaction can either promote or suppress the formation of the δ-lactam.[4][5]

  • Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can increase the rate of this side reaction.[6]

Q3: Which arginine protecting groups are most and least prone to δ-lactam formation?

A3: The commonly used Fmoc-Arg(Pbf)-OH is known to be particularly susceptible to δ-lactam formation.[2][3] Studies have also shown that using a di-Boc protecting group on the guanidino group can lead to increased δ-lactam formation.[7][8] Conversely, the nitro (NO2) protecting group has been shown to be highly effective at preventing this side reaction.[9][10]

Q4: How do different coupling reagents affect δ-lactam formation?

A4: The choice of coupling reagent has a direct impact on the kinetics of the desired peptide bond formation versus the undesired δ-lactam formation. The use of the mixed anhydride (B1165640) coupling procedure has been reported to induce more δ-lactam formation.[7][8] Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), when used with an additive like OxymaPure, are a commonly employed combination for arginine coupling.

Troubleshooting Guide

Problem: High levels of des-Arg (arginine deletion) impurity in the final peptide.

This is a common issue and is often a direct consequence of δ-lactam formation during the coupling of the arginine residue. The inactive lactam is washed away, and the subsequent amino acid is coupled to the peptide chain that is missing the intended arginine.

Possible Causes and Recommended Solutions:

Possible Cause Recommended Solution
Inappropriate Arginine Protecting Group If using Fmoc-Arg(Pbf)-OH, which is prone to lactam formation, consider switching to an arginine derivative with a more robust protecting group. Fmoc-Arg(NO2)-OH has been shown to significantly reduce or eliminate δ-lactam formation.[9]
Suboptimal Coupling Reagent Avoid using the mixed anhydride method for arginine coupling. A reliable alternative is the use of a carbodiimide, such as DIC, in combination with an additive like OxymaPure. This combination is known to be effective while helping to minimize side reactions.
Solvent Effects The solvent can influence the rate of lactam formation. N-butylpyrrolidinone (NBP) has been shown to exacerbate this issue.[2] Consider using DMF or exploring greener binary solvent mixtures. Adjusting the polarity of the solvent can help to suppress this side reaction. For example, switching to a more polar solvent mixture for the coupling step has been shown to reduce δ-lactam formation.[5]
Elevated Temperature If using microwave-assisted synthesis, be aware that the elevated temperature can accelerate δ-lactam formation.[6] It may be beneficial to perform the arginine coupling at room temperature or to carefully optimize the microwave parameters to minimize heating time.
Incomplete Coupling To compensate for the loss of activated arginine to lactam formation, a "double coupling" strategy is often employed. After the initial coupling reaction, the resin is drained and washed, and a fresh solution of the activated arginine is added for a second coupling step. This increases the probability of complete incorporation of the arginine residue.

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of different protecting groups and solvents on δ-lactam formation.

Table 1: Effect of Arginine Protecting Group on δ-Lactam Formation

Arginine DerivativeCoupling Conditionsδ-Lactam Formation (%)Coupling Efficiency (%)Reference
Fmoc-Arg(NO2)-OHDIC/OxymaPure in DMF at 45°C (30 min)~3%>99%[9]
Fmoc-Arg(Pbf)-OHDIC/OxymaPure in DMF at 45°C (30 min)~12%>99% (after 120 min)[9]
Fmoc-Arg(Boc)2-OHDIC/OxymaPure in DMF at 45°C (120 min)~60%~28%[9]

Table 2: Effect of Solvent on δ-Lactam Formation with Fmoc-Arg(Pbf)-OH

SolventPolarity (ET(30) kcal mol-1)δ-Lactam Formation (%)Reference
NBP/DOL (2:8)40.8472%[5]
NBP/DOL (4:6)41.1118%[5]
DMSO/DOL (4:6)43.382%[5]

Experimental Protocols

Protocol 1: Minimized δ-Lactam Formation during Fmoc-Arg(Pbf)-OH Coupling in NBP

This protocol is designed to improve the incorporation of the problematic Fmoc-Arg(Pbf)-OH, especially when using NBP as a solvent.[2]

  • Resin Swelling: Swell the resin in NBP.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in NBP to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with NBP.

  • Pre-activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.75 equiv.) and OxymaPure (1.5 equiv.) in NBP.

  • Initial Addition: Add the pre-activation mixture to the resin and allow the temperature to reach 45°C.

  • Staggered DIC Addition:

    • Add the first portion of DIC (0.9 equiv.) and let the reaction proceed for 30 minutes at 45°C.

    • Add the second portion of DIC (0.9 equiv.) along with an additional small amount of Fmoc-Arg(Pbf)-OH.

  • Coupling Completion: Allow the reaction to proceed for a sufficient time to ensure complete coupling, maintaining the temperature at 45°C.

  • Washing: Wash the resin with NBP to remove excess reagents and byproducts.

Protocol 2: δ-Lactam Formation Assay

This protocol can be used to quantify the extent of δ-lactam formation under different conditions.[9]

  • Reaction Setup: In a reaction vessel, combine the peptidyl-resin (e.g., H-Gly-Phe-Leu-resin) with a solution of the Fmoc-Arg(X)-OH derivative (1.5 equiv.), DIC (1.5 equiv.), and OxymaPure (1.5 equiv.) in the chosen solvent (e.g., DMF or NBP). The reaction is maintained at a controlled temperature (e.g., 45°C).

  • Sampling: At specific time points (e.g., 0, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the supernatant.

  • Quenching and Dilution: Immediately dilute the aliquot with a suitable solvent (e.g., 0.5 mL of CH3CN) to quench the reaction.

  • HPLC Analysis: Analyze the diluted sample by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the unreacted Fmoc-Arg(X)-OH, the activated ester, and the formed δ-lactam.

  • Coupling Efficiency Determination: After the final time point, wash the resin, remove the Fmoc group with 20% piperidine in DMF, and cleave the peptide from the resin. Analyze the cleaved peptide by RP-HPLC to determine the coupling efficiency by quantifying the desired peptide versus the deletion sequence.

Visualizations

G Mechanism of δ-Lactam Formation and Prevention Strategies cluster_reaction δ-Lactam Formation Pathway cluster_prevention Prevention Strategies Activated Arg Fmoc-Arg(PG)-O-X (Activated Carboxyl Group) Intramolecular Attack Intramolecular Nucleophilic Attack by Guanidinium Group Activated Arg->Intramolecular Attack Side Reaction Desired Coupling Desired Peptide Bond Formation Activated Arg->Desired Coupling Desired Reaction delta-Lactam Inactive δ-Lactam Intramolecular Attack->delta-Lactam Peptide Chain Peptide Chain (H2N-Peptide-Resin) Peptide Chain->Desired Coupling Coupled Peptide Fmoc-Arg(PG)-Peptide-Resin Desired Coupling->Coupled Peptide Protecting Group Choice of Protecting Group (PG) (e.g., NO2 vs. Pbf) Protecting Group->Intramolecular Attack Inhibits Coupling Reagent Choice of Coupling Reagent (e.g., DIC/Oxyma vs. Mixed Anhydride) Coupling Reagent->Desired Coupling Promotes Solvent Choice of Solvent (e.g., Polar vs. Non-polar) Solvent->Intramolecular Attack Suppresses Double Coupling Double Coupling Strategy Double Coupling->Coupled Peptide Increases Yield

Caption: Competing pathways of activated arginine and key prevention strategies.

G Troubleshooting Workflow for Arginine Deletion Start High Level of des-Arg Impurity Detected Check_PG 1. Review Arginine Protecting Group Start->Check_PG Is_Pbf Is Fmoc-Arg(Pbf)-OH used? Check_PG->Is_Pbf Switch_PG Switch to Fmoc-Arg(NO2)-OH Is_Pbf->Switch_PG Yes Check_Coupling 2. Evaluate Coupling Reagents and Conditions Is_Pbf->Check_Coupling No Switch_PG->Check_Coupling Is_MA Is Mixed Anhydride method used? Check_Coupling->Is_MA Use_DIC Use DIC/OxymaPure Is_MA->Use_DIC Yes Check_Solvent 3. Assess Solvent System Is_MA->Check_Solvent No Use_DIC->Check_Solvent Is_NBP Is NBP the solvent? Check_Solvent->Is_NBP Change_Solvent Switch to DMF or a more polar solvent mixture Is_NBP->Change_Solvent Yes Implement_DC 4. Implement Double Coupling Is_NBP->Implement_DC No Change_Solvent->Implement_DC End Re-synthesize and Analyze Implement_DC->End

Caption: A step-by-step workflow for troubleshooting arginine deletion impurities.

References

Pbf Protecting Group Cleavage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the cleavage of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Pbf group removal?

The Pbf group is cleaved under strong acidic conditions, most commonly using Trifluoroacetic Acid (TFA). The reaction mechanism involves the protonation of the sulfonyl group, which facilitates the cleavage of the sulfur-nitrogen bond. This process generates a reactive sulfonyl cation and the deprotected arginine residue. To prevent unwanted side reactions, scavengers are crucial for trapping the reactive byproducts generated from the Pbf group and other protecting groups present in the peptide.[1]

Q2: What are the most common side reactions observed during Pbf cleavage?

Several side reactions can occur during Pbf cleavage, leading to impurities in the final peptide product. These are often detectable by mass spectrometry as specific mass additions to the peptide. The most common issues include:

  • Incomplete Pbf Removal: Residual Pbf group on arginine residues.

  • Pbf Reattachment: The cleaved Pbf cation can reattach to nucleophilic residues, particularly the indole (B1671886) ring of Tryptophan.[1][2]

  • Sulfonation of Tryptophan: The reactive sulfonyl cation can modify the indole ring of Tryptophan.[1][3][4]

  • Alkylation: Carbocations generated from other protecting groups (e.g., tert-butyl from Boc or tBu) can alkylate nucleophilic residues like Tryptophan or Cysteine.[1]

  • Oxidation of Tryptophan: Tryptophan is susceptible to oxidation, which can be initiated by air or peroxides in solvents.[1]

Q3: How can I minimize these side reactions?

The key to minimizing side reactions is the use of an optimized "scavenger cocktail" in the cleavage mixture. Scavengers are nucleophilic reagents that trap reactive cationic species generated during deprotection. The choice and concentration of scavengers are critical and depend on the peptide sequence.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, identified by mass spectrometry data.

Problem 1: My mass spectrum shows a +252 Da adduct on my peptide.

A mass increase of +252 Da strongly indicates the reattachment of the Pbf group to a nucleophilic side chain, most commonly the indole ring of Tryptophan.[1]

  • Cause: Ineffective scavenging of the cleaved Pbf cation.

  • Solution:

    • Optimize Scavengers: Ensure your cleavage cocktail contains effective scavengers for the Pbf cation. Water is a crucial scavenger for this purpose. A common recommendation is to include 2.5-5% water in the cleavage cocktail.[1]

    • Protect Tryptophan: If your sequence contains Tryptophan, using Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent this side reaction. The Boc group protects the indole nitrogen from electrophilic attack.[1][3][4]

Problem 2: I'm observing a +80 Da modification on a Tryptophan-containing peptide.

A mass addition of +80 Da is characteristic of sulfonation of the Tryptophan indole ring.[1]

  • Cause: Reaction of the Tryptophan side chain with the sulfonyl cation generated from Pbf cleavage.

  • Solution:

    • Use Fmoc-Trp(Boc)-OH: As with Pbf reattachment, protecting the Tryptophan indole ring with a Boc group is the most effective preventative measure.[1][3][4]

    • Thiol Scavengers: While less effective than Boc protection for this specific issue, thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) can offer some protection.[5]

Problem 3: My peptide has an unexpected +56 Da mass addition.

A +56 Da mass addition typically corresponds to the alkylation of a nucleophilic residue (e.g., Tryptophan, Cysteine) by a tert-butyl (t-Bu) cation.[1]

  • Cause: Generation of t-Bu cations from the cleavage of t-butyl-based protecting groups (e.g., Boc, tBu ethers, OtBu).

  • Solution:

    • Use Triisopropylsilane (TIS): TIS is a highly effective scavenger for carbocations, particularly the t-butyl cation.[1] A typical concentration is 2.5-5% (v/v) in the cleavage cocktail.[1]

Problem 4: The cleavage of the Pbf group is incomplete.

Incomplete deprotection is a common issue, especially for peptides with multiple Arg(Pbf) residues.[1]

  • Cause:

    • Insufficient Cleavage Time: Pbf removal can be slow.[1][2]

    • Inadequate TFA Concentration: The concentration of TFA may be too low for efficient cleavage.

    • Peptide Aggregation: On-resin aggregation can hinder reagent access.[1]

    • Steric Hindrance: The local environment around the Arg(Pbf) residue may be sterically hindered.[1]

  • Solution:

    • Extend Cleavage Time: For peptides with multiple Arg(Pbf) residues, consider extending the cleavage time to 3-4 hours or longer. It is advisable to perform a time-course study to determine the optimal duration.[1][2]

    • Ensure High TFA Concentration: The cleavage cocktail should contain at least 90-95% TFA.[1]

    • Address Aggregation: Consider using aggregation-disrupting additives or performing the cleavage at a slightly elevated temperature (with caution, as this can increase other side reactions).[1]

Data Presentation

Table 1: Common Side Products in Pbf Cleavage and Their Mass Additions

Side Product/ModificationMass Addition (Da)Affected Residue(s)Common CauseRecommended Scavenger/Prevention
Incomplete Pbf Removal+252.3ArginineInsufficient cleavage time/conditionsExtend cleavage time, optimize TFA concentration
Pbf Reattachment+252.3TryptophanIneffective scavenging of Pbf cationWater, Fmoc-Trp(Boc)-OH
Sulfonation+80.1TryptophanReaction with Pbf sulfonyl cationFmoc-Trp(Boc)-OH
tert-Butylation+56.1Tryptophan, CysteineCleavage of t-Bu protecting groupsTriisopropylsilane (TIS)
Oxidation+16.0Tryptophan, MethionineAir oxidation, peroxides in ether1,2-Ethanedithiol (EDT), degas solvents

Experimental Protocols

Standard Protocol for Pbf Cleavage

This protocol provides a general methodology for the cleavage of a peptide from the resin and the removal of the Pbf protecting group. Note: Optimization may be required based on the specific peptide sequence.

  • Resin Preparation:

    • Thoroughly dry the peptide-resin under vacuum for at least 2 hours.

    • Place the dried resin (e.g., 20-50 mg for a trial cleavage) in a suitable reaction vessel.[4]

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh just before use in a well-ventilated fume hood.[6]

    • A standard, non-malodorous cocktail for most sequences is TFA/TIS/Water (95:2.5:2.5, v/v/v) .[3][4]

    • For peptides containing sensitive residues like Cysteine or multiple t-butyl protected amino acids, the addition of 1,2-ethanedithiol (EDT) or the use of Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) may be necessary.[3][4]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the peptide-resin (e.g., 1 mL per 50 mg of resin).

    • Gently agitate the mixture at room temperature for 2 hours. For peptides with multiple Arg(Pbf) residues, the reaction time may need to be extended to 3-4 hours.[1][2]

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to cold (-20°C) diethyl ether.[6]

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Analyze the crude peptide by HPLC and mass spectrometry to determine the purity and identify any side products.

Mandatory Visualization

Pbf_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Analysis DryResin Dry Peptide-Resin Cleavage Cleavage Reaction (2-4 hours at RT) DryResin->Cleavage PrepCocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) PrepCocktail->Cleavage Filter Filter Resin Cleavage->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash Wash with Ether Precipitate->Wash Dry Dry Peptide Wash->Dry Analyze Analyze by HPLC/MS Dry->Analyze

Caption: General workflow for Pbf protecting group cleavage and peptide isolation.

Pbf_Side_Reactions ArgPbf Arg(Pbf)-Peptide TFA TFA ArgPbf->TFA Cleavage ArgPeptide Desired Product: Arg-Peptide TFA->ArgPeptide Successful Deprotection PbfAdduct Side Product: Pbf-Trp-Peptide (+252 Da) TFA->PbfAdduct SulfonatedTrp Side Product: Sulfonated-Trp-Peptide (+80 Da) TFA->SulfonatedTrp tBuAdduct Side Product: tBu-Trp/Cys-Peptide (+56 Da) TFA->tBuAdduct Incomplete Incomplete Cleavage: Arg(Pbf)-Peptide TFA->Incomplete Scavengers Scavengers (TIS, H2O, EDT) Scavengers->TFA Mitigates

Caption: Logical relationships in Pbf cleavage showing desired product and common side reactions.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-D-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-D-Arg(Pbf)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of incorporating this sterically hindered amino acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling this compound?

A1: The primary challenges stem from the bulky nature of both the Fmoc protecting group and the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) side-chain protecting group. These can lead to:

  • Steric Hindrance: The sheer size of the molecule can physically impede its approach to the reactive amine on the growing peptide chain, slowing down or preventing complete coupling.[1]

  • Aggregation: Peptides rich in arginine have a tendency to aggregate, which can be exacerbated by the bulky Pbf group. This aggregation can block reactive sites and hinder reagent access.

  • δ-Lactam Formation: A significant side reaction involves the intramolecular cyclization of the activated carboxyl group with the guanidinium (B1211019) side chain, forming an inactive δ-lactam.[2] This side reaction reduces the amount of available activated amino acid for the desired coupling.

Q2: How can I minimize δ-lactam formation during the coupling of this compound?

A2: Minimizing δ-lactam formation is crucial for maximizing yield. Key strategies include:

  • Choice of Solvent: The solvent system can significantly influence the rate of this side reaction. For instance, using binary solvent mixtures with higher polarity, such as DMSO/2-Me-THF (4:6), has been shown to reduce δ-lactam formation compared to DMF.[3]

  • Temperature Control: Elevated temperatures can increase the rate of lactam formation. It is often recommended to perform the coupling at room temperature or slightly below unless using microwave-assisted protocols where reaction times are significantly shorter.

  • In Situ Activation: Activating the this compound in the presence of the resin-bound peptide (in situ) can favor the intermolecular coupling reaction over the intramolecular cyclization.

Q3: Is microwave-assisted synthesis beneficial for coupling this compound?

A3: Yes, microwave-assisted SPPS can be highly effective for coupling sterically hindered amino acids like this compound.[1] The application of microwave energy can significantly reduce reaction times, which in turn can minimize the window for side reactions to occur. It can also help to overcome aggregation issues.

Q4: Which coupling reagents are recommended for this compound?

A4: The choice of coupling reagent is critical. For difficult couplings involving sterically hindered residues, more potent activating agents are generally preferred. Common choices include:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly efficient and often used for challenging couplings.[4][5] COMU, in particular, is noted for its high reactivity and the fact that its byproducts are water-soluble, simplifying purification.[6][7]

  • Carbodiimides with Additives: The combination of a carbodiimide, such as DIC (N,N'-diisopropylcarbodiimide), with an additive like OxymaPure is a very effective and widely used method.[2][8] This combination is known to suppress racemization and enhance coupling efficiency.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction Steric hindrance from the bulky Pbf group.- Use a more powerful coupling reagent like HATU or COMU. - Employ microwave-assisted synthesis to shorten reaction times and increase energy input. - Perform a double coupling, where the coupling step is repeated before deprotection of the next amino acid.
Peptide aggregation on the solid support.- Switch to a more solubilizing solvent system, such as NMP or a DMF/DMSO mixture. - Synthesize on a low-substitution resin to increase the distance between peptide chains.
Presence of Deletion Sequences (des-Arg) Formation of inactive δ-lactam.- Use an in situ activation protocol. - Optimize the solvent system; consider greener, more polar binary mixtures like DMSO/DOL. - Ensure the temperature is not excessively high during coupling.
Incomplete Fmoc deprotection of the previous residue.- Increase the Fmoc deprotection time or use a stronger deprotection cocktail (e.g., with DBU). - Monitor Fmoc deprotection using a colorimetric test like the Kaiser test.
Poor Yield and Purity in Arginine-Rich Peptides Cumulative effect of steric hindrance and aggregation.- Consider using a different arginine derivative with a less bulky protecting group if the synthesis strategy allows, though Fmoc-Arg(Pbf)-OH is generally the most balanced choice.[1] - Optimize all coupling parameters: reagent, solvent, temperature, and time.

Quantitative Data on Coupling Reagents

The selection of a coupling reagent significantly impacts the success of incorporating this compound. Below is a summary of the performance characteristics of common coupling reagents, synthesized from literature data on sterically hindered amino acids.

Coupling ReagentReagent ClassTypical YieldRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient for hindered couplings. Should not be used in large excess to avoid side reactions with the N-terminus.[4]
HBTU Aminium/Uronium SaltHighFastLowA reliable and cost-effective option for routine couplings. Slower than HATU.[4]
PyBOP Phosphonium SaltHighFastLowByproducts are generally less hazardous than those of BOP. Efficient for rapid couplings.[4]
COMU Aminium/Uronium SaltVery HighVery FastVery LowA newer generation reagent with high reactivity and solubility. Often requires only one equivalent of base.[4]
DIC/OxymaPure Carbodiimide + AdditiveGood to HighModerate to FastVery LowA very efficient and safe combination. OxymaPure is a non-explosive alternative to HOBt.
DIC/HOBt Carbodiimide + AdditiveGoodModerateLowA classic and effective combination, though HOBt has safety concerns.

Note: The data is synthesized from general performance characteristics reported in the literature, as direct comparative studies on this compound are limited. Performance can vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Arg(Pbf)-OH in NBP Solvent

This protocol is adapted from a study focused on improving coupling efficiency in the greener solvent N-butylpyrrolidinone (NBP).[2]

  • Resin Swelling: Swell the resin-bound peptide in NBP.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid using a standard protocol (e.g., 20% piperidine (B6355638) in NBP).

  • Washing: Thoroughly wash the resin with NBP.

  • Reagent Preparation:

    • Dissolve Fmoc-Arg(Pbf)-OH (1.75 equivalents relative to resin loading) and OxymaPure (1.5 equivalents) in NBP.

  • In Situ Activation and Coupling:

    • Add the solution from step 4 to the peptidyl-resin.

    • Allow the temperature of the reaction vessel to reach 45°C.

    • Add half of the total DIC (0.9 equivalents) to the vessel and let the reaction proceed for 30 minutes.

    • Add the second half of the DIC (0.9 equivalents) along with a small amount of extra Fmoc-Arg(Pbf)-OH.

    • Maintain the reaction at 45°C for an additional 1.5 to 2 hours.

  • Washing: Wash the resin thoroughly with NBP to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling.

Protocol 2: Microwave-Assisted Coupling of Fmoc-Arg(Pbf)-OH

This is a general protocol for microwave-assisted coupling. Specific parameters may need to be optimized for your instrument and peptide sequence.

  • Resin Swelling and Deprotection: Swell the resin and perform Fmoc deprotection as per standard procedures.

  • Reagent Preparation:

    • In a separate vessel, dissolve this compound (5 equivalents), HBTU (5 equivalents), and HOBt (5 equivalents) in DMF.

    • Add DIPEA (10 equivalents) to the solution to activate the amino acid.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptidyl-resin.

    • Place the reaction vessel in the microwave peptide synthesizer.

    • Irradiate at a constant temperature (e.g., 75°C) for 5-10 minutes.

  • Washing: Following the coupling, wash the resin extensively with DMF.

  • Confirmation: Check for coupling completion using a colorimetric test. If incomplete, a second coupling can be performed.

Diagrams

Coupling_Troubleshooting start Low Coupling Efficiency for this compound cause1 Steric Hindrance start->cause1 is caused by cause2 Peptide Aggregation start->cause2 is caused by cause3 Side Reaction (δ-Lactam Formation) start->cause3 is caused by solution1a Use High-Potency Activator (e.g., HATU, COMU) cause1->solution1a address with solution1b Microwave-Assisted Synthesis cause1->solution1b address with solution1c Perform Double Coupling cause1->solution1c address with solution2a Use Solubilizing Solvents (NMP, DMF/DMSO) cause2->solution2a address with solution2b Use Low-Substitution Resin cause2->solution2b address with solution3a In Situ Activation Protocol cause3->solution3a address with solution3b Optimize Solvent (e.g., Polar Binary Mixes) cause3->solution3b address with solution3c Control Temperature cause3->solution3c address with

Caption: Troubleshooting logic for low coupling efficiency of this compound.

SPPS_Workflow cluster_coupling Coupling Step cluster_deprotection Deprotection Step start Start: Resin with Free Amine Group preactivation Prepare Activated This compound (e.g., with DIC/Oxyma) start->preactivation coupling Couple to Resin-Bound Peptide preactivation->coupling wash1 Wash Resin coupling->wash1 kaiser_test Kaiser Test (Check for free amines) wash1->kaiser_test deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) kaiser_test->deprotection Negative (Yellow) Coupling Complete troubleshoot Troubleshoot: Double Couple or Change Conditions kaiser_test->troubleshoot Positive (Blue) Coupling Incomplete wash2 Wash Resin deprotection->wash2 next_cycle Ready for Next Coupling Cycle wash2->next_cycle troubleshoot->coupling

Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.

References

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on incomplete Fmoc deprotection of D-Arginine (D-Arg).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during SPPS. This failure prevents the next amino acid from being coupled, which results in the formation of deletion sequences—peptides that are missing one or more amino acids. These impurities are often difficult to separate from the target peptide during purification, leading to a significant reduction in the overall yield and purity of the final product.[1][2][3]

Q2: Why is the Fmoc deprotection of D-Arginine residues particularly challenging?

Several factors make D-Arginine (and arginine in general) a "difficult" amino acid during the Fmoc deprotection step:

  • Steric Hindrance: The side chain of arginine is typically protected by a bulky group, most commonly Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[4] This large protecting group can sterically hinder the approach of the deprotecting base (e.g., piperidine) to the Fmoc group on the alpha-amine.

  • Peptide Aggregation: Sequences containing multiple arginine residues are prone to on-resin aggregation. The growing peptide chains can fold into secondary structures or interact with each other, physically blocking reagent access to the reaction sites.[5] This is a common cause of difficult synthesis for hydrophobic and aggregation-prone peptides.[5][6]

  • Kinetic Factors: The deprotection of arginine has been shown to require longer reaction times compared to other amino acids like leucine (B10760876) to achieve completion.[4][7][8] Studies show that arginine deprotection needs a minimum of 10 minutes to be efficient with standard reagents.[4][7]

Q3: How can I reliably detect if Fmoc deprotection of D-Arg is incomplete?

Monitoring the deprotection step is critical for a successful synthesis. The two most common methods are:

  • Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on a few resin beads to detect the presence of free primary amines.[9][10][11]

    • Positive Result (Dark Blue Beads/Solution): Indicates the presence of free primary amines, signifying successful deprotection.[9]

    • Negative Result (Yellow/Colorless Beads): Suggests the Fmoc group is still attached and deprotection is incomplete.[3][11]

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the concentration of the dibenzofulvene-piperidine adduct, a byproduct of deprotection, in the reaction solution. The adduct has a characteristic UV absorbance maximum around 300-302 nm. By tracking the absorbance, one can follow the kinetics of the deprotection reaction until it reaches a plateau, indicating completion.

Q4: What immediate actions can I take if I detect incomplete deprotection?

If a positive Kaiser test is not achieved after the standard deprotection time, consider these immediate troubleshooting steps:

  • Extend Deprotection Time: The simplest first step is to repeat the deprotection cycle. For difficult residues like arginine, a "double deprotection" protocol (e.g., 2 x 10 minutes) is often recommended as a standard practice.[4]

  • Increase Temperature: For automated synthesizers, moderately increasing the reaction temperature (e.g., to 30-40°C) can help disrupt secondary structures and improve reaction kinetics. However, be cautious, as higher temperatures can increase the risk of side reactions like racemization.

  • Use a Stronger Base Cocktail: If extended time is insufficient, switching to a more potent deprotection reagent is the most effective solution. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a well-established strategy for overcoming difficult deprotections.[5][6][12]

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete D-Arg Fmoc Deprotection Suspected kaiser_test Perform Kaiser Test on Resin Sample start->kaiser_test check_color Is the result (beads/solution) dark blue? kaiser_test->check_color deprotection_ok Deprotection Complete. Proceed to Coupling. check_color->deprotection_ok Yes incomplete Deprotection Incomplete. Initiate Troubleshooting. check_color->incomplete No (Yellow/ Colorless) strategy Select Remediation Strategy incomplete->strategy extend_time Strategy 1: Extend Reaction Time (e.g., Double Deprotection) strategy->extend_time Simple stronger_base Strategy 2: Use Stronger Base Cocktail (e.g., add 2% DBU) strategy->stronger_base Aggressive check_again Re-run Deprotection & Perform Kaiser Test Again extend_time->check_again stronger_base->check_again final_check Is the result now dark blue? check_again->final_check success Problem Resolved. Proceed to Coupling. final_check->success Yes failure Persistent Issue. Consider advanced options: - Different Arg protecting group (e.g., NO2) - Re-synthesis with optimized protocol final_check->failure No

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Data Summary: Comparison of Deprotection Reagents

For sequences containing D-Arg or other difficult residues, modifying the deprotection cocktail can dramatically improve results.

Reagent CocktailComposition (v/v or w/v)Typical TimeAdvantagesDisadvantages / Considerations
Standard Piperidine (B6355638) 20% Piperidine in DMF2 x 5-10 minWell-established, effective for most standard sequences.Can be too slow for sterically hindered residues or aggregating sequences, leading to incomplete deprotection.[5]
DBU / Piperidine 2% DBU, 20% Piperidine in DMF1 x 5-7 minSignificantly faster and more effective for difficult sequences.[5][6][12] DBU is a stronger, non-nucleophilic base that accelerates Fmoc removal.[12]DBU can catalyze aspartimide formation if Asp residues are present in the sequence.[12][13] Use with caution for Asp-containing peptides.
DBU / Piperazine 2% DBU, 5% Piperazine in DMF or NMP1 x 2-5 minVery rapid and efficient, can achieve complete deprotection in under a minute.[1][2] Piperazine is a good scavenger for the dibenzofulvene byproduct.[2]Same risk of aspartimide formation as other DBU-containing cocktails.[1][2]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This test confirms the presence of free primary amines after deprotection.[9][10]

  • Sample Collection: Transfer a small sample of the peptide-resin (1-2 mg, approx. 10-20 beads) to a small glass test tube.

  • Prepare Reagents:

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube containing the resin.[3]

  • Heat: Heat the test tube in a heating block at 100-110°C for 5 minutes.[3][9]

  • Observe Color: Remove the tube and observe the color of the beads and the solution. A dark blue color indicates a successful deprotection.[9]

Protocol 2: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 15-30 minutes.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF, v/v) to the resin, ensuring it is fully submerged.

  • Agitate the mixture for 10 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 3-5 for a second 10-minute deprotection.

  • Wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of piperidine before the next coupling step.

Protocol 3: Modified Deprotection for D-Arg using DBU

This protocol is recommended when incomplete deprotection is detected or anticipated.[5][6][12]

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Prepare the deprotection solution: 2% DBU and 20% piperidine in DMF (v/v/v) .

  • Add the deprotection solution to the resin.

  • Agitate the mixture for 5-7 minutes at room temperature.

  • Drain the solution.

  • Crucial: Wash the resin extensively with DMF (at least 6-8 times) to ensure complete removal of the DBU and piperidine, as residual base can interfere with the subsequent coupling step.

  • Perform a Kaiser test to confirm complete deprotection before proceeding.

References

Technical Support Center: Steric Hindrance with the Bulky Pbf Group in Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptide sequences containing the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group for arginine.

Frequently Asked Questions (FAQs)

Q1: What is the Pbf group and why is it used for arginine protection?

The Pbf group is a sulfonyl-type protecting group commonly used for the guanidinium (B1211019) side chain of arginine in Fmoc-based solid-phase peptide synthesis (SPPS). It offers a good balance of stability during peptide chain elongation and lability for removal under moderately acidic conditions during the final cleavage step. Compared to older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), the Pbf group can often be removed more quickly and with fewer side reactions.

Q2: What is steric hindrance in the context of the Pbf group?

Steric hindrance refers to the slowing of chemical reactions due to the bulkiness of molecules. The Pbf group is large, and its proximity to the alpha-amino group of the arginine residue can physically impede the approach of the incoming activated amino acid during the coupling step. This can lead to incomplete or slow coupling reactions, especially in sequences with multiple adjacent bulky residues or within aggregation-prone sequences.

Q3: What are the most common side reactions associated with Fmoc-Arg(Pbf)-OH coupling?

The most common side reaction is the formation of a δ-lactam. This occurs when the activated carboxyl group of Fmoc-Arg(Pbf)-OH intramolecularly reacts with the δ-nitrogen of the arginine side chain, forming a stable six-membered ring. This inactive species is then unable to couple to the growing peptide chain, leading to deletion sequences (peptides missing the intended arginine residue).[1] Another potential issue is the modification of sensitive residues, like tryptophan, during final cleavage if the cleaved Pbf cation is not properly scavenged.

Q4: When should I consider using an alternative protecting group to Pbf?

Consider an alternative protecting group if you are synthesizing a particularly long or arginine-rich peptide where incomplete deprotection or significant steric hindrance is anticipated. Alternatives include Pmc, Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), or in some specific cases, NO2. However, each of these comes with its own set of cleavage conditions and potential side reactions.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency or Incomplete Reaction with Fmoc-Arg(Pbf)-OH

Symptoms:

  • Positive Kaiser test (indicating free amines) after coupling.

  • Presence of deletion sequences (des-Arg peptide) in the final product upon analysis by mass spectrometry.

  • Low yield of the desired peptide.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Steric Hindrance 1. Double Couple: Perform the coupling reaction twice with a fresh solution of activated Fmoc-Arg(Pbf)-OH.[1] 2. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion. 3. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 45-50°C) to increase reaction kinetics. Use this approach with caution as it can also increase the risk of side reactions.[2][3] 4. Microwave-Assisted Synthesis: Utilize a microwave peptide synthesizer to enhance coupling efficiency and reduce reaction times.
Suboptimal Coupling Reagents 1. Use a More Efficient Coupling Reagent: For sterically hindered couplings, phosphonium-based reagents like PyBOP or uronium/aminium-based reagents such as HATU or HCTU are often more effective than standard carbodiimide (B86325) activators like DIC. 2. Optimize Additives: When using DIC, ensure the presence of an appropriate additive like OxymaPure to enhance activation and minimize side reactions.
Peptide Aggregation 1. Change Solvent System: If peptide aggregation on the resin is suspected, consider using a more disruptive solvent system. Mixtures of DMF with DCM or the use of "green" solvents like N-butylpyrrolidinone (NBP) can be effective.[2][3] 2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.
δ-Lactam Formation 1. In Situ Activation: Add the activating agent (e.g., DIC) to the mixture of the amino acid and resin, rather than pre-activating the amino acid in a separate vessel. This minimizes the time the activated amino acid is in solution and susceptible to lactam formation.[3] 2. Optimize Solvent: The choice of solvent can influence the rate of δ-lactam formation. Some studies suggest that certain "green" solvent mixtures can reduce this side reaction compared to DMF.[4]
Problem 2: Incomplete Removal of the Pbf Group During Cleavage

Symptoms:

  • Presence of a +252 Da mass addition on the arginine residue in the final product, corresponding to the remaining Pbf group.

  • Broad or shouldered peaks in the HPLC chromatogram of the crude peptide.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Cleavage Time 1. Extend Cleavage Time: For peptides with multiple Arg(Pbf) residues, the standard 2-hour cleavage may be insufficient. Extend the cleavage time to 3-4 hours and monitor deprotection by HPLC if possible.
Inadequate Scavenging 1. Use an Appropriate Scavenger Cocktail: Ensure your cleavage cocktail contains effective scavengers. A common and effective cocktail is TFA/TIS/H2O (95:2.5:2.5). For peptides also containing tryptophan, the addition of a thiol scavenger like 1,2-ethanedithiol (B43112) (EDT) is recommended to prevent re-attachment of the cleaved Pbf group to the indole (B1671886) side chain.
Peptide Aggregation 1. Disrupt Aggregation: If the peptide is aggregated on the resin, it can hinder the access of the cleavage reagents. Consider performing the cleavage at a slightly elevated temperature (with caution) or using a cleavage cocktail with additives designed to disrupt aggregation.

Quantitative Data Summary

Table 1: Comparison of Cleavage Efficiency for Arginine Protecting Groups

Protecting GroupTypical Cleavage ConditionsCleavage TimeRelative Deprotection RateCrude Peptide Yield (Example)
Pbf 95% TFA1-3 hoursFastest69%[5]
Pmc 95% TFA2-6 hoursMedium46%[5]
Mtr 95% TFA with scavengers4-24 hoursSlowestNot directly compared

Data from a comparative study on a specific peptide sequence illustrates the higher efficiency of Pbf cleavage compared to Pmc under identical conditions.[5]

Table 2: Influence of Solvent System on Fmoc-Arg(Pbf)-OH δ-Lactam Formation

Solvent SystemRatioδ-Lactam Formation (%)
DMF (Reference)-~18%
DMSO/2-Me-THF1:9~12%
DMSO/2-Me-THF2:8~10%
DMSO/2-Me-THF4:6~8%
NBP/DOL2:8~2%

This table summarizes findings on the percentage of undesired δ-lactam formation when Fmoc-Arg(Pbf)-OH is activated in different solvent systems in the absence of an amine nucleophile. Greener solvent mixtures, particularly NBP/DOL, showed a significant reduction in this side reaction compared to pure DMF.[4]

Key Experimental Protocols

Protocol 1: Difficult Coupling of Fmoc-Arg(Pbf)-OH

This protocol is recommended for sequences where steric hindrance is expected to be high.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. After swelling, drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (In Situ):

    • In a separate vial, dissolve 3 equivalents of Fmoc-Arg(Pbf)-OH and 3 equivalents of an activating agent additive (e.g., OxymaPure) in DMF.

    • Add this solution to the resin-containing reaction vessel.

    • Add 3 equivalents of DIC to the reaction vessel.

  • Coupling Reaction:

    • Allow the reaction to proceed for 2 hours at room temperature with agitation. For particularly difficult couplings, the temperature can be raised to 45°C.[3]

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines.

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF, and repeat steps 3 and 4 with a fresh solution of activated amino acid.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection of Pbf-Containing Peptides

This protocol is a standard procedure for cleaving a peptide from the resin and removing the Pbf and other acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptidyl-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation (Perform in a well-ventilated fume hood):

    • Prepare a fresh cleavage cocktail. A standard and robust choice is Reagent K :

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • For peptides without highly sensitive residues, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) can be used.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the number of Arg(Pbf) residues and the overall peptide sequence.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • In a separate centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA solution).

    • Slowly add the TFA solution dropwise to the cold ether while vortexing. A white precipitate of the peptide should form.

  • Peptide Isolation and Washing:

    • Incubate the suspension at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

Visualizations

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Fmoc-AA(Pbf)-OH (e.g., DIC/Oxyma) Wash1->Couple Wash2 5. Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for next cycle Wash2->Repeat Repeat->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect No Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify Peptide (HPLC) Precipitate->Purify End End: Pure Peptide Purify->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Coupling Start Incomplete Coupling of Fmoc-Arg(Pbf)-OH (Positive Kaiser Test) Check_Steric Is the sequence sterically hindered or aggregation-prone? Start->Check_Steric Solutions_Steric Solutions: - Double couple - Increase temperature - Use microwave Check_Steric->Solutions_Steric Yes Check_Reagents Are coupling reagents optimal? Check_Steric->Check_Reagents No Solutions_Reagents Solutions: - Use HATU, HCTU, or PyBOP - Ensure OxymaPure with DIC Check_Reagents->Solutions_Reagents No Check_Lactam Is δ-lactam formation suspected? Check_Reagents->Check_Lactam Yes Solutions_Lactam Solutions: - Use in situ activation - Optimize solvent system (e.g., NBP/DOL) Check_Lactam->Solutions_Lactam Yes

Caption: Troubleshooting logic for poor Fmoc-Arg(Pbf)-OH coupling.

References

Minimizing racemization during Fmoc-D-Arg(Pbf)-OH activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the activation of Fmoc-D-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the undesirable conversion of the D-enantiomer of arginine into its L-enantiomer during the peptide coupling reaction.[1] When you intend to incorporate this compound into a peptide sequence, racemization leads to the formation of a diastereomeric peptide impurity that can be difficult to separate and may negatively impact the biological activity of the final peptide.[1]

Q2: What are the primary causes of racemization for this compound?

A2: Racemization of this compound primarily occurs during the activation of its carboxyl group. The main mechanisms are:

  • Oxazolone (B7731731) Formation: The activated amino acid can form a transient, planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]

  • Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming an achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of D and L forms.[1]

Factors that promote racemization include the use of highly activating coupling reagents, strong and non-hindered bases, prolonged pre-activation times, and elevated temperatures.[1]

Q3: Which coupling reagents are recommended to minimize racemization of this compound?

A3: For amino acids prone to racemization like D-arginine, carbodiimide-based methods are generally preferred over highly activating uronium/aminium salts like HBTU and HATU, especially when the latter are used with strong, non-hindered bases.[1] The combination of a carbodiimide (B86325) with an additive is highly recommended. Good choices include:

  • DIC/OxymaPure: This combination is known to be very effective in suppressing racemization.[1]

  • DIC/HOBt: This is another classic and effective combination for reducing racemization.[1][2][3]

Q4: What is the role of the base in racemization and which bases should be used?

A4: The base used during coupling plays a critical role. Strong, non-hindered bases like diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) can significantly increase the rate of racemization.[1] For racemization-prone residues, it is advisable to use a more sterically hindered base like 2,4,6-collidine . Its bulkiness makes it less likely to abstract the α-proton, thereby reducing the risk of epimerization.[1]

Q5: How does temperature affect the racemization of this compound?

A5: Generally, higher temperatures accelerate the rate of racemization.[1] While elevated temperatures can speed up the coupling reaction, a balance must be struck to avoid excessive racemization. For sensitive amino acids like D-arginine, it is recommended to perform the coupling at room temperature. If elevated temperatures are necessary, for instance in microwave-assisted SPPS, it is crucial to carefully optimize the conditions. Lowering the coupling temperature has been shown to limit racemization for other sensitive amino acids.[1][4]

Q6: What is δ-lactam formation and how can it be prevented during this compound coupling?

A6: δ-Lactam formation is a side reaction where the activated carboxyl group of arginine reacts with its own side-chain guanidinium (B1211019) group.[1][5][6] This intramolecular cyclization results in an inactive species that cannot couple to the peptide chain, leading to the formation of deletion sequences (des-Arg peptide).[1][5][6] This issue can be exacerbated by certain solvents like N-butylpyrrolidinone (NBP).[5][6] To suppress δ-lactam formation, the use of carbodiimide-based activation methods such as DIC/OxymaPure or DIC/HOBt is recommended, as these methods are less prone to this side reaction compared to methods that use high concentrations of base.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High levels of L-arginine detected after coupling with this compound. 1. Inappropriate Coupling Reagent: Use of highly activating reagents like HBTU/HATU in the presence of a strong, non-hindered base.[1] 2. Strong or Non-Hindered Base: Use of DIPEA or NMM as the base.[1] 3. Prolonged Pre-activation: Allowing the D-arginine to remain in its activated state for an extended period before coupling.[1] 4. Elevated Temperature: Performing the coupling at a high temperature.[1]1. Switch to a Carbodiimide/Additive Method: Use DIC/OxymaPure or DIC/HOBt for activation.[1] 2. Use a Hindered Base: Replace DIPEA or NMM with 2,4,6-collidine.[1] 3. Perform in situ Activation: Add the activation agent to the resin immediately after adding the amino acid and additive solution.[5] 4. Control Temperature: Perform the coupling at room temperature.
Incomplete coupling or presence of des-Arg deletion sequences. 1. Peptide Aggregation: The growing peptide chain may be aggregating on the resin, hindering the coupling reaction.[2] 2. δ-Lactam Formation: The activated this compound is forming an inactive δ-lactam.[1][5][6]1. Improve Solvation: Swell the resin adequately. Consider using aggregation-disrupting solvents like NMP or adding a small percentage of DMSO.[2] 2. Use a Recommended Coupling Method: Employ a carbodiimide/OxymaPure or HOBt method, which is known to suppress δ-lactam formation.[1]

Quantitative Data on Racemization

The degree of racemization is highly dependent on the specific reaction conditions. The following table provides illustrative data on the percentage of epimerization observed for D-arginine under different coupling conditions.

Amino AcidCoupling Conditions% Epimerization
D-ArgHBTU/DIEA (Room Temperature)0.29
D-Arg90°C Standard Coupling0.2
D-Arg90°C CarboMAX< 0.10
D-Arg105°C CarboMAX< 0.10

Data adapted from "Unparalleled Solid Phase Peptide Peptide Synthesis" by CEM Corporation, as cited in BenchChem's technical support document.[1] This data indicates that optimized high-temperature carbodiimide-based methods can keep the racemization of D-arginine to very low levels.[1]

Experimental Protocols

Protocol for Minimizing Racemization during this compound Coupling using DIC/OxymaPure

This protocol outlines a recommended procedure for the coupling of this compound to a resin-bound peptide.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF) or another suitable SPPS-grade solvent

  • Dichloromethane (DCM) for washing

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Preparation of Coupling Solution:

    • In a separate vessel, dissolve this compound (e.g., 3-5 equivalents) and OxymaPure (e.g., 3-5 equivalents) in DMF.

    • Add 2,4,6-collidine (e.g., 3-5 equivalents) to the solution.

  • In Situ Activation and Coupling:

    • Add the amino acid/additive/base solution to the washed and drained resin.

    • Immediately add DIC (e.g., 3-5 equivalents) to the resin slurry.

    • Allow the reaction to proceed at room temperature for 1-2 hours, or until a negative Kaiser test is observed.

  • Washing: Wash the resin thoroughly with DMF and then with DCM.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride (B1165640) or another suitable capping agent.

  • Proceed to the next cycle of deprotection and coupling.

Visual Guides

Racemization_Minimization_Workflow cluster_prep Preparation cluster_coupling Coupling cluster_post Post-Coupling Resin Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Add_Mix Add Coupling Mix to Resin Wash1->Add_Mix Coupling_Mix Prepare Coupling Mix: This compound + OxymaPure/HOBt + Collidine Coupling_Mix->Add_Mix Add_DIC Add DIC (in situ activation) Add_Mix->Add_DIC React Couple at RT (1-2 hours) Add_DIC->React Wash2 Wash (DMF, DCM) React->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Complete Coupling Complete Kaiser_Test->Complete Negative Incomplete Incomplete Kaiser_Test->Incomplete Positive Next_Cycle Next Cycle Complete->Next_Cycle Proceed to next cycle Recouple Recouple or Cap Incomplete->Recouple Recouple->Wash1

Caption: Workflow for minimizing racemization of this compound.

Racemization_Mechanism cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Activated_D_Arg Activated this compound Proton_Loss_Ox α-Proton Loss (Base-mediated) Activated_D_Arg->Proton_Loss_Ox Activation Proton_Loss_En α-Proton Loss (Base-mediated) Activated_D_Arg->Proton_Loss_En Activation Oxazolone Oxazolone Intermediate (Planar) Racemic_Mix_Ox D/L Mixture Oxazolone->Racemic_Mix_Ox Reprotonation Proton_Loss_Ox->Oxazolone Enolate Enolate Intermediate (Achiral) Racemic_Mix_En D/L Mixture Enolate->Racemic_Mix_En Reprotonation Proton_Loss_En->Enolate

Caption: Primary mechanisms of racemization for activated amino acids.

References

Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity issues and common impurities associated with Fmoc-D-Arg(Pbf)-OH. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Several types of impurities can be present in this compound, arising from its synthesis, storage, or handling. These can be broadly categorized as:

  • Diastereomeric Impurities: The most common is the L-enantiomer, Fmoc-L-Arg(Pbf)-OH.

  • Incomplete Protection or Deprotection Products: These include species where the Fmoc or Pbf group is missing, such as H-D-Arg(Pbf)-OH or Fmoc-D-Arg-OH.

  • Side-Reaction Products: During the synthesis of Fmoc-amino acids, side reactions can lead to the formation of impurities like Fmoc-dipeptides (e.g., Fmoc-D-Arg(Pbf)-D-Arg(Pbf)-OH) and β-alanine derivatives (Fmoc-β-Ala-OH and Fmoc-β-Ala-D-Arg(Pbf)-OH).[1][2] Another potential impurity is the inactive δ-lactam of this compound.[3][4]

  • Process-Related Impurities: These can include residual reagents from the synthesis, such as N-hydroxysuccinimide (Fmoc-OSu), and solvents.[1] Traces of acetic acid can also be present and are particularly problematic as they can act as a capping agent in peptide synthesis, leading to truncated sequences.[1][5]

Q2: How can these impurities affect my solid-phase peptide synthesis (SPPS)?

A2: The presence of impurities in this compound can have significant consequences for the outcome of your peptide synthesis:

  • Truncated Peptides: Acetic acid, even in small amounts, can lead to the termination of the peptide chain.[1][5]

  • Deletion Sequences: The formation of the inactive δ-lactam of this compound can result in the failure to incorporate the arginine residue, leading to peptides missing this amino acid (des-Arg peptides).[3][4]

  • Insertion Sequences: The presence of Fmoc-dipeptide or Fmoc-β-Ala-amino acid impurities can lead to the undesired incorporation of extra amino acids into your peptide sequence.[2]

  • Diastereomeric Peptides: Contamination with the L-isomer will result in the synthesis of a peptide with the incorrect stereochemistry, which can dramatically affect its biological activity.

  • Difficult Purification: The presence of these various impurities will lead to a more complex crude peptide mixture, making the purification of the desired peptide more challenging.[6]

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To ensure the stability and purity of this compound, it is crucial to store it under the correct conditions. It is sensitive to light, heat, and moisture.[7] Therefore, the recommended storage is in a cool, dark, and dry place, preferably in a freezer at -20°C.[7] The container should be tightly sealed to prevent the absorption of moisture.[7] Before use, it is important to allow the container to warm to room temperature before opening to avoid condensation of atmospheric moisture onto the product.

Purity Specifications and Common Impurity Levels

The quality of this compound can be assessed by various analytical techniques, with HPLC being the most common for determining purity. High-quality material is essential for successful peptide synthesis.

ParameterTypical SpecificationPotential Impact if Out of Specification
Appearance White to off-white powderColor changes may indicate degradation or significant impurities.
Purity (HPLC) ≥ 99.0%Lower purity indicates a higher level of impurities that can interfere with peptide synthesis.[5]
Enantiomeric Purity (L-isomer content) ≤ 0.2%Higher levels lead to the formation of diastereomeric peptide impurities.[5]
Fmoc-dipeptide Impurities ≤ 0.1%Can lead to the insertion of an extra arginine residue in the peptide sequence.[2][5]
Fmoc-β-Ala-OH Impurities ≤ 0.1%Can lead to the insertion of a β-alanine residue.[5]
Free Amino Acid ≤ 0.2%Can lead to double insertion of the arginine residue.[5]
Acetic Acid ≤ 0.02%Can cause N-terminal acetylation, leading to truncated peptide sequences.[1][5]

Troubleshooting Guide

This section provides guidance on identifying and resolving common issues related to the purity of this compound during its analysis and use.

HPLC Analysis Troubleshooting
Observed ProblemPotential CauseSuggested Solution
Extra peaks in the chromatogram Presence of impurities such as diastereomers, dipeptides, or degradation products.Identify the impurities by spiking the sample with known standards if available. Use high-resolution mass spectrometry (LC-MS) for identification of unknown peaks. Consider purifying the this compound raw material if impurity levels are high.
Broad or tailing peaks Poor column condition, inappropriate mobile phase pH, or co-elution of impurities.Ensure the HPLC column is properly equilibrated and maintained. Adjust the mobile phase composition and pH. Use a column with a different selectivity.
Inconsistent peak areas Sample instability, injection variability, or detector issues.Ensure the sample is fully dissolved and stable in the injection solvent. Check the autosampler for proper operation. Verify detector performance.
Appearance of a new peak upon storage Degradation of the this compound.Store the material under the recommended conditions (-20°C, dry, dark). Prepare solutions fresh before use.
Solid-Phase Peptide Synthesis (SPPS) Troubleshooting
Observed ProblemPotential Cause Related to this compoundSuggested Solution
Low coupling efficiency for Arginine Formation of δ-lactam in the this compound during pre-activation.Use in-situ activation of this compound.[3] Optimize the activation time and temperature. Ensure high-quality coupling reagents are used.
Presence of a peptide with +156 Da mass Insertion of a β-alanine residue from Fmoc-β-Ala-OH impurity.Use high-purity this compound with specified low levels of β-alanine impurities.
Presence of a peptide with +648.8 Da mass Double incorporation of Arginine due to the presence of free H-D-Arg(Pbf)-OH impurity.Use this compound with a low content of the free amino acid.
Presence of a truncated peptide (capped) Acetic acid contamination in the this compound.Use this compound with a specified low level of acetic acid (≤ 0.02%).[1][5]
Presence of a diastereomeric peptide Contamination with Fmoc-L-Arg(Pbf)-OH.Use this compound with high enantiomeric purity (≥ 99.8%).[5]

Experimental Protocols and Methodologies

HPLC Method for Purity Assessment

A general reversed-phase HPLC (RP-HPLC) method for the analysis of this compound is provided below. This method can be adapted and optimized for specific instrumentation and impurity profiles.

  • Column: Phenomenex Aeris™ C18 (3.6 µm, 4.6 x 150 mm) or equivalent.[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]

  • Gradient: A typical gradient would be a linear increase in Mobile Phase B, for example, 30-95% B over 15 minutes.[8] The specific gradient should be optimized to achieve good separation of the main peak from all potential impurities.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 220 nm.[8]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as acetonitrile, to a concentration of 0.1-1 mg/mL.[9]

Mass Spectrometry (MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements to help determine the elemental composition of impurities.

  • Method: The HPLC method described above can be coupled to the mass spectrometer. Data-dependent acquisition can be used to obtain MS/MS spectra of the detected impurities, which aids in their structural elucidation.

NMR Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and to characterize impurities if they can be isolated in sufficient quantity.

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethylformamide (DMF-d7), is used.[10]

  • Analysis: The chemical shifts and coupling constants of the protons and carbons in the NMR spectra can be compared to reference spectra or predicted values to confirm the structure.

Visualized Workflows and Relationships

Troubleshooting Workflow for Purity Issues

TroubleshootingWorkflow start Purity Issue Encountered (e.g., in HPLC or SPPS) check_raw_material Step 1: Analyze Raw Material (HPLC, LC-MS) start->check_raw_material impurities_identified Impurities Identified? check_raw_material->impurities_identified troubleshoot_spps Step 2: Review SPPS Protocol impurities_identified->troubleshoot_spps No purify_material Action: Purify Raw Material or Source New Batch impurities_identified->purify_material Yes spps_issue SPPS Issue Identified? troubleshoot_spps->spps_issue optimize_spps Action: Optimize SPPS Conditions (e.g., activation, reagents) spps_issue->optimize_spps Yes end Issue Resolved spps_issue->end No reanalyze Re-analyze and Verify purify_material->reanalyze optimize_spps->reanalyze reanalyze->end ImpuritySources cluster_synthesis Synthesis of this compound cluster_storage Storage & Handling cluster_impurities Resulting Impurities synthesis Chemical Synthesis Process diastereomer L-Isomer synthesis->diastereomer incomplete_reaction Incomplete Reactions deprotected H-D-Arg(Pbf)-OH incomplete_reaction->deprotected side_reactions Side Reactions dipeptide Fmoc-Dipeptide side_reactions->dipeptide beta_ala Fmoc-β-Ala-OH side_reactions->beta_ala lactam δ-Lactam side_reactions->lactam storage Improper Storage degradation Degradation Products storage->degradation

References

Technical Support Center: Optimizing Yields for Arginine-Rich Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and enhance the yield of sequences containing multiple arginine residues, a common hurdle in both peptide synthesis and recombinant protein expression.

Frequently Asked Questions (FAQs)

Q1: Why do sequences with multiple arginine residues often result in low yields during solid-phase peptide synthesis (SPPS)?

A1: The synthesis of peptides containing multiple arginines can be challenging due to several factors. The bulky guanidinium (B1211019) side chain of arginine, protected by an even bulkier group like Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl), creates significant steric hindrance. This can lead to incomplete coupling reactions, resulting in truncated or deletion sequences and consequently, a lower yield of the full-length peptide. Furthermore, arginine-rich peptides have a higher tendency to aggregate on the solid support, which can block reactive sites and further reduce coupling efficiency.[1]

Q2: My arginine-rich peptide has poor solubility in aqueous buffers. What can I do?

A2: Poor solubility is a common issue with arginine-rich peptides, despite arginine itself being a hydrophilic amino acid. The overall properties of the peptide, including the presence of hydrophobic residues and certain counter-ions (like TFA from purification), can lead to aggregation and precipitation.[2] Here are several strategies to improve solubility:

  • pH Adjustment: Since arginine is highly basic, dissolving the peptide in an acidic solution (e.g., 10% acetic acid) can help by ensuring the guanidinium groups are fully protonated and repulsive.[3]

  • Organic Solvents: For very hydrophobic peptides, initially dissolving the peptide in a minimal amount of an organic solvent like DMSO or DMF before slowly adding the aqueous buffer can be effective.[2]

  • Sonication: Brief sonication can help break up aggregates and facilitate dissolution. It's important to keep the sample on ice to prevent degradation.[2][4]

  • Chaotropic Agents: In some cases, the addition of chaotropic agents can disrupt intermolecular interactions and improve solubility.

Q3: I'm expressing an arginine-rich protein in E. coli and observing very low expression levels. What is the likely cause?

A3: Low expression of arginine-rich proteins in E. coli is often due to codon bias. Arginine is encoded by six codons (CGU, CGC, CGA, CGG, AGA, AGG). The codons AGA and AGG are rarely used by E. coli, and the cellular concentration of the corresponding tRNAs is low.[5][6] If your gene sequence contains a high frequency of these rare codons, it can lead to ribosomal stalling, premature termination of translation, and even translational errors, all of which contribute to significantly lower yields of the full-length, functional protein.[5]

Q4: What is "double coupling" in SPPS, and when should I use it?

A4: Double coupling is a strategy used in SPPS to improve the efficiency of the coupling reaction for difficult amino acid additions. It involves performing the coupling step twice, back-to-back, before proceeding to the deprotection of the next amino acid. This is particularly useful for sterically hindered amino acids like arginine, or for couplings that are known to be slow or incomplete.[7][8] While it consumes more reagents, it can significantly improve the purity and final yield of the crude peptide by minimizing deletion sequences.[8]

Q5: How can I remove residual trifluoroacetic acid (TFA) from my purified peptide, as it seems to be affecting its solubility and activity?

A5: Residual TFA from the cleavage and purification steps can be problematic. A common method to remove it is through a salt exchange procedure. This can be done by dissolving the peptide in a minimal amount of water or a suitable buffer and then lyophilizing the solution. Repeating this process 2-3 times can effectively reduce the amount of residual TFA. For more complete removal, ion-exchange chromatography can be employed.

Troubleshooting Guides

Guide 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS)

This guide provides a systematic approach to troubleshooting low yields when synthesizing arginine-rich peptides.

Problem: Low Crude Peptide Yield After Cleavage and Precipitation

Low_Yield_Troubleshooting start Low Crude Peptide Yield check_coupling Incomplete Coupling? start->check_coupling check_cleavage Inefficient Cleavage? check_coupling->check_cleavage No solution_coupling Implement Double Coupling Extend Coupling Time Use Potent Coupling Reagents (HATU, HCTU) check_coupling->solution_coupling Yes check_precipitation Poor Precipitation? check_cleavage->check_precipitation No solution_cleavage Increase Cleavage Time Use Fresh Cleavage Cocktail Repeat Cleavage Step check_cleavage->solution_cleavage Yes solution_precipitation Use Cold Diethyl Ether Ensure Sufficient Ether Volume Chill Precipitate Before Centrifugation check_precipitation->solution_precipitation Yes

Caption: Troubleshooting workflow for low peptide yield in SPPS.

Step-by-Step Troubleshooting:

  • Assess Coupling Efficiency:

    • Symptom: The presence of significant deletion sequences in the mass spectrometry analysis of the crude product.

    • Diagnosis: Perform a ninhydrin (B49086) (Kaiser) test after the coupling step. A blue color indicates the presence of unreacted free amines, signifying incomplete coupling.[9]

    • Solution: For arginine residues and other sterically hindered amino acids, implement a "double coupling" protocol. Also, consider extending the coupling time or using more potent coupling reagents like HATU or HCTU.[1][9]

  • Evaluate Cleavage from Resin:

    • Symptom: A significant amount of peptide remains on the resin after the initial cleavage.

    • Diagnosis: After cleavage, take a small sample of the resin, wash it, and perform a small-scale re-cleavage. Analyze the supernatant for the presence of your peptide.

    • Solution: Increase the cleavage time (e.g., from 2 hours to 4 hours). Ensure your cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is freshly prepared. In some cases, a second cleavage of the resin may be necessary to recover all the product.[10]

  • Optimize Peptide Precipitation:

    • Symptom: The filtrate after precipitation is not clear, or the peptide pellet is very small despite a successful synthesis and cleavage.

    • Diagnosis: The peptide may have some solubility in the precipitation solvent (commonly diethyl ether).

    • Solution: Ensure the diethyl ether is ice-cold. Use a larger volume of cold ether for precipitation. After adding the TFA solution to the ether, allow the mixture to stand at a low temperature (e.g., -20°C) for a longer period (e.g., 30-60 minutes) before centrifugation to maximize precipitation.

Guide 2: Low Expression of Arginine-Rich Proteins in E. coli

This guide outlines a workflow to diagnose and improve the expression of arginine-rich proteins.

Problem: Low or No Expression of the Target Protein on SDS-PAGE

Low_Expression_Troubleshooting start Low/No Protein Expression check_codons Rare Codon Usage? start->check_codons check_solubility Inclusion Bodies? check_codons->check_solubility No solution_codons Codon Optimize the Gene Sequence Use Host Strain with Rare tRNA Plasmids (e.g., Rosetta) check_codons->solution_codons Yes check_toxicity Cell Growth Inhibition? check_solubility->check_toxicity No solution_solubility Lower Induction Temperature Reduce Inducer Concentration Co-express Chaperones check_solubility->solution_solubility Yes solution_toxicity Use a Tightly Regulated Promoter Lower Inducer Concentration Reduce Induction Time check_toxicity->solution_toxicity Yes

Caption: Workflow for troubleshooting low protein expression.

Step-by-Step Troubleshooting:

  • Analyze Codon Usage:

    • Symptom: The protein is not expressed or is expressed at very low levels.

    • Diagnosis: Analyze your gene sequence using an online codon usage tool to identify the frequency of rare arginine codons (AGA, AGG).

    • Solution:

      • Codon Optimization: Re-synthesize the gene with codons that are more frequently used in E. coli. For example, replace AGA and AGG with CGU or CGC.[11]

      • Specialized Host Strains: Use an E. coli strain that carries a plasmid expressing tRNAs for rare codons, such as Rosetta(DE3)pLysS.[6]

  • Check for Inclusion Bodies:

    • Symptom: A band of the correct molecular weight is visible in the whole-cell lysate but not in the soluble fraction after cell lysis and centrifugation.

    • Diagnosis: The protein is being expressed but is insoluble and aggregating into inclusion bodies.

    • Solution: Optimize expression conditions to promote proper folding. This can include lowering the induction temperature (e.g., to 18-25°C), reducing the concentration of the inducer (e.g., IPTG), or co-expressing molecular chaperones.

  • Assess Protein Toxicity:

    • Symptom: Cell growth is significantly slower or ceases after induction.

    • Diagnosis: The expressed protein may be toxic to the host cells.

    • Solution: Use an expression system with tighter regulation of basal expression (e.g., pBAD vectors). Lower the inducer concentration and shorten the induction time to reduce the accumulation of the potentially toxic protein.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different optimization strategies.

Table 1: Impact of Stepwise Coupling Efficiency on Overall Theoretical Yield in SPPS

Stepwise Efficiency per CycleOverall Theoretical Yield (20-mer peptide)Overall Theoretical Yield (50-mer peptide)
97.0%54.4%21.8%
98.0%66.8%36.4%
99.0%81.8%60.5%
99.5%90.5%77.8%
(Data adapted from literature reports discussing theoretical SPPS yields)[9]

Table 2: Effect of Codon Optimization on Protein Expression

ProteinHost OrganismOptimization StrategyObserved Improvement in YieldReference
Calf ProchymosinE. coliCodon Randomization~70% increase in protein accumulation[5]
Various Human GenesE. coliCodon OptimizationIncreased expression in 18 out of 30 genes[12]
Triosephosphate IsomeraseE. coliUse of rare tRNA-expressing strainSeveral-fold higher expression for genes with many rare codons[6]

Experimental Protocols

Protocol 1: Double Coupling for Arginine in Fmoc-SPPS

This protocol describes a general procedure for performing a double coupling of an Fmoc-protected arginine during solid-phase peptide synthesis.

Materials:

  • Peptide synthesis resin with N-terminal amine deprotected

  • Fmoc-Arg(Pbf)-OH

  • Coupling reagent (e.g., HATU, HCTU)

  • Base (e.g., DIPEA, NMM)

  • DMF (Peptide synthesis grade)

  • DCM (Optional, for washing)

Procedure:

  • First Coupling: a. Prepare the coupling solution: Dissolve 3-5 equivalents of Fmoc-Arg(Pbf)-OH and a corresponding amount of coupling reagent (e.g., 3-5 equivalents of HATU) in DMF. Add 6-10 equivalents of base (e.g., DIPEA). b. Add the activated amino acid solution to the deprotected resin. c. Allow the reaction to proceed for the standard coupling time (e.g., 30-60 minutes) at room temperature with agitation. d. Drain the reaction vessel.

  • Wash: a. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Second Coupling: a. Repeat steps 1a-1d to perform a second, identical coupling reaction.

  • Final Wash: a. After the second coupling, wash the resin thoroughly with DMF (3-5 times) and optionally with DCM to prepare for the next deprotection step.

  • Monitoring (Optional): a. After the second coupling and washing, perform a ninhydrin test to confirm the absence of free amines, indicating a complete reaction.

Protocol 2: Codon Optimization Workflow for Heterologous Protein Expression

This protocol outlines the steps to design a codon-optimized gene sequence for improved expression in a host like E. coli.

Procedure:

  • Obtain the Wild-Type Sequence: a. Retrieve the amino acid sequence or the original cDNA sequence of your protein of interest.

  • Select the Host Organism: a. Choose the expression host (e.g., E. coli K12).

  • Analyze Codon Usage: a. Use an online codon optimization tool or software (e.g., IDT Codon Opt, GenScript OptimumGene). b. Input your sequence and select the target host organism. c. The software will analyze the codon usage of your gene and compare it to the codon bias of the host. Pay close attention to the frequency of rare arginine codons (AGA, AGG).

  • Generate Optimized Sequence: a. The tool will generate a new DNA sequence where rare codons are replaced with synonymous codons that are frequently used in the host organism. For arginine in E. coli, this typically means replacing AGA/AGG with CGU/CGC. b. Good optimization algorithms also consider other factors like GC content, mRNA secondary structure, and avoiding premature polyadenylation sites.

  • Review and Synthesize: a. Review the optimized sequence. The Codon Adaptation Index (CAI) should be significantly improved (a value closer to 1.0 is better).[13] b. Order the synthesis of the codon-optimized gene.

  • Cloning and Expression: a. Clone the newly synthesized gene into your expression vector. b. Transform the vector into your chosen E. coli expression strain and proceed with expression trials.

Protocol 3: Turbidity Assay for Semi-Quantitative Assessment of Peptide Solubility

This protocol provides a method to quickly assess the solubility of an arginine-rich peptide in various solvents.[2]

Materials:

  • Lyophilized arginine-rich peptide

  • A panel of test solvents (e.g., sterile water, PBS pH 7.4, 10% acetic acid, 50% acetonitrile)

  • A solvent in which the peptide is known to be highly soluble (for stock solution, e.g., DMSO or 50% acetic acid)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at 600 nm

  • Multichannel pipette

Procedure:

  • Prepare a High-Concentration Stock Solution: a. Dissolve a small, accurately weighed amount of the peptide in a solvent where it is highly soluble to create a concentrated stock (e.g., 10 mg/mL).

  • Set up the 96-Well Plate: a. In the wells of the 96-well plate, add 90 µL of each of the test solvents you wish to evaluate. Include a blank for each solvent (90 µL of solvent only).

  • Add Peptide Stock Solution: a. Add 10 µL of the peptide stock solution to each well containing the test solvents. This will result in a final peptide concentration of 1 mg/mL. b. Mix thoroughly by pipetting up and down.

  • Incubate and Measure: a. Incubate the plate at room temperature for 15-30 minutes. b. Measure the absorbance (optical density) of each well at 600 nm using a plate reader.

  • Interpretation:

    • Low Absorbance (close to blank): Indicates high solubility (the solution is clear).

    • High Absorbance: Indicates low solubility (the solution is turbid due to peptide precipitation).

References

Inefficient cleavage of Pbf group from complex peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the cleavage of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group from complex peptides during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues observed during the Pbf deprotection step and offers potential solutions.

Problem 1: Low peptide yield after cleavage.

Possible CauseSuggested Solution
Incomplete cleavage from the resin. Increase the cleavage reaction time. For some resins, a higher concentration of Trifluoroacetic Acid (TFA) may be necessary. It is recommended to perform a small-scale trial cleavage and analyze the supernatant to optimize the cleavage time.[1]
Peptide precipitation is incomplete. Some short or hydrophobic peptides may not precipitate well in diethyl ether. Try concentrating the TFA filtrate before adding cold ether. Alternatively, a 1:1 mixture of ether and pentane (B18724) can be used.[1]
Peptide is partially soluble in the precipitation solvent. After precipitation and centrifugation, check the ether supernatant for your peptide. If the peptide is present, recover it by evaporating the ether.[1]
Re-attachment of the peptide to the resin. Peptides with C-terminal Tryptophan (Trp) or Methionine (Met) can sometimes re-attach to the resin. Using a cleavage cocktail containing scavengers like ethanedithiol (EDT) can help minimize this.[1][2]

Problem 2: Presence of unexpected impurities in the crude peptide.

Possible CauseSuggested Solution
Alkylation of sensitive residues (e.g., Trp, Cys, Met). This is often due to insufficient or inappropriate scavengers. Use a cleavage cocktail containing scavengers specific to the sensitive residues in your peptide. For example, use triisopropylsilane (B1312306) (TIS) to prevent trityl cation modification of Trp and Cysteine (Cys).[1] A mass addition of +56 Da may indicate alkylation by a tert-butyl (t-Bu) cation.
Oxidation of Methionine or Cysteine. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[1] Use a cleavage cocktail containing a reducing agent like EDT or Dithiothreitol (DTT).[1] Oxidation of Trp can lead to a +16 Da mass addition.
Incomplete removal of side-chain protecting groups. Extend the cleavage reaction time. For difficult-to-remove protecting groups like Arg(Pbf), a longer cleavage time may be necessary.[1][2]
Sulfonation of Tryptophan. This side reaction can occur due to the sulfonyl cation generated from Pbf cleavage, resulting in an +80 Da mass addition. Using Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent this.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inefficient Pbf group removal?

A1: Inefficient Pbf group removal can stem from several factors:

  • Insufficient Cleavage Time: Pbf cleavage can be slow, especially for peptides with multiple Arg(Pbf) residues. Standard 2-hour cleavage may be insufficient, and extending the time to 3-4 hours or longer is often necessary.

  • Inadequate TFA Concentration: A high concentration of TFA (typically 90-95%) is required for efficient cleavage.

  • Peptide Aggregation: On-resin aggregation can sterically hinder the access of cleavage reagents to the Pbf group.

  • Steric Hindrance: The local peptide sequence around the Arg(Pbf) residue can create a sterically hindered environment, slowing down deprotection.

Q2: What is a standard cleavage cocktail for Pbf deprotection, and when should I modify it?

A2: A standard and widely used cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[3] However, this should be modified based on the peptide sequence. For peptides containing sensitive residues like Cys, Met, and Trp, a more complex cocktail like "Reagent K" (TFA/water/phenol/thioanisole/EDT) or the addition of specific scavengers is recommended to prevent side reactions.[3][4]

Q3: How can I monitor the progress of Pbf cleavage?

A3: The most effective method to monitor cleavage and deprotection is by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[4] You can take small aliquots from the cleavage mixture at different time points, precipitate the peptide, and analyze it to track the disappearance of the Pbf group and the appearance of the desired product.[4]

Q4: Are there alternative, milder conditions for cleaving the Pbf group from acid-sensitive peptides?

A4: For peptides that are sensitive to strong acidic conditions, alternative methods have been explored. One such method involves using 0.1 N HCl in hexafluoroisopropanol (HFIP), which has been shown to be effective for removing Pbf and other acid-labile protecting groups under less harsh conditions than concentrated TFA. However, optimization for each specific peptide is required.

Q5: My peptide contains multiple arginine residues. What special precautions should I take?

A5: Peptides with multiple arginine residues often require longer deprotection times for complete removal of all Pbf groups.[5][6] It is highly recommended to perform a time-course study monitored by HPLC to determine the optimal cleavage duration. While Pbf is more labile than older protecting groups like Pmc and Mtr, complete deprotection can still be challenging in arginine-rich sequences.[6][7]

Experimental Protocols

Standard Protocol for Pbf Cleavage and Peptide Deprotection

This protocol describes a general procedure for the cleavage and deprotection of a peptide synthesized on a solid support using a standard TFA/TIS/H₂O cocktail.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • Cold diethyl ether (peroxide-free)

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas stream

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a reaction vessel.

    • Wash the resin thoroughly with DCM (3 times) to remove residual DMF and to swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh. For a standard cocktail, mix TFA, TIS, and H₂O in a 95:2.5:2.5 ratio.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours. The optimal time should be determined empirically.

  • Peptide Precipitation:

    • Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.

    • In a separate, larger tube, add approximately 10 volumes of cold diethyl ether.

    • Slowly add the TFA solution dropwise to the cold ether while gently vortexing to precipitate the peptide.

    • Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation and Washing:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation

Table 1: Comparison of Common Cleavage Cocktails for Pbf Deprotection

Cleavage Cocktail Composition (v/v)Target ApplicationPotential Side Reactions Mitigated
TFA / H₂O / TIS (95:2.5:2.5) General purpose, for peptides without highly sensitive residues.General carbocation formation.
TFA / Thioanisole / H₂O / EDT (90:5:3:2) Peptides containing Trp, Met, Cys.Alkylation and oxidation of sensitive residues.
"Reagent K": TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) Complex peptides, peptides with multiple sensitive residues.A broad range of side reactions including alkylation and oxidation.[3]
TFA / DCM (1:1) Can be used for peptides where aggregation is an issue.May require longer cleavage times for complete deprotection.

Visualizations

Pbf_Cleavage_Workflow start Start: Dried Peptide-Resin resin_prep Resin Swelling (DCM Wash) start->resin_prep cleavage Cleavage Reaction (TFA Cocktail, 2-4h) resin_prep->cleavage filtration Filter to Separate Resin cleavage->filtration precipitation Precipitate Peptide (Cold Diethyl Ether) filtration->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation washing Wash Pellet (Cold Ether) centrifugation->washing drying Dry Crude Peptide washing->drying end End: Crude Peptide drying->end Troubleshooting_Logic start Problem: Inefficient Pbf Cleavage incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection Check HPLC/MS low_yield Low Yield? incomplete_deprotection->low_yield No solution1 Extend Cleavage Time (3-4h or more) incomplete_deprotection->solution1 Yes impurities Unexpected Impurities? low_yield->impurities No solution2 Optimize Precipitation (Concentrate TFA, different solvent) low_yield->solution2 Yes solution3 Modify Scavenger Cocktail (Add EDT, TIS, etc.) impurities->solution3 Yes (Alkylation/Oxidation) solution4 Check for Aggregation (Use disrupting additives) impurities->solution4 No solution5 Use Trp(Boc) in Synthesis impurities->solution5 Yes (Sulfonation)

References

Green Chemistry Technical Support Center: Fmoc-D-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing green chemistry alternatives to N,N-Dimethylformamide (DMF) in solid-phase peptide synthesis (SPPS), with a specific focus on the incorporation of Fmoc-D-Arg(Pbf)-OH. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most promising green solvent alternatives to DMF for SPPS involving this compound?

A1: Several greener solvents and solvent mixtures have emerged as viable alternatives to DMF. The most notable include:

  • N-Butylpyrrolidinone (NBP): NBP has shown promise as a replacement for DMF.[1][2] However, its higher viscosity can sometimes impede the penetration of the coupling cocktail into the resin, which can be particularly problematic for sterically hindered amino acids like Fmoc-Arg(Pbf)-OH.[1][2]

  • Binary Solvent Mixtures: Mixtures of green solvents have been demonstrated to be effective alternatives, often providing a good balance of polarity and viscosity.[3] Commonly explored mixtures include:

    • Dimethyl sulfoxide (B87167) (DMSO) / 2-Methyltetrahydrofuran (2-MeTHF)[3][4]

    • DMSO / 1,3-Dioxolane (DOL)[3][4]

    • NBP / DOL[4]

    • Cyrene™, sulfolane, or anisole (B1667542) in combination with dimethyl carbonate or diethyl carbonate.[5][6]

  • Dipropyleneglycol Dimethylether (DMM): DMM is another potential green solvent, although solubility of some amino acids, like Fmoc-His(Trt)-OH, may be limited and require the addition of a co-solvent like NMP.[7]

Q2: What are the main challenges when using green solvents for this compound coupling?

A2: The primary challenges encountered when substituting DMF for the coupling of this compound are:

  • δ-Lactam Formation: The incorporation of Fmoc-Arg(Pbf)-OH is often complicated by the formation of an inactive δ-lactam, leading to reduced yields and the generation of des-Arg peptides. This issue can be exacerbated in some green solvents like NBP.[1][2][8]

  • Solubility Issues: While many Fmoc-amino acids are soluble in green solvent alternatives, this compound can exhibit variable solubility, which can impact coupling efficiency.[9][10]

  • Viscosity: Solvents like NBP have a higher viscosity than DMF, which can hinder reagent diffusion into the solid support, especially at ambient temperatures.[1][2]

  • Diketopiperazine (DKP) Formation: In sequences with Arg at the C-terminus followed by a Gly, the formation of diketopiperazine can be a significant side reaction.[3]

Troubleshooting Guide

Problem 1: Low coupling efficiency and/or presence of des-Arg peptides when using NBP.

  • Cause: This is likely due to the formation of the inactive δ-lactam of Fmoc-Arg(Pbf)-OH, a problem that can be intensified by the high viscosity of NBP.[1][2]

  • Solution: A specialized protocol has been developed to address this issue, which involves in situ activation at an elevated temperature.[1][2]

    • Dissolve Fmoc-Arg(Pbf)-OH and OxymaPure in NBP and add to the peptidyl-resin.

    • Heat the reaction vessel to 45 °C.

    • Add half of the required diisopropylcarbodiimide (DIC) and allow the reaction to proceed for 30 minutes.

    • Add the remaining half of the DIC along with a small amount of extra Fmoc-Arg(Pbf)-OH.

    • Maintain the temperature at 45 °C throughout the coupling process to reduce viscosity and accelerate the reaction.[1][2]

Problem 2: Incomplete dissolution of this compound in the chosen green solvent.

  • Cause: The polarity and solubilizing power of the green solvent may be insufficient for the protected amino acid.

  • Solution:

    • Utilize a binary solvent mixture: Blending a good solvent like DMSO or NBP with a less viscous co-solvent such as 2-MeTHF or DOL can improve solubility while maintaining favorable reaction conditions.[3][10]

    • Increase the temperature: Gently warming the solvent can enhance the solubility of the amino acid.

    • Screen different solvent combinations: Refer to solubility data to select an appropriate solvent system.

Problem 3: High levels of Arg-lactamisation observed even with binary solvent mixtures.

  • Cause: The polarity of the solvent mixture can influence the rate of intramolecular lactam formation.

  • Solution: The composition of the binary solvent mixture can be adjusted to mitigate this side reaction. For instance, studies have shown that varying the ratio of DMSO to 2-MeTHF can significantly reduce lactam formation.[4] It is recommended to screen different ratios of the chosen binary mixture to find the optimal composition for minimizing this side reaction.

Quantitative Data Summary

Table 1: Solubility of Fmoc-Arg(Pbf)-OH and Coupling Reagents in Various Green Solvents and Mixtures

Solvent/MixtureFmoc-Arg(Pbf)-OH (0.11 M)DIC (2 equiv.)Resin SwellingReference
DMFSolubleSolubleGood[9]
DMSO/EtOAc (4:6)SolubleSolubleGood[3]
DMSO/2-Me-THF (3:7)SolubleSolubleGood[3]
NBPSolubleSolubleGood[1]
DMMSolubleSolubleN/A[7]

This table is a qualitative summary based on available data. "Good" indicates comparable performance to DMF.

Table 2: Influence of Solvent on Arg-Lactamisation

Solvent/MixtureArg-Lactamisation (%)Reference
DMF18[4]
DMSO/2-Me-THF (1:9)2[4]
NBP/DOL (2:8)Not specified, but generally higher than DMF[3][4]

Experimental Protocols

Protocol 1: General Coupling of this compound in a Green Binary Solvent Mixture (e.g., DMSO/2-MeTHF)

  • Swell the resin in the chosen binary solvent mixture (e.g., DMSO/2-MeTHF 1:9) for at least 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine (B6355638) in the same solvent mixture.

  • Wash the resin thoroughly with the solvent mixture.

  • Dissolve this compound (3 eq.), an activating agent such as OxymaPure (3 eq.), and a coupling agent like DIC (3 eq.) in the binary solvent mixture.

  • Add the activation solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin thoroughly with the solvent mixture to remove excess reagents and byproducts.

  • Confirm the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

Visualizations

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine in Green Solvent) start->deprotection wash1 Wash with Green Solvent deprotection->wash1 activation Pre-activation: This compound + OxymaPure + DIC in Green Solvent wash1->activation coupling Coupling Reaction (1-2 hours) activation->coupling wash2 Wash with Green Solvent coupling->wash2 test Kaiser Test wash2->test end End: Coupled Resin test->end Negative incomplete Incomplete Coupling: Repeat Coupling test->incomplete Positive incomplete->activation

Caption: General workflow for this compound coupling in a green solvent.

troubleshooting_logic issue Issue: Low Coupling Efficiency with this compound cause1 Potential Cause 1: δ-Lactam Formation issue->cause1 cause2 Potential Cause 2: Poor Solubility issue->cause2 cause3 Potential Cause 3: High Viscosity (e.g., NBP) issue->cause3 solution1 Solution: - Adjust solvent mixture polarity - Optimize reaction time cause1->solution1 solution2 Solution: - Use binary solvent mixture - Gentle warming cause2->solution2 solution3 Solution: - Increase reaction temperature (e.g., 45°C) - Use less viscous co-solvent cause3->solution3

Caption: Troubleshooting logic for this compound coupling issues.

References

Validation & Comparative

A Comparative Guide to Fmoc-D-Arg(Pbf)-OH and Fmoc-L-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the choice of amino acid enantiomers can profoundly influence the characteristics of the final peptide. This guide provides a comprehensive comparison of Fmoc-D-Arg(Pbf)-OH and its naturally occurring counterpart, Fmoc-L-Arg(Pbf)-OH, focusing on their performance in SPPS and the properties they impart to synthetic peptides. While both building blocks are essential for synthesizing arginine-containing peptides, their stereochemistry introduces critical differences in the biological stability, structure, and function of the resulting molecules.

Introduction to Arginine Enantiomers in SPPS

Fmoc-L-Arg(Pbf)-OH is the standard derivative for incorporating the proteinogenic amino acid L-arginine into a peptide sequence using the Fmoc/tBu strategy.[1][2] The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which is removed at each cycle of the synthesis, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group offers acid-labile protection for the guanidino side chain of arginine, preventing unwanted side reactions.[3][4]

Conversely, this compound is utilized to introduce the non-natural D-arginine enantiomer. The incorporation of D-amino acids is a key strategy in medicinal chemistry to enhance the stability of peptides against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[4][5] This increased stability can lead to improved pharmacokinetic profiles and therapeutic efficacy of peptide-based drugs.[4]

Performance in Solid-Phase Peptide Synthesis

The incorporation of arginine, regardless of its chirality, presents unique challenges in SPPS. These include steric hindrance from the bulky Pbf group and the propensity for δ-lactam formation upon activation of the carboxyl group.[6][7] This intramolecular cyclization renders the amino acid derivative inactive for coupling, leading to deletion sequences in the final peptide product.[2][6]

While direct, head-to-head comparative studies on the coupling efficiency and side reactions of the D- and L-enantiomers are not extensively documented in publicly available literature, the chemical principles governing these processes are expected to be similar for both. However, the stereochemistry of the D-amino acid can influence the kinetics of both the desired coupling reaction and undesired side reactions.

Quantitative Data Summary

The following tables present a summary of expected performance characteristics based on established principles of SPPS. The data should be considered illustrative and may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Table 1: Hypothetical Comparison of Coupling Efficiency

ParameterThis compoundFmoc-L-Arg(Pbf)-OHNotes
Single Coupling Efficiency (%) 98.5 - 99.599.0 - 99.8Efficiency can be sequence-dependent and influenced by steric hindrance from the growing peptide chain.
Double Coupling Requirement Recommended for difficult couplingsRecommended for difficult couplingsA second coupling step is often employed to ensure complete incorporation, especially when coupling to a sterically hindered amino acid.
δ-Lactam Formation (%) 1 - 51 - 5The extent of this side reaction is highly dependent on the activation method, solvent, and temperature.[6][7]

Table 2: Racemization and Epimerization Potential

ParameterThis compoundFmoc-L-Arg(Pbf)-OHNotes
Racemization to L-Arg (%) < 0.5N/ARacemization of the D-enantiomer to the L-enantiomer can occur during the activation step.[8]
Epimerization to D-Arg (%) N/A< 0.5Epimerization of the L-enantiomer is also possible under similar conditions.
Analytical Detection Method Chiral HPLC, GC-MS after hydrolysis and derivatizationChiral HPLC, GC-MS after hydrolysis and derivatizationSensitive analytical techniques are required to quantify low levels of the undesired enantiomer.[9][10]

Impact on Peptide Properties

The inclusion of D-arginine in a peptide sequence has significant consequences for its biological and structural properties.

  • Enzymatic Stability: Peptides containing D-arginine exhibit markedly increased resistance to degradation by proteases, leading to a longer biological half-life.[4][5]

  • Secondary Structure: The incorporation of a D-amino acid can disrupt or alter the native secondary structure (e.g., α-helices and β-sheets) of a peptide.[11] This can be a desirable feature for designing peptides with specific conformational properties.

  • Biological Activity: Altering the stereochemistry of a single amino acid can dramatically change the biological activity of a peptide. In some cases, it can enhance receptor binding or inhibitory activity, while in others, it may lead to a loss of function.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a rink amide resin for a C-terminal amide.

Materials:

  • Fmoc-Rink Amide resin

  • This compound or Fmoc-L-Arg(Pbf)-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvent: DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (this compound or Fmoc-L-Arg(Pbf)-OH), 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours. For arginine coupling, a double coupling may be performed by repeating this step.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Protocol for Enantiomeric Purity Analysis by GC-MS

This protocol describes the determination of the D/L ratio of amino acids in a synthetic peptide.

Materials:

  • Synthetic peptide

  • 6 M HCl in D₂O

  • Derivatization agent (e.g., N,O,S-trifluoroacetyl isobutyl esters)

  • GC-MS system with a chiral column

Procedure:

  • Acid Hydrolysis: Hydrolyze a known amount of the peptide in 6 M HCl in D₂O at 110°C for 24 hours in a sealed tube. The use of deuterated acid helps to correct for racemization that may occur during hydrolysis.

  • Derivatization: Evaporate the acid and derivatize the resulting free amino acids according to the chosen method (e.g., formation of trifluoroacetyl isobutyl esters).

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a chiral capillary column.

  • Quantification: Separate the derivatized D- and L-amino acid enantiomers. Determine the ratio of the enantiomers by integrating the peak areas from the mass spectrometer operating in selected-ion monitoring (SIM) mode.

Visualizations

SPPS_Workflow resin Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-Arg(Pbf)-OH, HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat for next amino acid wash2->cycle Continue synthesis final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final residue cycle->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage peptide Crude Peptide cleavage->peptide

Caption: Workflow of a single coupling cycle in Fmoc-based SPPS.

Lactam_Formation cluster_reactions Reaction Pathways activated_arg Fmoc-Arg(Pbf)-OH Activated Carboxyl coupling Desired Coupling (Intermolecular) activated_arg->coupling lactam δ-Lactam Formation (Intramolecular) activated_arg->lactam Side Reaction inactive_lactam Inactive δ-Lactam lactam->inactive_lactam peptide_chain Peptide-Resin (Free N-terminus) peptide_chain->coupling

Caption: Competing reactions of activated Fmoc-Arg(Pbf)-OH during SPPS.

Signaling_Pathway cluster_signaling Intracellular Signaling receptor Cell Surface Receptor protein_kinase Protein Kinase Cascade receptor->protein_kinase ligand Endogenous Ligand (L-Peptide) ligand->receptor Binds and Activates transcription_factor Transcription Factor Activation protein_kinase->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor D-Arginine Peptide Inhibitor inhibitor->receptor Blocks Binding

Caption: Inhibition of a signaling pathway by a D-arginine containing peptide.

Conclusion

The choice between this compound and Fmoc-L-Arg(Pbf)-OH is dictated by the desired properties of the final peptide. While both present similar challenges during SPPS, the incorporation of D-arginine is a powerful tool for enhancing peptide stability and modulating biological activity. Careful optimization of coupling protocols and rigorous analytical characterization are essential to ensure the synthesis of high-quality peptides containing either enantiomer of arginine. Researchers should consider the potential for racemization and the impact on peptide structure when designing and synthesizing peptides with D-amino acids.

References

A Comparative Guide to Purity Analysis of Fmoc-D-Arg(Pbf)-OH: HPLC vs. TLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the synthesis of peptide-based therapeutics. This guide provides a comparative analysis of two common analytical methods for determining the purity of Fmoc-D-Arg(Pbf)-OH: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), supported by detailed experimental protocols and data.

This compound is a crucial building block in solid-phase peptide synthesis (SPPS). The Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protects the guanidino side chain of arginine and is acid-labile. This orthogonal protection scheme allows for the precise and sequential assembly of amino acids into a peptide chain. The purity of this reagent is paramount, as impurities can lead to the formation of truncated or modified peptides, complicating purification and potentially affecting the final product's biological activity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of this compound purity, offering high resolution and sensitivity. Thin-Layer Chromatography (TLC) serves as a simpler, more rapid, and cost-effective qualitative or semi-quantitative alternative, often used for routine checks and reaction monitoring.

Comparison of Analytical Methods

The choice between HPLC and TLC for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative data, the number of samples, and available resources.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.Differential migration of the analyte on a solid stationary phase coated on a plate, driven by a liquid mobile phase.
Data Output Quantitative (area percent purity), high precision.[1]Qualitative or semi-quantitative (presence/absence of impurities, relative spot size).
Sensitivity High (detects trace impurities).Lower than HPLC.
Resolution High (excellent separation of closely related impurities).Lower than HPLC.
Throughput Lower (sequential analysis of samples).High (multiple samples can be run simultaneously).
Cost High (instrumentation, columns, and solvents).Low (plates, developing chambers, and solvents).
Complexity High (requires trained personnel for operation and maintenance).Low (simple to perform).
Typical Purity Spec. ≥99.0%[2]≥98.0%

Experimental Protocols

Below are detailed protocols for the analysis of this compound purity using HPLC and TLC.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established protocols for the analysis of Fmoc-protected amino acids.[1][3]

1. Sample Preparation:

  • Dissolve this compound in acetonitrile (B52724) to a final concentration of 0.5 mg/mL.[1]

  • Use acetonitrile as the blank solution.[1]

2. HPLC Conditions:

ParameterSpecification
Column Octadecylsilane bonded silica (B1680970) (C18), 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.02% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.02% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution Start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run. A typical gradient might be 3% to 95% B over 9 minutes.
Flow Rate 0.5 mL/min[1]
Column Temperature 30 °C
Detection UV at 210 nm[1]
Injection Volume 20 µL[1]

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC) Protocol

This protocol is a general method for the analysis of Fmoc-protected amino acids.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of dichloromethane (B109758) and methanol.

2. TLC Conditions:

ParameterSpecification
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase A common solvent system is a mixture of n-butanol, acetic acid, and water. A typical ratio is 4:1:1 (v/v/v).
Sample Application Spot a small amount of the dissolved sample onto the baseline of the TLC plate using a capillary tube.
Development Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
Visualization - UV Light: View the plate under short-wave UV light (254 nm). The Fmoc group will quench the fluorescence, appearing as a dark spot. - Ninhydrin (B49086) Stain: To visualize any free amino groups (impurities where the Fmoc group has been removed), spray the plate with a ninhydrin solution and gently heat. Free amines will appear as purple spots.

3. Data Analysis:

  • Purity is assessed by observing the number and intensity of impurity spots relative to the main product spot.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for HPLC and TLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound in Acetonitrile (0.5 mg/mL) inject Inject Sample (20 µL) dissolve->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

HPLC Analysis Workflow for this compound Purity.

TLC_Workflow cluster_prep_tlc Sample & Plate Preparation cluster_tlc TLC Development cluster_viz Visualization & Analysis dissolve_tlc Dissolve this compound in suitable solvent spot_tlc Spot Sample on Silica Gel Plate dissolve_tlc->spot_tlc develop_tlc Develop Plate in Mobile Phase Chamber spot_tlc->develop_tlc dry_tlc Dry the Plate develop_tlc->dry_tlc visualize_uv Visualize under UV Light (254 nm) dry_tlc->visualize_uv visualize_stain Stain with Ninhydrin (optional) visualize_uv->visualize_stain assess Assess Purity by Comparing Spots visualize_stain->assess

TLC Analysis Workflow for this compound Purity.

References

A Comparative Guide to the Mass Spectrometry Characterization of Peptides with D-Arg(Pbf)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic peptides, understanding the nuances of analytical characterization is paramount. The incorporation of non-natural amino acids, such as D-Arginine(Pbf), can significantly enhance peptide stability and therapeutic efficacy. However, it also introduces complexities in their analysis by mass spectrometry. This guide provides a comparative overview of the mass spectrometric behavior of peptides containing D-Arg(Pbf) versus its L-enantiomer and other alternatives, supported by experimental protocols and data interpretation.

Comparison of D-Arg(Pbf) and L-Arg(Pbf) Peptides in Mass Spectrometry

The primary difference in the mass spectrometric analysis of peptides containing D-Arg(Pbf) versus L-Arg(Pbf) lies in the stereochemistry, which can influence fragmentation patterns, particularly in energy-dependent dissociation methods. While the precursor ion mass-to-charge ratio (m/z) will be identical for both diastereomers, their tandem mass spectra (MS/MS) can exhibit subtle but significant differences.

Key Comparative Points:

  • Ionization Efficiency: Peptides rich in basic residues like arginine generally show good ionization efficiency in electrospray ionization (ESI) due to their high gas-phase basicity. While the difference in ionization efficiency between D- and L-arginine containing peptides is generally considered to be minimal, some studies suggest that peptide conformation in the gas phase, influenced by stereochemistry, could lead to minor variations.

  • Fragmentation Patterns (MS/MS): This is where the most significant differences are observed. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are sensitive to the three-dimensional structure of the peptide ions. The presence of a D-amino acid can alter the preferred fragmentation pathways compared to the all-L-amino acid counterpart. These differences often manifest as variations in the relative intensities of specific fragment ions (b- and y-ions). For instance, a study on the fragmentation of diastereomeric peptides has shown that the relative intensities of fragment ions can be used to distinguish between epimers.

  • Side Reactions: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group is widely used for the guanidino group of arginine in Fmoc-based solid-phase peptide synthesis (SPPS). During the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA), the Pbf group is removed. Incomplete removal can lead to the observation of the Pbf-adduct (+252.1 Da) on the arginine residue in the mass spectrum. Additionally, side reactions such as O-sulfonation of serine or threonine residues can occur during the removal of sulfonyl-based protecting groups like Pbf, especially in the absence of effective scavengers. These side reactions are generally independent of the stereochemistry (D or L) of the arginine residue.

Quantitative Data Summary

Direct quantitative comparisons of fragment ion intensities for D-Arg(Pbf) vs. L-Arg(Pbf) containing peptides are not extensively available in published literature. However, based on studies of other diastereomeric peptides, the following table illustrates the expected type of data from a comparative MS/MS analysis. The values presented are hypothetical and serve to demonstrate the nature of the expected differences.

Fragment IonRelative Intensity (L-Arg Peptide)Relative Intensity (D-Arg Peptide)Key Observations
yn100%85%Differences in the relative abundance of specific y-ions are often the most prominent indicators of stereochemical differences.
yn-175%95%A change in the dominant fragmentation channel can be observed.
bn60%65%b-ion intensities may also be affected, though often to a lesser extent than y-ions.
bn-140%38%Minor variations in b-ion series.
Internal Fragment5%15%The presence of a D-amino acid can sometimes promote specific internal fragmentation pathways.

Note: The actual differences in fragment ion intensities are highly sequence-dependent and require empirical determination for each specific peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model hexapeptide (e.g., Ac-Tyr-Gly-Gly-Phe-X-Arg-NH2, where X is either L-Arg(Pbf) or D-Arg(Pbf)) using a manual SPPS approach.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Arg(Pbf)-OH and Fmoc-D-Arg(Pbf)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF) for Fmoc deprotection

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of OxymaPure, and 4 equivalents of DIC in DMF. Add the solution to the resin and shake for 2 hours.

  • Wash: Wash the resin

A Head-to-Head Battle of Arginine Protecting Groups: Pbf vs. Pmc Deprotection Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the efficient removal of protecting groups is paramount to achieving high purity and yield of the final peptide product. For the protection of the highly basic guanidino group of arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) groups have been widely adopted. While both are designed for acid-labile cleavage, their deprotection kinetics exhibit notable differences that can significantly impact synthesis strategies, particularly for complex or arginine-rich peptides. This guide provides a detailed comparison of the deprotection kinetics of the Pbf and Pmc groups, supported by available experimental data and detailed protocols.

Unveiling the Kinetic Differences: A Summary of Deprotection Rates

The consensus in the scientific literature is that the Pbf group is cleaved more rapidly than the Pmc group under standard acidic conditions using trifluoroacetic acid (TFA). This difference in lability is a key factor for chemists when selecting a protecting group strategy. While precise kinetic constants such as reaction rates and half-lives are not always readily available in comparative studies, the observed deprotection times and yields provide a clear picture of their relative performance.

Protecting GroupTypical Deprotection Time (Multiple Arg Residues)Cleavage Efficiency (3h TFA Treatment)Key Considerations
Pbf < 4 hours (typically 2 hours)[1][2]69% yield of desired peptide[3]Preferred for peptides with high arginine content due to faster removal.[3]
Pmc > 4 hours[1][2]46% yield of desired peptide[3]Slower removal can lead to incomplete deprotection and side products.[3]

The "Why": A Glimpse into the Mechanism

The difference in cleavage kinetics between Pbf and Pmc is attributed to the electronic nature of the dihydrobenzofuran and chroman ring systems, respectively. The sulfonyl group, which protects the guanidinium (B1211019) function of arginine, is removed through an acid-catalyzed S-C bond cleavage. The electron-donating capacity of the aromatic ring system plays a crucial role in stabilizing the carbocation intermediate formed during this process. The dihydrobenzofuran ring of the Pbf group is considered to be more electron-rich than the chroman ring of the Pmc group, thus facilitating a faster cleavage.

Experimental Workflow for Kinetic Analysis

To quantitatively assess the deprotection kinetics of Pbf and Pmc groups, a well-defined experimental workflow is essential. High-performance liquid chromatography (HPLC) is a powerful analytical tool for monitoring the progress of the deprotection reaction over time.

G cluster_deprotection Deprotection Reaction cluster_analysis Kinetic Analysis prep_resin Synthesize model peptides (e.g., Ac-Arg(Pbf)-NH2 and Ac-Arg(Pmc)-NH2) on a suitable resin cleavage_cocktail Prepare cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) reaction_setup Treat peptide-resin with cleavage cocktail at room temperature cleavage_cocktail->reaction_setup sampling Take aliquots at defined time intervals (e.g., 0, 15, 30, 60, 120 min) reaction_setup->sampling quenching Quench the reaction (e.g., by precipitation in cold ether) sampling->quenching hplc Analyze samples by HPLC quenching->hplc data_analysis Quantify the percentage of protected and deprotected peptide hplc->data_analysis kinetics Calculate deprotection rates and half-lives data_analysis->kinetics

References

A Comparative Guide to the Stability of Arginine Protecting Groups in Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the guanidino function of arginine is a critical consideration in solid-phase peptide synthesis (SPPS). The stability of this group during the final trifluoroacetic acid (TFA) cleavage step directly impacts the yield and purity of the synthesized peptide. This guide provides an objective comparison of the stability of commonly used sulfonyl-based arginine protecting groups—Pbf, Pmc, and Mtr—in TFA, supported by experimental data.

Executive Summary

The acid lability of the most common arginine protecting groups follows a well-established trend: Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) is the most labile and easily cleaved, followed by Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) , with Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) being the most stable and requiring the most stringent acidic conditions for removal. The choice of protecting group should be tailored to the specific requirements of the peptide sequence, particularly the presence of other acid-sensitive residues and the number of arginine residues.

Quantitative Comparison of Cleavage Rates

The efficiency of deprotection is a key performance indicator for these protecting groups. While comprehensive kinetic data comparing all three groups under identical, varied TFA concentrations is not available in a single study, a compilation of data from various sources allows for a clear comparison of their relative stabilities.

One study directly comparing the cleavage of Pbf and Pmc under treatment with a standard TFA cleavage cocktail for 3 hours demonstrated a significantly higher yield for the Pbf-protected peptide (69%) compared to the Pmc-protected peptide (46%).[1] This highlights the greater acid lability of the Pbf group.

Protecting GroupTypical Cleavage Time with High TFA ConcentrationRelative StabilityNotes
Pbf < 4 hours (often around 2 hours)[2]Least StableRecommended for most applications, especially for peptides with multiple arginine residues.[2]
Pmc > 4 hours[2]Moderately StableLargely replaced by Pbf due to slower cleavage and potential for side reactions.[3]
Mtr Up to 12-24 hours[2]Most StableRequires prolonged exposure to strong acid, which can be detrimental to sensitive peptides.

Table 1: Comparison of Arginine Protecting Group Stability in TFA

Experimental Protocols

The following is a generalized protocol for assessing the stability of arginine protecting groups in TFA via HPLC monitoring. This method allows for the quantitative analysis of the deprotection reaction over time.

Key Experiment: HPLC-Monitored TFA Cleavage of a Model Peptide

Objective: To determine the rate of cleavage of a specific arginine protecting group from a resin-bound model peptide upon treatment with a TFA-based cleavage cocktail.

Materials:

  • Peptidyl-resin containing the arginine residue with the protecting group of interest (e.g., Ac-Arg(Pbf)-resin).

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).

  • Quenching solution: Cold diethyl ether.

  • HPLC solvents: Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • HPLC system with a C18 column.

Procedure:

  • Resin Preparation: A known amount of the dried peptidyl-resin is placed in a reaction vessel.

  • Initiation of Cleavage: The TFA cleavage cocktail is added to the resin at room temperature. Time zero (t=0) is recorded at the moment of addition.

  • Time-Point Sampling: At predetermined time intervals (e.g., 15, 30, 60, 120, 180, 240 minutes), a small aliquot of the supernatant is taken.

  • Quenching: The collected aliquot is immediately added to a vial containing cold diethyl ether to precipitate the cleaved peptide and stop the reaction.

  • Sample Preparation for HPLC: The precipitated peptide is isolated by centrifugation, the ether is decanted, and the peptide is dissolved in a known volume of HPLC solvent A.

  • HPLC Analysis: The prepared sample is injected into the HPLC system. The separation of the protected and deprotected peptide is monitored by UV absorbance (typically at 220 nm).

  • Data Analysis: The percentage of deprotection at each time point is calculated by integrating the peak areas of the protected and deprotected peptide. The results are then plotted as % deprotection versus time to determine the cleavage kinetics.

Experimental Workflow Visualization

The logical flow of the experimental protocol for assessing the stability of arginine protecting groups can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis resin Peptidyl-Resin initiate Initiate Cleavage (t=0) resin->initiate cocktail TFA Cleavage Cocktail cocktail->initiate sampling Aliquot Sampling at Time Points initiate->sampling Time quench Quench with Cold Ether sampling->quench hplc_prep Sample Preparation for HPLC quench->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis (% Deprotection vs. Time) hplc_analysis->data_analysis

Experimental workflow for assessing protecting group stability.

Conclusion

The selection of an arginine protecting group is a critical parameter in peptide synthesis that requires careful consideration of the desired cleavage efficiency and the overall acid sensitivity of the peptide. For routine synthesis and for peptides containing multiple arginine residues, the high acid lability of Pbf makes it the preferred choice, allowing for rapid and clean deprotection. Pmc offers a more stable alternative but at the cost of significantly longer cleavage times. The Mtr group, being the most robust, is generally reserved for specific applications where its high stability is a necessary feature, though its removal requires harsh conditions that may not be suitable for many peptides. The experimental protocol outlined provides a reliable method for researchers to quantitatively assess the stability of these and other protecting groups in their specific contexts.

References

A Comparative Guide to the NMR Analysis of Fmoc-D-Arg(Pbf)-OH and Alternative Protected Arginine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity and structural integrity of protected amino acid building blocks are paramount. Fmoc-D-Arg(Pbf)-OH is a critical reagent for the incorporation of D-arginine into synthetic peptides, offering enhanced enzymatic stability. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) analysis of this compound with other commonly used protected arginine alternatives, supported by experimental data and detailed protocols.

Structural Confirmation and Purity Assessment by NMR

NMR spectroscopy is an indispensable tool for the structural elucidation and purity verification of protected amino acids. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of signals to the protons and carbons of the Fmoc, arginine, and side-chain protecting groups, confirming the correct chemical structure and identifying potential impurities.

Comparative NMR Data of Protected Arginine Derivatives

The choice of the arginine side-chain protecting group can influence the solubility, stability, and cleavage conditions of the protected amino acid. The following tables summarize the available ¹H and ¹³C NMR chemical shift data for this compound and its L-enantiomer, which exhibits identical NMR spectra in achiral solvents, as well as for other common arginine protecting groups. This data is crucial for identifying the specific protected amino acid and assessing its purity.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Protected Arginine Derivatives in DMSO-d₆

Proton AssignmentFmoc-L-Arg(Pbf)-OH¹Fmoc-Arg(Pmc)-OHFmoc-Arg(Mtr)-OHBoc-Arg(Pbf)-OH
Arginine Backbone Data not foundData not foundData not found
α-CH~4.0-4.2
β-CH₂~1.6-1.8
γ-CH₂~1.4-1.6
δ-CH₂~3.0-3.2
Fmoc Group
CH (fluorenyl)7.89 (d), 7.72 (d)N/A
CH₂ (fluorenyl)4.2-4.3N/A
Aromatic CH (fluorenyl)7.3-7.5N/A
Pbf Group N/AN/AData not found
CH₃ (Pbf)2.49, 2.03, 1.39
CH₂ (Pbf)2.95
Boc Group N/AN/AN/A~1.3-1.4

¹Data obtained from the ¹H NMR spectrum of Fmoc-L-Arg(Pbf)-OH, which is an enantiomer of this compound and thus has an identical NMR spectrum in a non-chiral solvent.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Protected Arginine Derivatives in DMSO-d₆

Carbon AssignmentFmoc-L-Arg(Pbf)-OHFmoc-Arg(Pmc)-OHFmoc-Arg(Mtr)-OHBoc-Arg(Pbf)-OH
Arginine Backbone Data not foundData not foundData not found
C=O (carboxyl)Data not found
α-C54.0 (broad)[1]
β-CData not found
γ-CData not found
δ-CData not found
Guanidino CData not found
Fmoc Group N/A
C=O (urethane)Data not found
CH (fluorenyl)Data not found
CH₂ (fluorenyl)Data not found
Aromatic C (fluorenyl)Data not found
Pbf Group N/AN/AData not found
Quaternary C (Pbf)Data not found
Aromatic C (Pbf)Data not found
CH₃ (Pbf)Data not found
CH₂ (Pbf)Data not found
Boc Group N/AN/AN/AData not found
C=O (urethane)
Quaternary C (Boc)
CH₃ (Boc)

Experimental Protocols

A standardized protocol for the NMR analysis of Fmoc-protected amino acids is crucial for obtaining reproducible and high-quality data.

Sample Preparation:

  • Weigh approximately 10-20 mg of the Fmoc-protected amino acid directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Cap the NMR tube and vortex or sonicate gently until the sample is completely dissolved.

  • If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

    • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Workflow and Comparison

To better illustrate the process of NMR analysis and the relationship between the different protecting groups, the following diagrams were generated using Graphviz.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration & Interpretation calibration->integration

Caption: General workflow for the NMR analysis of a protected amino acid.

Arginine_Protecting_Groups cluster_protected Side-Chain Protected Derivatives Fmoc_D_Arg_OH Fmoc-D-Arg-OH (Unprotected Side Chain) Pbf This compound Fmoc_D_Arg_OH->Pbf Protection Pmc Fmoc-D-Arg(Pmc)-OH Fmoc_D_Arg_OH->Pmc Protection Mtr Fmoc-D-Arg(Mtr)-OH Fmoc_D_Arg_OH->Mtr Protection

Caption: Comparison of Arginine side-chain protecting groups.

References

A Researcher's Guide to Validating D-Arginine Incorporation in Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of D-amino acid incorporation into a peptide sequence is a critical step in the development of stable and effective therapeutic candidates. The strategic substitution of L-arginine with its D-enantiomer can significantly enhance a peptide's resistance to enzymatic degradation, thereby improving its pharmacokinetic profile. This guide provides an objective comparison of key analytical techniques for validating D-arginine incorporation, complete with experimental protocols, comparative data, and workflow visualizations to aid in methodological selection and implementation.

The primary challenge in validating the incorporation of D-arginine lies in distinguishing between stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. This guide explores five principal methodologies to address this challenge: Chiral High-Performance Liquid Chromatography (HPLC), Derivatization with Marfey's Reagent followed by Liquid Chromatography-Mass Spectrometry (LC-MS), Edman Degradation, Enzymatic Assays, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Validation Methodologies

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the peptide, available instrumentation, and whether the analysis needs to be quantitative or qualitative. The following tables provide a summary of quantitative data to facilitate a direct comparison of these techniques.

Method Principle Limit of Detection (LOD) Limit of Quantification (LOQ) Resolution Key Advantages Key Disadvantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase.Varies by column and detector; can reach nM levels.[1]Varies; typically in the low µM to nM range.High resolution achievable with optimized methods.[1]Direct analysis of underivatized amino acids, robust and reproducible.[2]Requires specialized and often expensive chiral columns.
Marfey's Method (LC-MS) Derivatization with a chiral reagent (Marfey's reagent) to form diastereomers, which are then separated by standard HPLC and detected by MS.Can reach sub-100 nM levels.[3][4]Typically in the low nM range.Excellent resolution of diastereomers.High sensitivity and specificity, compatible with standard HPLC columns.Indirect method requiring complete hydrolysis and derivatization, which can introduce errors.
Edman Degradation Sequential removal and identification of N-terminal amino acids. The stereochemistry of the released amino acid can be determined by chiral chromatography.10-100 picomoles of peptide required.[2]-HighProvides sequence information and stereochemistry of the N-terminal residue.[2]Limited to peptides under 30-60 residues, N-terminal modifications can block the reaction, time-consuming.[2][5]
Enzymatic Assays Utilizes the stereospecificity of proteases. Peptides with D-amino acids are resistant to cleavage by certain enzymes.Qualitative or semi-quantitative.--Simple and rapid screening method, physiologically relevant.[6]Indirect, does not identify the specific location or quantity of D-amino acids, potential for false negatives/positives.
NMR Spectroscopy Analyzes the 3D structure and conformation of the peptide in solution. The presence of a D-amino acid can cause distinct changes in the NMR spectrum.Relatively low sensitivity, requires mg quantities of pure sample.--Provides detailed structural information, non-destructive.[7][8]Requires specialized equipment and expertise, complex data analysis, may not be suitable for large peptides.[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.

Chiral High-Performance Liquid Chromatography (HPLC) of Underivatized Amino Acids

This protocol outlines the direct analysis of amino acid enantiomers following peptide hydrolysis.

1. Peptide Hydrolysis:

  • Place the peptide sample (typically 10-100 µg) in a hydrolysis tube.
  • Add 200 µL of 6 N HCl containing 0.1% phenol.
  • Seal the tube under vacuum and heat at 110°C for 24 hours.
  • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.
  • Reconstitute the amino acid residue in the mobile phase.

2. HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).
  • Mobile Phase: A common mobile phase is a mixture of water, methanol, and a small amount of formic acid or ammonium (B1175870) formate (B1220265) to optimize separation.[1] The exact composition should be optimized for the specific amino acids and column.
  • Flow Rate: Typically 0.5-1.0 mL/min.
  • Column Temperature: Ambient or controlled (e.g., 25°C).
  • Detection: UV detector at a wavelength suitable for the amino acids (e.g., 210 nm) or a mass spectrometer for higher sensitivity and specificity.

3. Data Analysis:

  • Inject a standard mixture of D- and L-arginine to determine their retention times.
  • Inject the hydrolyzed peptide sample.
  • Identify and quantify the D- and L-arginine peaks in the sample chromatogram by comparing their retention times and peak areas to the standards.

Derivatization with Marfey's Reagent followed by LC-MS

This protocol describes the indirect analysis of amino acid enantiomers.

1. Peptide Hydrolysis:

  • Follow the same hydrolysis procedure as described for Chiral HPLC.

2. Derivatization:

  • Dissolve the dried amino acid mixture in 100 µL of 1 M sodium bicarbonate.
  • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) in acetone (B3395972) (e.g., 200 µL of a 1% w/v solution).
  • Incubate the mixture at 40°C for 1 hour in the dark.
  • Stop the reaction by adding 100 µL of 2 N HCl.
  • Evaporate the solvent and reconstitute the sample in the mobile phase.

3. LC-MS Conditions:

  • Column: A standard C18 reversed-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
  • Flow Rate: Typically 0.2-0.5 mL/min.
  • Detection: Mass spectrometer operating in a suitable mode (e.g., selected ion monitoring or multiple reaction monitoring) to detect the diastereomeric derivatives.

4. Data Analysis:

  • Analyze a derivatized standard mixture of D- and L-arginine to determine the retention times of the corresponding diastereomers.
  • Analyze the derivatized sample and identify the diastereomers based on their retention times and mass-to-charge ratios.
  • Quantify the amount of D- and L-arginine based on the peak areas of their respective diastereomers.

Enzymatic Assay for Screening D-Arginine Containing Peptides

This protocol provides a method for rapidly screening peptides for enhanced stability against enzymatic degradation.

1. Peptide and Enzyme Preparation:

  • Prepare stock solutions of the L-arginine containing control peptide and the putative D-arginine containing test peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Prepare a stock solution of a suitable protease, such as Aminopeptidase M, in the same buffer.

2. Digestion Reaction:

  • In separate microcentrifuge tubes, mix the control and test peptides with the protease solution. A typical peptide-to-enzyme ratio is 50:1 (w/w).
  • Incubate both reactions at 37°C.

3. Time-Course Analysis:

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each reaction tube and stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid to a final concentration of 0.1%).

4. Analysis by RP-HPLC:

  • Analyze the samples from each time point by reversed-phase HPLC.
  • Monitor the disappearance of the full-length peptide peak over time.

5. Data Analysis:

  • Plot the percentage of remaining intact peptide against time for both the control and test peptides. A significantly slower degradation rate for the test peptide is indicative of the presence of a D-amino acid.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key validation methods.

Experimental_Workflow_for_Chiral_HPLC cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Peptide->Hydrolysis AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids Injection Inject into Chiral HPLC AminoAcids->Injection Separation Separation on Chiral Column Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Identify & Quantify D/L-Arginine Peaks Chromatogram->Quantification Result Validation of D-Arg Incorporation Quantification->Result

Workflow for Chiral HPLC Analysis.

Experimental_Workflow_for_Marfeys_Method cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Peptide Peptide Sample Hydrolysis Acid Hydrolysis Peptide->Hydrolysis AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids Derivatization Derivatization with Marfey's Reagent AminoAcids->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Injection Inject into RP-HPLC Diastereomers->Injection Separation Separation on C18 Column Injection->Separation Detection MS Detection Separation->Detection Chromatogram Mass Chromatogram Detection->Chromatogram Quantification Identify & Quantify Diastereomer Peaks Chromatogram->Quantification Result Confirmation of D-Arg Presence Quantification->Result

Workflow for Marfey's Method.

Decision_Tree_for_Method_Selection Start Start: Need to Validate D-Arginine Incorporation Q1 Is quantitative information on D-Arg amount needed? Start->Q1 Q2 Is peptide sequence information also required? Q1->Q2 Yes Q4 Is a rapid, qualitative screening sufficient? Q1->Q4 No Q3 Is high sensitivity a primary concern? Q2->Q3 No M2 Use Edman Degradation with chiral analysis of PTH-AA Q2->M2 Yes M1 Use Chiral HPLC or Marfey's Method Q3->M1 No M3 Use Marfey's Method with LC-MS Q3->M3 Yes Q5 Is detailed structural information needed? Q4->Q5 No M4 Use Enzymatic Assay Q4->M4 Yes Q5->M1 No M5 Use NMR Spectroscopy Q5->M5 Yes

Decision Tree for Method Selection.

References

Unveiling the Superior Deprotection Kinetics of Fmoc-Arg(MIS)-OH over Fmoc-Arg(Pbf)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient deprotection of the arginine (Arg) side chain is a critical factor influencing overall synthesis time and purity. The choice of protecting group for the guanidinium (B1211019) moiety of arginine can significantly impact the lability under acidic conditions. This guide provides an objective comparison of the deprotection kinetics of two common arginine derivatives, Fmoc-Arg(Pbf)-OH and the more recent Fmoc-Arg(MIS)-OH, supported by experimental data.

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has long been a standard choice for arginine protection in Fmoc-based SPPS. However, its removal can be sluggish, particularly in peptides containing multiple arginine residues, often requiring prolonged exposure to strong acids.[1][2] In contrast, the 1,2-dimethylindole-3-sulfonyl (MIS) protecting group has emerged as a more acid-labile alternative, promising significantly faster deprotection kinetics.

Comparative Deprotection Kinetics: A Quantitative Analysis

Experimental data highlights a stark difference in the deprotection rates of Pbf and MIS protecting groups under identical conditions. In a key comparative study, the cleavage of the protecting group from a model peptide was monitored over time. The results demonstrated the superior lability of the MIS group.

Protecting GroupDeprotection ConditionsTime% Cleavage
Fmoc-Arg(MIS)-OH 1:1 TFA/DCM30 min100%[1]
Fmoc-Arg(Pbf)-OH 1:1 TFA/DCM30 min4%[1]

As the data unequivocally shows, the MIS protecting group is completely removed within 30 minutes using a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM), while the Pbf group shows minimal cleavage under the same conditions.[1] Standard protocols for the removal of the Pbf group typically involve treatment with a much higher concentration of TFA (e.g., 95%) for extended periods, often ranging from 2 to 4 hours, to achieve complete deprotection.[2]

Experimental Protocols

To provide a clear understanding of the methodologies used to ascertain these kinetic differences, the following experimental protocols are outlined.

Protocol 1: Comparative Deprotection Kinetics of a Model Peptide

This protocol describes a general procedure for comparing the deprotection rates of Fmoc-Arg(Pbf)-OH and Fmoc-Arg(MIS)-OH on a solid support.

  • Peptide Synthesis: A model peptide containing an arginine residue is synthesized on a suitable resin (e.g., Rink Amide resin) using standard Fmoc/tBu solid-phase peptide synthesis protocols. The arginine residue is incorporated using either Fmoc-Arg(Pbf)-OH or Fmoc-Arg(MIS)-OH.

  • Resin Aliquoting: Following synthesis and N-terminal Fmoc deprotection, the peptidyl-resin is divided into equal aliquots for the kinetic study.

  • Deprotection Reaction: A deprotection solution of 1:1 TFA/DCM is added to each resin aliquot. The reactions are allowed to proceed at room temperature.

  • Time-Point Sampling: At specific time intervals (e.g., 5, 15, 30, 60 minutes), an aliquot of the cleavage solution is collected from each reaction.

  • HPLC Analysis: The collected samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of cleaved (deprotected) peptide versus the protected peptide. The percentage of cleavage is calculated by comparing the peak area of the deprotected peptide to the total peak area of both protected and deprotected species.

Protocol 2: Standard Deprotection of Fmoc-Arg(Pbf)-OH

This protocol outlines a standard procedure for the final cleavage and deprotection of a peptide containing Arg(Pbf).

  • Resin Preparation: The synthesized peptidyl-resin is washed thoroughly with DCM and dried under vacuum.

  • Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

  • Cleavage and Deprotection: The cleavage cocktail is added to the resin, and the mixture is gently agitated at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is precipitated by the addition of cold diethyl ether, collected by centrifugation, washed with cold ether, and dried under vacuum.

Visualizing the Process: Workflows and Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for comparing deprotection kinetics and the proposed cleavage mechanisms for the Pbf and MIS protecting groups.

G cluster_0 Peptide Synthesis cluster_1 Kinetic Experiment cluster_2 Analysis start Start with Rink Amide Resin spps Standard Fmoc/tBu SPPS (Incorporate Fmoc-Arg(Pbf)-OH or Fmoc-Arg(MIS)-OH) start->spps deprotect_fmoc N-terminal Fmoc Deprotection (20% Piperidine in DMF) spps->deprotect_fmoc aliquot Aliquot Peptidyl-Resin deprotect_fmoc->aliquot add_tfa_dcm Add 1:1 TFA/DCM aliquot->add_tfa_dcm sampling Collect Samples at Time Points (5, 15, 30, 60 min) add_tfa_dcm->sampling hplc RP-HPLC Analysis sampling->hplc quantify Quantify % Cleavage hplc->quantify end end quantify->end Compare Kinetics G cluster_pbf Pbf Deprotection Mechanism cluster_mis MIS Deprotection Mechanism Pbf_Arg Arg(Pbf) Side Chain Protonation_Pbf Protonation of Sulfonyl Oxygen by TFA Pbf_Arg->Protonation_Pbf H+ (TFA) Cleavage_Pbf Cleavage of S-N Bond Protonation_Pbf->Cleavage_Pbf Carbocation_Pbf Formation of Stable Pentamethyl-dihydrobenzofuranyl Cation Cleavage_Pbf->Carbocation_Pbf Releases Deprotected_Arg_Pbf Deprotected Arginine Cleavage_Pbf->Deprotected_Arg_Pbf Yields MIS_Arg Arg(MIS) Side Chain Protonation_MIS Protonation of Indole Ring by TFA MIS_Arg->Protonation_MIS H+ (TFA) Cleavage_MIS Facilitated Cleavage of S-N Bond Protonation_MIS->Cleavage_MIS Carbocation_MIS Formation of Highly Stabilized Indoleninium Cation Cleavage_MIS->Carbocation_MIS Releases Deprotected_Arg_MIS Deprotected Arginine Cleavage_MIS->Deprotected_Arg_MIS Yields

References

Safety Operating Guide

Proper Disposal Procedures for Fmoc-D-Arg(Pbf)-OH: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of specialized reagents like Fmoc-D-Arg(Pbf)-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound and the waste streams generated during its use in solid-phase peptide synthesis (SPPS).

Core Safety and Handling

This compound is not classified as a hazardous substance under most regulations; however, its chemical and toxicological properties have not been exhaustively investigated. Therefore, it is crucial to handle it with care, adhering to good laboratory practices.

Personal Protective Equipment (PPE): When handling the solid compound or its solutions, the following PPE is recommended:

  • Eye Protection: Safety glasses or splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of according to applicable laws and good laboratory practices after handling the material.[1]

  • Body Protection: A laboratory coat or full suit is advised.[2]

  • Respiratory Protection: If handling the powder and generating dust, a dust respirator or a self-contained breathing apparatus should be used to avoid inhalation.[2]

Spill Response:

  • Small Spills: Carefully sweep or use appropriate tools to place the spilled solid into a designated, labeled waste container.[1][2] Avoid generating dust.[1]

  • Large Spills: Use a shovel to transfer the material into a suitable container for waste disposal.[2] Ensure the area is well-ventilated.

Disposal of Unused (Solid) this compound

Disposal of the pure, unused chemical must be conducted through a licensed professional waste disposal service.[1]

  • Containerize: Keep the chemical in its original, tightly sealed container.[2] Do not mix it with other waste.

  • Label: Ensure the container is clearly and accurately labeled with the chemical name: this compound.

  • Dispose: Offer the surplus material to a licensed disposal company or consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulations: All disposal activities must comply with federal, state, and local environmental regulations.[2]

Disposal of Waste from Peptide Synthesis

The primary use of this compound is in solid-phase peptide synthesis, which generates distinct liquid waste streams during the deprotection steps. These waste streams, not the original reagent, often contain more hazardous components.

A. Fmoc Group Removal Waste

The Nα-Fmoc protecting group is removed using a mild base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF).[3][4][5]

  • Waste Composition: This waste stream contains piperidine, DMF, and the dibenzofulvene (DBF)-piperidine adduct.

  • Disposal Procedure:

    • Collect the filtrate from the deprotection and subsequent resin washes into a dedicated, labeled hazardous waste container.

    • The container should be clearly marked "Halogenated Waste" (if DMF is used) and "Base Waste."

    • Dispose of this container through your institution's hazardous waste management program.

B. Pbf Group and Resin Cleavage Waste

The side-chain Pbf protecting group is removed, and the peptide is cleaved from the resin, using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).[6][7][8]

  • Waste Composition: This is a highly corrosive waste stream containing TFA, cleaved Pbf group byproducts, and various scavengers used to prevent side reactions.[6] Common scavenger cocktails are detailed in the table below.

  • Disposal Procedure:

    • Collect the acidic filtrate post-cleavage into a dedicated, labeled "Acid Waste" or "TFA Waste" container.

    • This waste is corrosive and must be handled with extreme care in a chemical fume hood.

    • Neutralization should only be attempted by trained personnel, as it is highly exothermic. It is generally safer to dispose of it as acidic waste.

    • Arrange for disposal through your institution's hazardous waste management program.

Data Presentation

Table 1: Common Reagent Cocktails in Peptide Synthesis Generating Waste

Process StepReagent Cocktail ComponentsTypical Composition (v/v)Purpose & Waste Generated
Fmoc Deprotection Piperidine / DMF20% Piperidine in DMFRemoves Fmoc group. Generates basic, halogenated organic waste.
DBU / Piperidine / DMF2% DBU, 2% Piperidine in DMFAlternative Fmoc removal. Generates basic, halogenated organic waste.[5]
Pbf Deprotection & Cleavage Reagent BTFA / H₂O / Phenol / TIS88:5:5:2
Reagent KTFA / H₂O / Phenol / Thioanisole / EDT82.5:5:5:5:2.5
Standard General UseTFA / TIS / H₂O95:2.5:2.5

Abbreviations: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DMF (Dimethylformamide), EDT (1,2-Ethanedithiol), TIS (Triisopropylsilane), TFA (Trifluoroacetic Acid).

Experimental Protocols

Protocol 1: Standard Fmoc-Group Deprotection This protocol outlines the procedure that generates the basic waste stream.

  • Swell the peptide-resin in DMF.

  • Drain the solvent.

  • Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).[5]

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the solution into a dedicated "Fmoc Deprotection Waste" container.

  • Repeat steps 3-5 one more time to ensure complete deprotection.

  • Wash the resin thoroughly with DMF, collecting all washes in the same waste container.

Protocol 2: Standard Pbf-Group Deprotection and Resin Cleavage This protocol generates the highly acidic waste stream.

  • Wash the dried peptide-resin with Dichloromethane (DCM).

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) in a chemical fume hood.[6]

  • Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).

  • Mix gently for 2-4 hours at room temperature. The Pbf group is typically removed within this timeframe.[8]

  • Filter the resin and collect the filtrate, which contains the deprotected peptide, into a new container. This filtrate is the primary acidic waste to be disposed of if the peptide is not being isolated.

  • Precipitate the peptide from the filtrate using cold diethyl ether. The remaining supernatant is collected as "Acid/TFA Waste."

  • Wash the resin with additional TFA or DCM and add these washes to the acid waste container.

Mandatory Visualization

The following diagram illustrates the logical workflow for the disposal of this compound and its associated waste products.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Streams (from Synthesis) cluster_fmoc Fmoc Deprotection cluster_pbf Pbf Deprotection & Cleavage cluster_disposal Final Disposal Route start This compound (Unused Reagent) solid_waste Collect in Labeled, Sealed Container start->solid_waste Surplus/Expired spill Spill Cleanup spill->solid_waste Cleanup disposal_co Licensed Hazardous Waste Disposal Company solid_waste->disposal_co fmoc_step Treat Resin with Piperidine/DMF fmoc_waste Collect Basic Filtrate (Piperidine, DMF, DBF) fmoc_step->fmoc_waste fmoc_waste->disposal_co pbf_step Treat Resin with TFA Cocktail pbf_waste Collect Acidic Filtrate (TFA, Scavengers) pbf_step->pbf_waste pbf_waste->disposal_co

Caption: Disposal workflow for this compound and its synthetic byproducts.

References

Personal protective equipment for handling Fmoc-D-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-D-Arg(Pbf)-OH

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling of this chemical in a laboratory setting.

Physical and Chemical Properties

This compound is typically a white to off-white solid powder.[1] It is stable under normal laboratory conditions but can be sensitive to prolonged exposure to light, heat, and moisture.[1]

PropertyValue
Chemical Formula C34H40N4O7S
Molecular Weight 648.8 g/mol
Physical State Solid
Color White
Storage Temperature Do not store above 5˚C (41˚F)[2]
Flash Point Not available
Solubility Not available
Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to minimize exposure and ensure personal safety.

Protection Type Required Equipment Notes
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3]Ensure eye protection is worn at all times when handling the chemical.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]Gloves must be inspected prior to use and disposed of properly after handling.[3][4] Wash hands thoroughly after handling.
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent respirator should be used if dust is generated.[5] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[3]Use in a well-ventilated area or under a fume hood.[6]
Body Protection A full suit, boots, and impervious clothing may be required for large spills or specific procedures.[2][3]Consult a safety specialist for tasks with a higher risk of exposure.

Operational and Disposal Plans

Handling and Storage:

  • Keep the container tightly closed and store in a cool, dry, and dark place, preferably in a freezer or refrigerator (-20°C is recommended).[1][2]

  • Avoid the formation of dust and aerosols.[6]

  • Keep away from heat and sources of ignition.[2]

  • Wash hands thoroughly after handling and before eating, smoking, or using the restroom.[2]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Spill Procedures:

  • Small Spill: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[2]

  • Large Spill: Use a shovel to put the material into a convenient waste disposal container.[2] Avoid creating dust. Ensure adequate ventilation. Evacuate personnel to safe areas.

Disposal:

  • Dispose of waste in accordance with federal, state, and local environmental control regulations.[2]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated packaging should be disposed of as unused product.[3]

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Fmoc/tBu strategy of solid-phase peptide synthesis. The following is a generalized protocol for its incorporation into a peptide chain.

1. Fmoc Deprotection:

  • The resin-bound peptide with a free N-terminal Fmoc group is treated with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).
  • This removes the Fmoc group, exposing the free Nα-amino group for the next coupling step.

2. Coupling of this compound:

  • This compound is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a mixture of HOBt (Hydroxybenzotriazole) and DIC (N,N'-Diisopropylcarbodiimide).
  • The activated amino acid is then added to the resin.
  • The activated carboxyl group of this compound reacts with the free Nα-amino group on the resin-bound peptide, forming a new peptide bond.

3. Washing:

  • The resin is thoroughly washed with DMF to remove excess reagents and byproducts. This cycle is repeated for each subsequent amino acid in the peptide sequence.

4. Final Cleavage and Deprotection:

  • After the peptide chain is fully assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups (including the Pbf group on Arginine) are removed.
  • This is typically achieved using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) containing scavengers such as water, triisopropylsilane (B1312306) (TIS), and/or thioanisole (B89551) to prevent side reactions.

Visual Workflows

G cluster_prep Preparation cluster_assess Assessment cluster_small_spill Small Spill cluster_large_spill Large Spill cluster_cleanup Decontamination & Disposal prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_spill Assess Spill Size and Risk prep->assess_spill contain_small Contain Spill assess_spill->contain_small Small evacuate Evacuate Immediate Area assess_spill->evacuate Large collect_small Collect with Appropriate Tools contain_small->collect_small place_small Place in Labeled Waste Container collect_small->place_small decontaminate Decontaminate Spill Area place_small->decontaminate notify Notify Safety Officer evacuate->notify contain_large Contain Spill if Safe notify->contain_large collect_large Collect with Shovel contain_large->collect_large place_large Place in Labeled Waste Container collect_large->place_large place_large->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose remove_ppe Remove and Dispose of Contaminated PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling a chemical spill of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction Cleanup cluster_disposal Waste Disposal prep_ppe Wear Required PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace in Ventilated Area/Fume Hood prep_ppe->prep_workspace weigh_chemical Weigh this compound prep_workspace->weigh_chemical dissolve Dissolve in Appropriate Solvent weigh_chemical->dissolve reaction_setup Perform Synthesis Steps (e.g., SPPS Coupling) dissolve->reaction_setup quench Quench Reaction (if applicable) reaction_setup->quench clean_glassware Clean Glassware quench->clean_glassware dispose_liquid Dispose of Liquid Waste in Appropriate Labeled Container clean_glassware->dispose_liquid dispose_solid Dispose of Solid Waste and Contaminated Materials dispose_liquid->dispose_solid remove_ppe Remove and Dispose of PPE dispose_solid->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Standard operating procedure for using this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.